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  • Product: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
  • CAS: 1019599-43-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its sub...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indoline scaffold is a privileged structure found in a variety of biologically active compounds. The presence of a primary amino group at the 5-position provides a key vector for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The N-methoxycarbonyl group offers a stable protecting group that can influence the molecule's electronic and pharmacokinetic properties. This guide provides a comprehensive overview of a reliable synthetic route to this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and key considerations for successful synthesis.

Synthetic Strategy Overview

The synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is most effectively achieved through a multi-step sequence starting from the commercially available 5-nitroindole. The overall strategy involves three key transformations:

  • Reduction of the Indole Ring: The indole core is first reduced to the corresponding indoline (2,3-dihydro-1H-indole). This is a critical step to establish the desired saturated heterocyclic system.

  • N-Protection: The secondary amine of the indoline nitrogen is then protected with a methoxycarbonyl group to form a stable carbamate. This step prevents unwanted side reactions in subsequent steps and introduces a key structural motif of the target molecule.

  • Reduction of the Nitro Group: The final step is the selective reduction of the nitro group at the 5-position to the desired primary amine. This transformation is typically achieved through catalytic hydrogenation.

This synthetic approach is logical and ensures high yields and purity of the final product. The starting material, 5-nitroindole, is readily available, making this a cost-effective and scalable route.

Synthetic Pathway Diagram

Synthesis_Pathway A 5-Nitroindole B 5-Nitroindoline A->B Reduction (NaBH4, TFA) C Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate B->C N-Methoxycarbonylation (Methyl Chloroformate, Base) D Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate C->D Catalytic Hydrogenation (H2, Pd/C)

Caption: Overall synthetic route from 5-nitroindole to the target compound.

Part 1: Synthesis of 5-Nitroindoline

The initial step involves the selective reduction of the C2-C3 double bond of 5-nitroindole to yield 5-nitroindoline. While various reducing agents can be employed, a robust and high-yielding method utilizes sodium borohydride in the presence of trifluoroacetic acid.

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH4): A mild and selective reducing agent, which, under normal conditions, does not reduce the nitro group.

  • Trifluoroacetic Acid (TFA): Serves as a proton source to activate the indole ring towards reduction by forming the indoleninium ion, which is more susceptible to hydride attack.

Detailed Experimental Protocol:
  • In a round-bottom flask, dissolve 5-nitroindole (1 equivalent) in trifluoroacetic acid at room temperature with stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3 equivalents) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic and will be accompanied by gas evolution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-nitroindoline, which can be used in the next step without further purification.

Part 2: Synthesis of Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate

The second stage of the synthesis is the protection of the indoline nitrogen with a methoxycarbonyl group. This is a standard N-acylation reaction using methyl chloroformate in the presence of a base.

Causality Behind Experimental Choices:

  • Methyl Chloroformate: A common and effective reagent for the introduction of the methoxycarbonyl protecting group.

  • Base (e.g., Triethylamine or Sodium Bicarbonate): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the reaction to completion.

Detailed Experimental Protocol:
  • Dissolve the crude 5-nitroindoline (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (1.5 equivalents) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl chloroformate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate.

Part 3: Synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, selectivity, and clean reaction profile.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for the hydrogenation of nitro groups.[1] It offers excellent activity and selectivity, and can be easily removed by filtration.

  • Hydrogen Gas (H2): The reducing agent in this reaction. The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate): An inert solvent that dissolves the starting material and allows for good contact with the catalyst and hydrogen gas.

Detailed Experimental Protocol:
  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% loading) to the solution.

  • Seal the vessel and purge with nitrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 20-50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final product as a pure solid.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Indole Reduction cluster_step2 Step 2: N-Methoxycarbonylation cluster_step3 Step 3: Nitro Reduction A Dissolve 5-Nitroindole in TFA B Cool to 0°C A->B C Add NaBH4 B->C D Stir at RT C->D E Quench with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dissolve 5-Nitroindoline F->G Crude 5-Nitroindoline H Add Base G->H I Add Methyl Chloroformate at 0°C H->I J Stir at RT I->J K Workup and Purify J->K L Dissolve Nitro-indoline Carbamate K->L Pure Intermediate M Add Pd/C Catalyst L->M N Hydrogenate under H2 pressure M->N O Filter Catalyst N->O P Concentrate and Purify O->P Q Q P->Q Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

StepStarting MaterialKey ReagentsProductTypical YieldPurification Method
15-NitroindoleNaBH4, TFA5-Nitroindoline>90%Used crude
25-NitroindolineMethyl Chloroformate, BaseMethyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate70-85%Column Chromatography
3Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylateH2, 10% Pd/CMethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate>95%Recrystallization/Column Chromatography

Troubleshooting and Optimization

  • Incomplete Indole Reduction: If the reduction of 5-nitroindole is sluggish, ensure the TFA is fresh and the NaBH4 is of good quality. The reaction is moisture-sensitive.

  • Low Yield in N-Protection: Ensure anhydrous conditions if using an organic solvent with an organic base. If using a biphasic system with an inorganic base, ensure vigorous stirring to promote phase transfer.

  • Incomplete Nitro Reduction: If the hydrogenation stalls, the catalyst may be poisoned. Ensure the starting material is pure. If necessary, the catalyst can be filtered and fresh catalyst can be added. Increasing the hydrogen pressure or temperature can also facilitate the reaction, but care must be taken to avoid over-reduction of other functional groups if present. The purity of the hydrogen gas is also a critical factor.

Conclusion

The synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate presented here is a robust and reproducible method suitable for laboratory-scale preparation. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The key to success lies in careful execution of each step, monitoring the reactions closely, and employing appropriate purification techniques to obtain the final product in high purity.

References

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative of Physicochemical Profiling In the landscape of modern drug discovery, the journey from a promising molecu...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Among the most critical datasets are the physicochemical properties of a compound. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, its formulation potential, and its ultimate therapeutic efficacy and safety. Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a substituted indoline, represents a scaffold of significant interest, blending the rigid core of the indoline ring system with key functional groups—an aromatic amine and a methyl carbamate—that are pivotal for molecular interactions and metabolic stability.

This guide provides a comprehensive framework for the full physicochemical characterization of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. As direct experimental data for this specific molecule is not extensively published, this document serves as both a repository of knowledge gleaned from closely related analogs and, more importantly, as a detailed operational protocol for researchers to generate and interpret these crucial data points in their own laboratories. We will not merely list properties but delve into the causality behind experimental choices, the interpretation of expected results, and the strategic implications for drug development.

Molecular Structure and Core Chemical Attributes

A thorough understanding begins with the molecule's fundamental identity.

Molecular Formula: C₁₀H₁₂N₂O₂[1]

Molecular Weight: 192.21 g/mol [1]

Structure:

G cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep Prepare stock solution in DMSO (e.g., 10 mM) k_add Add stock solution to aqueous buffer (pH 7.4) prep->k_add t_add Add excess solid to aqueous buffer (pH 7.4) prep->t_add k_shake Shake for 2h at RT k_add->k_shake k_filter Filter out precipitate k_shake->k_filter k_hplc Quantify supernatant via HPLC-UV k_filter->k_hplc t_shake Equilibrate for 24-48h t_add->t_shake t_filter Filter out solid t_shake->t_filter t_hplc Quantify supernatant via HPLC-UV t_filter->t_hplc

Caption: Workflow for solubility determination.

  • Causality: Kinetic solubility measures the concentration before a supersaturated solution precipitates, mimicking the rapid dissolution after oral administration. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation development. Discrepancies between the two can indicate potential precipitation issues in vivo.

Partition Coefficient (logP) & Distribution Coefficient (logD)

LogP measures a compound's lipophilicity in its neutral state, while logD measures it at a specific pH, accounting for ionized species.

Protocol: Shake-Flask Method for logD₇.₄

  • Preparation: Prepare a buffered aqueous phase (pH 7.4) and n-octanol.

  • Partitioning: Add a known amount of the compound to a vial containing both phases.

  • Equilibration: Shake vigorously until equilibrium is reached (typically >1 hour).

  • Separation & Quantification: Separate the two phases by centrifugation. Quantify the compound's concentration in each phase using a validated HPLC-UV method.

  • Calculation: logD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

  • Expertise & Trustworthiness: This classic method is the gold standard. Its self-validating nature comes from ensuring mass balance—the total amount of compound recovered from both phases should equal the initial amount added. A logD₇.₄ in the range of 1-3 is often considered optimal for oral drug candidates, balancing membrane permeability with aqueous solubility.

Stability Assessment: Ensuring Molecular Integrity

Aminoindoles are known to be susceptible to degradation, particularly oxidation. [2]The N-carbamate group may offer some protection compared to an unsubstituted indoline, but a full stability profile is non-negotiable.

Workflow: Forced Degradation Study

G cluster_conditions start Dissolve Compound in Acetonitrile/Water acid Acidic 0.1 M HCl, 80°C start->acid base Basic 0.1 M NaOH, 80°C start->base oxid Oxidative 3% H₂O₂, RT start->oxid heat Thermal 80°C in Solution start->heat light Photolytic ICH Q1B Light Box start->light analysis Analyze at t=0, 2, 8, 24h by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis heat->analysis light->analysis outcome Identify Degradants Determine Degradation Pathways Validate Analytical Method analysis->outcome

Caption: Forced degradation study workflow.

  • Trustworthiness: A stability-indicating HPLC method is one that can resolve the parent compound from all its degradation products, process impurities, and excipients. This forced degradation study is essential for developing and validating such a method. [3][4]* Expert Insight: The primary anticipated degradation pathway is the oxidation of the electron-rich aromatic ring, potentially leading to dimerization or the formation of quinone-imine type structures. The 5-amino group makes the ring particularly susceptible to oxidation. Hydrolysis of the carbamate ester is another potential pathway under harsh acidic or basic conditions. Monitoring by HPLC-MS is critical to obtain mass information on the degradants, which provides clues to their structures.

Conclusion: From Data to Drug Candidate

The physicochemical properties of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate define its potential and its challenges as a drug discovery tool. While this guide provides a robust framework for its characterization, each data point must be viewed not in isolation, but as part of an integrated whole. A moderate logD is promising, but it must be paired with sufficient solubility. Good stability under thermal stress is valuable, but photostability may be required for specific formulations. By systematically applying the protocols outlined herein, researchers can build a comprehensive data package that de-risks development and empowers the rational design of next-generation therapeutics based on this promising scaffold.

References

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. [Link]

  • PMC - NIH. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

  • PubChem. Methyl indole-3-carboxylate. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • MOLBASE. methyl 5-(5-(3-((tert-butoxycarbonyl)amino)benzamido)-1H-indole-2-carboxamido)-1H-indole-2-carboxylate. [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ChemSynthesis. methyl 1-acetyl-1H-indole-5-carboxylate. [Link]

  • ChemSynthesis. methyl 3-acetyl-1H-indole-5-carboxylate. [Link]

  • Coriolis Pharma. Stability Studies. [Link]

  • NIST WebBook. 1H-Indole-2,3-dione, 5-methyl-. [Link]

  • NIST WebBook. 1H-Indole, 5-methyl-. [Link]

  • Semantic Scholar. Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • PubChem - NIH. methyl 1H-indole-5-carboxylate. [Link]

  • PubChemLite. Methyl 5-amino-2,3-dihydro-1h-indene-1-carboxylate hydrochloride. [Link]

  • Eurofins Nederland. Stability Testing - Pharmaceutical Products. [Link]

  • IJSDR. Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. [Link]

  • CP Lab Safety. Methyl 5-amino-1H-indole-3-carboxylate, min 97%, 100 mg. [Link]

  • International Laboratory USA. METHYL 5-AMINO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLATE HYDROCHLORIDE. [Link]

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Foundational

An In-Depth Technical Guide to Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of the Indoline Scaffold The indoline nucleus, a saturated bicyclic aromatic amine, represents a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indoline Scaffold

The indoline nucleus, a saturated bicyclic aromatic amine, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the presentation of pharmacophoric elements in a defined spatial orientation, enabling potent and selective interactions with a wide array of biological targets. The strategic introduction of functional groups onto this core structure allows for the fine-tuning of physicochemical properties and pharmacological activity. Among the various substituted indolines, Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate emerges as a pivotal building block, offering a synthetically tractable handle for the elaboration of complex molecular architectures aimed at addressing significant unmet medical needs. This guide provides a comprehensive overview of its molecular structure, synthesis, and critical role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, also known as Methyl 5-aminoindoline-1-carboxylate, possesses the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol [1]. The molecule's architecture is characterized by a fused benzene and pyrrolidine ring system, forming the indoline core.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₂[1]
Molecular Weight 192.21 g/mol [1]
CAS Number 132205-73-3 (for the hydrochloride salt of a related indene derivative)

The key structural features include:

  • An amino group (-NH₂) at the 5-position of the aromatic ring, which serves as a primary nucleophile or a point for further functionalization through a variety of chemical transformations.

  • A methyl carbamate group (-COOCH₃) at the 1-position (the nitrogen atom of the pyrrolidine ring). This group modulates the electronic properties of the indoline nitrogen and can act as a protecting group or influence the conformational rigidity of the ring system.

  • A dihydro-indole (indoline) core , which imparts a specific three-dimensional geometry, distinct from the planar indole ring.

The interplay of the electron-donating amino group and the electron-withdrawing methyl carbamate influences the reactivity and potential biological interactions of the molecule.

Synthesis and Spectroscopic Characterization

The synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a multi-step process that leverages established methodologies in heterocyclic chemistry. A key publication in the Journal of Medicinal Chemistry outlines a synthetic pathway for related bicyclic γ-amino acid derivatives, which provides a foundational basis for the preparation of this target molecule[2][3].

General Synthetic Approach

A plausible and commonly employed synthetic strategy involves the following key transformations:

  • Indole Ring Formation: Synthesis of a substituted indole precursor, often through classical methods like the Fischer indole synthesis. For this specific target, a starting material would likely be a para-substituted aniline that can be elaborated to form the indole-5-carboxylate core.

  • Reduction of the Indole to Indoline: The double bond in the pyrrole ring of the indole is selectively reduced to yield the indoline scaffold. This is typically achieved through catalytic hydrogenation or by using reducing agents like sodium cyanoborohydride in an acidic medium.

  • Introduction of the 5-Amino Group: If not already present in the starting material, a nitro group is often introduced at the 5-position, which is subsequently reduced to the desired amino group.

  • Carbamoylation of the Indoline Nitrogen: The nitrogen at the 1-position of the indoline ring is reacted with methyl chloroformate to install the methyl carbamate moiety.

The following diagram illustrates a conceptual synthetic workflow:

G cluster_0 Synthetic Workflow Start Substituted Aniline Step1 Fischer Indole Synthesis Start->Step1 Intermediate1 Methyl 5-nitro-1H-indole-carboxylate Step1->Intermediate1 Step2 Reduction of Pyrrole Ring (e.g., Catalytic Hydrogenation) Intermediate1->Step2 Intermediate2 Methyl 5-nitroindoline-1-carboxylate Step2->Intermediate2 Step3 N-Protection/Carbamoylation (Methyl Chloroformate) Intermediate2->Step3 Intermediate3 Methyl 5-nitro-2,3-dihydro-1H- indole-1-carboxylate Step3->Intermediate3 Step4 Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) Intermediate3->Step4 Product Methyl 5-amino-2,3-dihydro-1H- indole-1-carboxylate Step4->Product

Caption: Conceptual workflow for the synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and substituent protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (C4-H, C6-H, C7-H)6.5 - 7.5d, dd, s3H
Amino Protons (-NH₂)3.5 - 5.0br s2H
Methoxy Protons (-OCH₃)~3.7s3H
Methylene Protons (C2-H₂)~3.0 - 3.5t2H
Methylene Protons (C3-H₂)~2.8 - 3.2t2H

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbon (-C=O)150 - 160
Aromatic Carbons110 - 150
Methoxy Carbon (-OCH₃)~52
Methylene Carbon (C2)~45 - 55
Methylene Carbon (C3)~25 - 35

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carbamate)1680 - 1720Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1200 - 1350Medium

2.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z = 192. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 193.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the amino and carbamate functionalities on the indoline scaffold makes Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate a highly valuable intermediate in the synthesis of a diverse range of pharmacologically active compounds.

Role as a Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile building block. The 5-amino group provides a reactive handle for a multitude of chemical transformations, including:

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids to form amides and sulfonamides, respectively. This allows for the introduction of a wide variety of substituents to explore structure-activity relationships.

  • Alkylation: Reaction with alkyl halides to introduce alkyl groups on the amino nitrogen.

  • Diazotization and Subsequent Reactions: Conversion of the amino group to a diazonium salt, which can then be displaced by a range of nucleophiles (e.g., halogens, cyano group, hydroxyl group) in Sandmeyer-type reactions, enabling further diversification of the aromatic ring.

  • Formation of Heterocyclic Rings: The amino group can be used as a key component in the construction of fused heterocyclic systems.

The methyl carbamate at the 1-position can be readily cleaved under acidic or basic conditions to liberate the free indoline nitrogen, which can then be further functionalized.

Therapeutic Targets and Indications

Derivatives of 5-aminoindoline have been investigated for their potential to modulate a variety of biological targets, and are implicated in the development of treatments for a range of diseases[6].

  • Kinase Inhibitors: The indoline scaffold can be elaborated to generate potent inhibitors of various protein kinases, which are key targets in oncology.

  • G-Protein Coupled Receptor (GPCR) Ligands: The three-dimensional nature of the indoline core makes it suitable for designing ligands that can selectively bind to the complex orthosteric or allosteric sites of GPCRs.

  • Central Nervous System (CNS) Agents: The ability of indoline derivatives to cross the blood-brain barrier has led to their investigation as potential treatments for neurological and psychiatric disorders.

  • Antiviral and Antimicrobial Agents: The indole and indoline motifs are found in a number of natural and synthetic compounds with antimicrobial and antiviral activity.

The following diagram illustrates the potential for diversification from the core molecule:

G cluster_0 Diversification Pathways Core Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate Acylation Acylation/ Sulfonylation Core->Acylation Alkylation Alkylation Core->Alkylation Diazotization Diazotization/ Sandmeyer Rxn Core->Diazotization Heterocycle Heterocycle Formation Core->Heterocycle Deprotection N-Deprotection Core->Deprotection Product1 Amides/ Sulfonamides Acylation->Product1 Product2 N-Alkyl Derivatives Alkylation->Product2 Product3 Halogenated/ Cyanated Indolines Diazotization->Product3 Product4 Fused Heterocycles Heterocycle->Product4 Product5 1-H-Indoline Derivatives Deprotection->Product5

Caption: Potential synthetic diversifications of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Experimental Protocols

The following are representative, generalized protocols for key transformations involving 5-aminoindoline derivatives. Note: These are illustrative and should be adapted and optimized based on the specific substrate and desired product.

Protocol for N-Acylation of the 5-Amino Group
  • Dissolution: Dissolve Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 - 1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Reductive Amination (Illustrative)

While the 5-amino group is already present, this protocol illustrates how a related precursor could be functionalized.

  • Reactant Mixture: To a solution of the corresponding 5-aminoindoline derivative (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a mild acid catalyst (e.g., acetic acid).

  • Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic with a suitable base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Safety and Handling

As with all laboratory chemicals, Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a strategically important and versatile building block in modern drug discovery. Its unique structural features and reactive handles provide medicinal chemists with a powerful tool for the synthesis of diverse libraries of compounds for biological screening. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the quest for novel and improved therapeutics. The continued exploration of the chemical space accessible from this key intermediate is likely to yield new drug candidates with the potential to address a wide range of human diseases.

References

  • Mann, A.; Boulanger, T.; Brandau, B.; Durant, F.; Evrard, G.; Heaulme, M.; Desaulles, E.; Wermuth, C. G. Synthesis and biochemical evaluation of baclofen analogs locked in the baclofen solid-state conformation. Journal of Medicinal Chemistry1991, 34 (4), 1307–1313.
  • Bicyclic γ-amino acid derivative. US Patent 7,947,738-B2, filed March 25, 2008, and issued May 24, 2011.
  • NIST. 5-Aminoindole. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD.
  • PubChem. 5-Aminoindole. [Link].

  • Yadav, G.; Singh, R.; Singh, S.; Singh, S. K. Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure: THEOCHEM2009, 903 (1-3), 74-82.
  • Dyachenko, I. A.; Krayushkin, M. M.; Shirinian, V. Z.; Belen'kii, L. I.; Vorontsova, L. G.; Starikova, Z. A.; Martynkin, A. Y.; Uzhinov, B. M. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules2023, 28 (7), 3169.
  • Biochem Pharmacol. 1997, 54, 1307–1313.
  • European Patent EP 4 559 899 A1, published May 28, 2025.
  • Kukla, M. J.; Breslin, H. J.; Diamond, C. J.; Grous, P. P.; Ho, C. Y.; Miranda, M.; Rodgers, J. D.; Sherill, R. G.; De Clercq, E.; Pauwels, R.; Andries, K.; Moens, L. J.; Janssen, M. A. C.; Janssen, P. A. J. Journal of Medicinal Chemistry1991, 34, 3187.
  • Johnson, C. K.; Laws, W. R.; Callis, P. R.; Ross, J. B. A. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology2011, 87 (3), 564–573.
  • PubChem. methyl 1H-indole-5-carboxylate. [Link].

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry2021, 86 (17), 11845–11853.
  • 5-aminoindole derivatives. Korean Patent KR20070098922A, published October 9, 2007.
  • 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. World Intellectual Property Organization Patent WO2010030727A1, published March 18, 2010.
  • Matulevičiūtė, G.; Arbačiauskienė, E.; Kleizienė, N.; Kederienė, V.; Ragaitė, G.; Dagilienė, M.; Bieliauskas, A.; Milišiūnaitė, V.; Sløk, F. A.; Šačkus, A. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Journal of Enzyme Inhibition and Medicinal Chemistry2019, 34 (1).
  • Al-Naffakh, M. A.; Al-Masoudi, N. A. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank2024, 2024 (1), M1857.

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Exploratory

An In-depth Technical Guide to Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

CAS Number: 1019599-43-9 Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a functionalized indoline...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1019599-43-9

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a functionalized indoline derivative of significant interest in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its chemical properties, plausible synthetic routes, potential applications, and essential safety protocols. The indoline scaffold is a well-established pharmacophore, and the strategic placement of an amino group and an N-methoxycarbonyl activating group suggests its utility as a versatile building block for the synthesis of novel bioactive molecules.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their research endeavors.

Introduction and Scientific Context

The indole nucleus and its reduced form, indoline, are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3][4] The indoline scaffold, with its sp³-rich three-dimensional architecture, offers distinct advantages in drug design, often leading to improved solubility and metabolic stability compared to its planar indole counterpart.[1][5]

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (CAS: 1019599-43-9) is a bifunctional molecule featuring a nucleophilic aromatic amino group at the C-5 position and a carbamate group on the ring nitrogen. The amino group serves as a key handle for further derivatization, enabling the introduction of diverse pharmacophoric elements. The N-methoxycarbonyl group acts as a protecting group for the indoline nitrogen, modulating its reactivity and influencing the overall electronic properties of the aromatic ring. This strategic functionalization makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[2][6]

Physicochemical and Spectroscopic Profile

While a comprehensive experimental characterization of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is not extensively documented in publicly available literature, its key properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource/Basis for Prediction
CAS Number 1019599-43-9Chemical Supplier Databases
Molecular Formula C₁₀H₁₂N₂O₂Structural Analysis
Molecular Weight 192.21 g/mol Structural Analysis
Appearance Likely a solid at room temperatureAnalogy to similar aromatic amines and carbamates
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General solubility of functionalized indolines
LogP Moderately lipophilicCalculated based on structure
Predicted Spectroscopic Data

The structural features of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate suggest the following characteristic spectroscopic signatures:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydroindole ring, the methyl ester protons, and the amino group protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The spectrum would display resonances for the aromatic carbons, the aliphatic carbons of the indoline ring, the carbonyl carbon of the carbamate, and the methyl carbon of the ester.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amino group, the C=O stretching of the carbamate, and C-N stretching, as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a primary identifier. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or cleavage of the dihydroindole ring.

A detailed spectroscopic analysis of related functionalized indolines can provide a valuable reference for interpreting the experimental data for this specific compound.[7][8][9][10][11]

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway: A Multi-Step Approach

A common and effective route to 5-aminoindoline derivatives involves the reduction of the corresponding 5-nitroindole precursor.[12][13] This pathway offers high yields and utilizes readily available starting materials.

Synthesis_Pathway Start Methyl 5-nitro-1H-indole-1-carboxylate Step1 Reduction of Nitro Group Start->Step1 e.g., H₂, Pd/C or SnCl₂ Product Methyl 5-amino-2,3-dihydro-1H- indole-1-carboxylate (CAS: 1019599-43-9) Step1->Product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization for specific laboratory conditions.

Step 1: N-Protection and Esterification of 5-Nitroindole (if starting from 5-nitroindole)

  • Rationale: The protection of the indole nitrogen is crucial to prevent side reactions in subsequent steps. The methoxycarbonyl group is a stable and effective protecting group.

  • Procedure:

    • To a solution of 5-nitroindole in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) at 0 °C.

    • After stirring for a short period, add methyl chloroformate dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the resulting Methyl 5-nitro-1H-indole-1-carboxylate by column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

  • Rationale: The catalytic hydrogenation of a nitro group is a clean and efficient method for the synthesis of anilines.[13][14] This reaction often proceeds with high yield and selectivity.

  • Procedure:

    • Dissolve Methyl 5-nitro-1H-indole-1-carboxylate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate make it a highly attractive building block for the synthesis of novel therapeutic agents. The indoline core and the 5-amino group are key pharmacophores in a variety of biologically active compounds.[1][15]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the enzyme. The amino group of this compound can be readily functionalized to introduce side chains that can form critical hydrogen bonds and other interactions with the kinase protein.

Kinase_Inhibitor_Concept Indoline Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 5-Amino Group Derivatization Functionalization (e.g., acylation, sulfonylation, reductive amination) Indoline:f1->Derivatization Library Library of Novel Indoline Derivatives Derivatization->Library Screening Kinase Activity Screening Library->Screening Hit Hit Compound (Kinase Inhibitor) Screening->Hit

Caption: Workflow for developing kinase inhibitors.

In the Synthesis of Anti-Inflammatory Agents

The indoline scaffold has been explored for the development of inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[6] The 5-amino group provides a convenient attachment point for moieties that can interact with the active sites of these enzymes.

As a Precursor for Other Heterocyclic Systems

The aminoindoline core can serve as a starting material for the construction of more complex fused heterocyclic systems through intramolecular cyclization reactions, further expanding its utility in generating chemical diversity for drug screening libraries.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling aromatic amines should be followed.[16][17][18]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[17]

  • Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[19] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] Keep away from strong oxidizing agents.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[17]

  • In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[17]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[17]

Conclusion

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a promising and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization provides a platform for the synthesis of a wide range of novel compounds with potential therapeutic applications. While detailed experimental data on this specific molecule is still emerging, this technical guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from structurally related compounds. As research into novel indoline-based therapeutics continues to grow, the importance of intermediates like this is set to increase, offering new avenues for the development of next-generation medicines.

References

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  • Singh, P., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistrySelect, 5(3), 1008-1014. [Link]

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  • Bruno, O., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(14), 10347-10366. [Link]

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  • Wang, Y., et al. (2020). Azidoindolines—From Synthesis to Application: A Review. Molecules, 25(18), 4235. [Link]

  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-46. [Link]

  • Halima Salem, A., & Miloudi, A. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 811-820. [Link]

  • Zhang, Y., et al. (2018). and spectral characterization of indoline and its major metabolites. Drug Metabolism and Disposition, 46(10), 1473-1481. [Link]

  • Khan, I., et al. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. International Journal of Molecular Sciences, 24(8), 7336. [Link]

  • Werz, O., et al. (2007). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 50(17), 4236-4246. [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Structure, 1224, 129051. [Link]

  • de Sá, A. L., et al. (2017). Biomedical Importance of Indoles. Molecules, 22(10), 1742. [Link]

  • Szostak, M., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(16), 4983. [Link]

  • Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(21), 6643. [Link]

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Foundational

An In-depth Technical Guide on the Safe Handling of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to the Safety of Novel Chemical Entities Compound Identification and Known Properties PropertyValueSource IUPAC Name methyl 5...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to the Safety of Novel Chemical Entities

Compound Identification and Known Properties

PropertyValueSource
IUPAC Name methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylateSanta Cruz Biotechnology
Molecular Formula C₁₀H₁₂N₂O₂Santa Cruz Biotechnology[1]
Molecular Weight 192.21 g/mol Santa Cruz Biotechnology[1]
Appearance Solid (form may vary)General assumption for similar compounds
CAS Number Not broadly indexedN/A

Hazard Identification and Risk Assessment: An Analog-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a risk assessment must be conducted based on the potential hazards of structurally related compounds. Various indole derivatives are known to cause skin, eye, and respiratory irritation.[2]

Table of Hazards for Structurally Related Indole Compounds:

CompoundGHS Hazard ClassificationsKey Hazards
Indole Acute Toxicity (Oral, Dermal), Eye Irritation, Aquatic HazardHarmful if swallowed, Toxic in contact with skin, Causes serious eye irritation, Very toxic to aquatic life.
Methyl indole-3-carboxylate Skin Irritation, Eye Irritation, STOT SE (Respiratory)Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Other Amino Indoles Skin Irritation, Eye Irritation, STOT SE (Respiratory)May cause respiratory irritation.

Causality of Hazards: The indole nucleus and its derivatives are common pharmacophores, and their biological activity is a key reason for their utility in drug discovery. This inherent bioactivity necessitates a cautious approach, as it can also manifest as toxicity. The amino and carboxylate functional groups can also influence the compound's reactivity and toxicological profile.

Assumed Risk Profile for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate:

Based on the available data for analogous compounds, it is prudent to assume that this compound may:

  • Be harmful if swallowed, inhaled, or absorbed through the skin.

  • Cause irritation to the skin, eyes, and respiratory tract.

  • Have unknown long-term effects, including potential for mutagenicity, carcinogenicity, or reproductive toxicity.

This conservative risk assessment forms the basis for the handling and control measures outlined in the subsequent sections.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.

  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood with a face velocity appropriate for handling potent compounds.

  • Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour to prevent the accumulation of vapors or dust.

  • Closed Systems: For larger-scale operations or repetitive tasks, the use of closed systems (e.g., glove boxes) should be considered to provide the highest level of containment.

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is mandatory when handling Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used. Double-gloving is recommended, especially during weighing and solution preparation.

  • Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling Protocol cluster_post_handling Post-Handling Assess_Risk Assess Risk: Assume Compound is Hazardous Don_PPE Don PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat Assess_Risk->Don_PPE Proceed with Caution Use_Fume_Hood Work in Fume Hood Don_PPE->Use_Fume_Hood Handle_Compound Handle Compound: - Weighing - Solution Prep Use_Fume_Hood->Handle_Compound Decontaminate Decontaminate: - Work Surfaces - Equipment Handle_Compound->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Safe Handling and Storage Procedures

A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Prepare all necessary equipment and reagents.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: Add solvents to the solid compound slowly and carefully within the fume hood. Ensure the vessel is appropriately labeled.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated consumables in a designated hazardous waste container.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Consider storage in a desiccator to protect from moisture.

Emergency Protocols: Preparedness and Response

Effective emergency preparedness is crucial for mitigating the consequences of an accidental exposure or spill.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Clean: Wearing appropriate PPE, carefully clean the spill area. Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent.

Emergency_Response_Flowchart Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Skin Flush with water for 15 min Skin_Contact->Flush_Skin Flush_Eyes Flush with water for 15 min Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency Response Flowchart for Personal Exposure.

Waste Disposal

All waste containing Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, including empty containers, contaminated consumables, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general waste.

Conclusion

The safe and effective use of novel research chemicals like Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is predicated on a thorough understanding of potential risks and the diligent application of robust safety protocols. By adhering to the principles of risk assessment, engineering controls, personal protective equipment, and emergency preparedness outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a key intermediate in various synthetic applications, particularly in the development o...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a key intermediate in various synthetic applications, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (Molecular Formula: C₁₀H₁₂N₂O₂, Molecular Weight: 192.21 g/mol ) is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The presence of an amino group at the 5-position and a methyl carbamate at the 1-position makes this molecule a versatile building block for further chemical modifications. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete picture of its atomic connectivity.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-7~7.5d1H~8.0
H-6~6.5dd1H~8.0, 2.0
H-4~6.4d1H~2.0
-NH₂~3.6br s2H-
H-2~3.9t2H~8.5
H-3~3.0t2H~8.5
-OCH₃~3.7s3H-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (6.4-7.5 ppm): The three aromatic protons on the benzene ring will appear in this region. The proton at the 7-position (H-7), being ortho to the electron-donating amino group, is expected to be the most deshielded. It will likely appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets, coupled to both H-7 and H-4. H-4, being meta to the amino group, will appear as a doublet with a smaller coupling constant from its interaction with H-6.

  • Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 3.6 ppm. The chemical shift can be variable and is dependent on the solvent and concentration.

  • Indoline Ring Protons (3.0-3.9 ppm): The two methylene groups of the dihydroindole ring (H-2 and H-3) will appear as triplets due to coupling with each other. The protons at C-2 (adjacent to the nitrogen of the carbamate) will be more deshielded than the protons at C-3.

  • Methyl Carbamate Proton (-OCH₃): The three protons of the methyl group will appear as a sharp singlet around 3.7 ppm.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon Predicted Chemical Shift (ppm)
C=O (Carbamate)~155
C-7a~145
C-5~140
C-3a~130
C-7~125
C-6~115
C-4~110
-OCH₃~52
C-2~45
C-3~28

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the carbamate group is expected to be the most deshielded, appearing around 155 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbons attached to the amino group (C-5) and the fused ring system (C-7a and C-3a) will have characteristic shifts influenced by the substituents.

  • Aliphatic Carbons: The methyl carbon of the carbamate will appear around 52 ppm. The two methylene carbons of the indoline ring (C-2 and C-3) will be found in the upfield region, with C-2 being more deshielded due to its proximity to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Workflow for NMR Data Acquisition and Analysis:

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis sample_prep Sample Preparation nmr_acq NMR Data Acquisition (1D & 2D) sample_prep->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline peak_picking Peak Picking baseline->peak_picking integration Integration (1H) peak_picking->integration interpretation Spectral Interpretation integration->interpretation structure_elucidation Structure Elucidation interpretation->structure_elucidation

Caption: Workflow for NMR data acquisition, processing, and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3400-3200Medium, Doublet
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Carbamate)1700-1680Strong
N-H Bend (Amine)1650-1580Medium
C=C Stretch (Aromatic)1600-1450Medium
C-N Stretch1350-1250Medium
C-O Stretch (Ester)1250-1000Strong

Interpretation of the IR Spectrum:

  • N-H Stretching: The presence of a primary amine will give rise to two characteristic absorption bands in the 3400-3200 cm⁻¹ region.

  • C=O Stretching: A strong absorption band around 1700-1680 cm⁻¹ is a clear indicator of the carbonyl group in the methyl carbamate.

  • C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

  • Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, including C-N and C-O stretches, which are characteristic of the molecule as a whole.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Workflow for IR Data Acquisition:

IR_Workflow cluster_ir IR Data Acquisition (ATR) clean_crystal Clean ATR Crystal background_scan Record Background Spectrum clean_crystal->background_scan sample_application Apply Sample to Crystal background_scan->sample_application sample_scan Record Sample Spectrum sample_application->sample_scan data_analysis Analyze Spectrum sample_scan->data_analysis MS_Workflow cluster_ms Mass Spectrometry (ESI) sample_prep_ms Prepare Dilute Sample Solution instrument_setup Set Up ESI-MS Parameters sample_prep_ms->instrument_setup sample_infusion Infuse Sample instrument_setup->sample_infusion data_acquisition_ms Acquire Mass Spectrum sample_infusion->data_acquisition_ms data_analysis_ms Analyze Molecular Ion and Fragments data_acquisition_ms->data_analysis_ms

Caption: Workflow for acquiring a mass spectrum using ESI-MS.

IV. Conclusion

The comprehensive spectroscopic analysis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate presented in this guide provides a foundational understanding of its structural features. The predicted NMR, IR, and MS data, along with the detailed interpretation and standardized experimental protocols, offer a valuable resource for scientists working with this compound. This guide underscores the importance of a multi-technique approach to spectroscopic characterization, ensuring the unambiguous identification and quality assessment of critical chemical intermediates in the drug discovery and development pipeline.

References

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]

Foundational

A Technical Guide to the Solubility of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. In...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of extensive public literature on its specific solubility profile, this document synthesizes foundational chemical principles with proven experimental methodologies. It offers researchers, scientists, and drug development professionals a predictive analysis of the compound's solubility based on its molecular structure and provides a detailed, self-validating protocol for its empirical determination. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to characterizing this pivotal physicochemical property.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties, with solubility being a primary determinant of its ultimate success. Poor solubility can lead to significant challenges in formulation, bioavailability, and overall efficacy.[1] Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate serves as a critical building block in the synthesis of various pharmacologically active agents. A thorough understanding of its solubility in a range of organic solvents is therefore not merely an academic exercise; it is a prerequisite for efficient process development, purification, and formulation design. This guide will delve into the predictive and experimental determination of this crucial parameter.

Predicted Solubility Profile: A Molecular Structure-Based Analysis

Molecular Structure:

  • Indoline Core: The 2,3-dihydro-1H-indole (indoline) ring system is a less aromatic and more flexible structure than indole.[2] This bicyclic system is largely nonpolar.

  • Amino Group (-NH2): The primary amine at the 5-position is a polar group capable of acting as a hydrogen bond donor.

  • Carboxylate Group (-COOCH3): The methyl carboxylate at the 1-position is a polar group and can act as a hydrogen bond acceptor.

  • Overall Polarity: The presence of both hydrogen bond donor (amine) and acceptor (carboxylate) sites, combined with the nonpolar indoline scaffold, gives the molecule a moderate overall polarity.

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar functional groups. Also, protic solvents like lower-chain alcohols (methanol, ethanol) should be effective due to their ability to engage in hydrogen bonding.

  • Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate, acetone, and acetonitrile.[3]

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, toluene, and chloroform, which cannot effectively interact with the polar amine and carboxylate groups.[3][4]

It is important to note that the solubility of indole itself, a related parent compound, is higher in organic solvents compared to water.[4] The addition of polar functional groups in Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate will likely enhance its solubility in polar organic solvents relative to the parent indoline.

Quantitative Solubility Determination: An Experimental Protocol

To move beyond prediction, empirical determination is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low to moderate solubility.[5][6][7]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium between the undissolved solid and the saturated solution. After separating the solid, the concentration of the dissolved compound in the supernatant is quantified.[5][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification P1 Weigh excess compound P2 Add known volume of solvent P1->P2 to vial E1 Agitate at constant temperature (e.g., orbital shaker) P2->E1 E2 Monitor for equilibrium (e.g., 24-72 hours) E1->E2 for sufficient time S1 Centrifuge to pellet solid E2->S1 S2 Filter supernatant (e.g., 0.22 µm PTFE filter) S1->S2 A1 Dilute aliquot of supernatant S2->A1 A2 Analyze by validated method (e.g., HPLC-UV) A1->A2 A3 Calculate concentration A2->A3

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (ensure purity and consistent crystalline form)

  • Selected organic solvents (HPLC grade or higher)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV system)

Procedure:

  • Preparation: Accurately weigh an amount of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate into a glass vial that is known to be in excess of its expected solubility.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[8] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that the concentration has reached a plateau.[7]

  • Phase Separation:

    • Allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials to further pellet the solid material.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.[5]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol should include the following checks:

  • Solid State Analysis: Confirm the solid form (e.g., crystallinity, polymorphic form) of the compound before and after the experiment using techniques like X-ray powder diffraction (XRPD), as different forms can have different solubilities.[7]

  • Mass Balance: After the experiment, the remaining solid can be dried and weighed to ensure that an excess was present throughout the equilibration period.

  • Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the reproducibility of the results.[7]

  • Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

The quantitative data obtained should be summarized in a clear and structured table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate at 25 °C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighData to be filled from experiment
N,N-Dimethylformamide (DMF)HighData to be filled from experiment
Polar Protic MethanolHighData to be filled from experiment
EthanolHighData to be filled from experiment
Intermediate Ethyl AcetateModerateData to be filled from experiment
AcetoneModerateData to be filled from experiment
Nonpolar TolueneLowData to be filled from experiment
HexaneNegligibleData to be filled from experiment

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is not a single value but is influenced by several factors that researchers must control and consider.

Molecular Interactions

The interplay of forces between the solute (Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate) and the solvent molecules governs the dissolution process.

G cluster_legend Energy Balance in Dissolution Solute Solute Crystal Lattice Solution Solute-Solvent Interactions Solute->Solution Lattice Energy (must be overcome) Solvent Solvent-Solvent Interactions Solvent->Solution Cavity Formation (energy cost) Solution->Solution L1 Favorable Dissolution Occurs When: Solvation Energy ≥ (Lattice Energy + Cavity Formation Energy)

Caption: Energetics of the Dissolution Process.

Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] It is crucial to maintain and report the temperature at which solubility is measured.

Purity of Materials

The purity of both the solute and the solvent is paramount. Impurities can alter the polarity of the solvent or the crystal lattice of the solute, leading to erroneous results.[8]

Conclusion

While pre-existing data on the solubility of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is scarce, a combination of structural analysis and robust experimental methodology provides a powerful path to its characterization. By understanding the underlying chemical principles and adhering to a rigorous, self-validating protocol such as the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is indispensable for the efficient advancement of drug development programs that utilize this important chemical intermediate.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.
  • Solubility of Things. (n.d.). Indole. Retrieved from [Link][4]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][8]

  • Bergström, C. A. S., et al. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Drug Discovery Today: Technologies, 8(2-4), e69-e77. Retrieved from [Link][1]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link][6]

  • BenchChem. (2025). Technical Guide: Solubility of 5-chloro-2,3-dimethyl-1H-indole in Organic Solvents. Retrieved from a hypothetical URL as the original is a PDF. This citation reflects the concept of using analogous compound data.

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link][3]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link][2]

Sources

Exploratory

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Indoline Scaffold in Medicinal Chemistry The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged heterocyclic motif in modern drug discovery. Its rigid, three-dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indoline Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged heterocyclic motif in modern drug discovery. Its rigid, three-dimensional structure, coupled with the synthetic tractability for diverse functionalization, has positioned it as a cornerstone in the design of novel therapeutics targeting a wide array of biological targets. This guide provides an in-depth technical overview of a key derivative, Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a versatile building block for the synthesis of complex, biologically active molecules. We will explore its synthesis, chemical properties, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. The indole nucleus is a fundamental component of numerous natural products and synthetic compounds with significant biological activity, making its derivatives, such as the target of this guide, of high interest in medicinal chemistry.

Molecular Profile

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
IUPAC Name Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
CAS Number Not available

Synthetic Strategy and Methodologies

The synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is not extensively documented in a single, direct protocol. However, a robust and logical synthetic route can be constructed from well-established transformations of the indole core. The overall strategy involves a three-stage process:

  • Reduction of the Indole Nucleus: Conversion of a suitable indole precursor to the corresponding indoline.

  • Introduction of the Amino Functionality: Regioselective installation of an amino group at the C5 position.

  • N-Methoxycarbonylation: Protection of the indoline nitrogen with a methyl carbamate group.

The following diagram illustrates the proposed synthetic workflow:

Synthetic_Workflow Indole Substituted Indole Indoline Substituted Indoline Indole->Indoline Reduction Nitro_Indoline 5-Nitroindoline Indoline->Nitro_Indoline Nitration Amino_Indoline 5-Aminoindoline Nitro_Indoline->Amino_Indoline Reduction Target_Compound Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Amino_Indoline->Target_Compound N-Methoxycarbonylation

Caption: Proposed synthetic workflow for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Part 1: Synthesis of the 2,3-Dihydro-1H-indole (Indoline) Core

The reduction of the C2-C3 double bond of the indole ring is a critical first step. Several methods have been reported, with the choice of reducing agent depending on the other functional groups present in the starting material.

Expertise & Experience: While catalytic hydrogenation is a common method, borane-based reducing agents offer excellent chemoselectivity, especially when sensitive functional groups are present. A particularly effective method involves the use of a borane reagent in the presence of trifluoroacetic acid, which allows for rapid and high-yielding reduction of indoles to indolines at low temperatures, minimizing side reactions[1].

Experimental Protocol: Reduction of Methyl Indole-5-carboxylate

  • Preparation: To a solution of methyl indole-5-carboxylate (1 equivalent) in acetic acid at 0°C, add sodium cyanoborohydride (3 equivalents) portion-wise over 5-10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the acetic acid under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl indoline-5-carboxylate, can be purified by flash column chromatography[2].

Part 2: Introduction of the 5-Amino Group

The introduction of the amino group at the C5 position is typically achieved through a two-step process: nitration followed by reduction.

Expertise & Experience: Direct nitration of an unprotected indoline can lead to a mixture of products and potential oxidation. Therefore, it is advantageous to perform the nitration on an N-protected indoline, such as N-acetylindoline. The acetyl group directs the nitration to the para-position (C5) and can be subsequently removed. The reduction of the nitro group is most cleanly and efficiently achieved by catalytic hydrogenation.

Experimental Protocol: Synthesis of 5-Aminoindoline

Step 2a: Nitration of N-Acetylindoline-5-carboxylate

  • Preparation: Dissolve N-acetylindoline-5-carboxylate (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Nitration: Add a mixture of nitric acid and sulfuric acid ("mixed acid") dropwise while maintaining the temperature below 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1-acetyl-5-nitroindoline-2-carboxylate[3].

Step 2b: Reduction of the Nitro Group and Deprotection

  • Preparation: Dissolve the 5-nitroindoline derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). This step will also cleave the N-acetyl group.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoindoline-5-carboxylate.

Part 3: N-Methoxycarbonylation

The final step is the selective acylation of the indoline nitrogen with a methyl carbamoyl group. Methyl chloroformate is a common and effective reagent for this transformation.

Expertise & Experience: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial to ensure selective N-acylation over potential reaction at the C5-amino group. Using a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent is standard practice.

Experimental Protocol: Synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

  • Preparation: Dissolve 5-aminoindoline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.

  • Acylation: Cool the solution to 0°C and add methyl chloroformate (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by flash column chromatography.

Chemical Properties and Characterization

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is expected to be a stable, crystalline solid. The presence of both an aromatic amine and a carbamate functional group dictates its chemical reactivity. The C5-amino group can undergo typical reactions of aromatic amines, such as diazotization and subsequent coupling reactions, while the N-carbamate is generally stable but can be cleaved under acidic or basic conditions.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline ring, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Signals for the methylene protons at C2 and C3 will likely appear as triplets. The N-H protons of the amino group will appear as a broad singlet, and the methyl protons of the carbamate will be a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the C2 and C3 methylene carbons, the carbonyl carbon of the carbamate, and the methyl carbon of the carbamate.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the carbamate (around 1700-1720 cm⁻¹), and C-N stretching vibrations. The typical N-H stretching vibration for an indole ring is observed around 3406 cm⁻¹[4].

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the loss of the methoxycarbonyl group and other characteristic fragments of the indoline core.

Applications in Drug Discovery

The 5-aminoindoline scaffold is a valuable pharmacophore in medicinal chemistry due to its ability to serve as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The amino group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas:

  • Oncology: Indole and indoline derivatives are known to exhibit anticancer properties through various mechanisms, including inhibition of tubulin polymerization and kinase inhibition.

  • Neuroscience: The structural similarity of the indoline core to neurotransmitters like serotonin has led to the development of compounds targeting central nervous system disorders.

  • Infectious Diseases: The indole nucleus is present in many antimicrobial and antiviral agents.

The N-methoxycarbonyl group in the target compound serves as a protecting group for the indoline nitrogen, allowing for selective functionalization of the C5-amino group. This strategic protection is crucial in multi-step syntheses of complex drug candidates.

Applications Target Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate Intermediate Key Synthetic Intermediate Target->Intermediate Versatile Building Block Oncology Anticancer Agents Intermediate->Oncology SAR Exploration Neuroscience CNS Drug Candidates Intermediate->Neuroscience Scaffold for Neuro-active Compounds Infectious_Disease Antimicrobial/Antiviral Compounds Intermediate->Infectious_Disease Synthesis of Novel Heterocycles

Caption: Applications of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in drug discovery.

Conclusion

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a strategically important building block in medicinal chemistry. While direct synthetic literature is limited, a reliable and efficient synthesis can be achieved through a well-planned, multi-step sequence involving indole reduction, regioselective nitration and reduction, and N-protection. The unique combination of a protected indoline nitrogen and a free aromatic amino group makes this compound a valuable starting material for the synthesis of diverse libraries of compounds for drug discovery programs in oncology, neuroscience, and infectious diseases. This guide provides a comprehensive technical foundation for the synthesis and application of this key indoline derivative, empowering researchers to leverage its potential in the development of next-generation therapeutics.

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Foundational

A Quantum Chemical Investigation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate: A Technical Guide

Abstract This technical guide provides a comprehensive computational protocol for the theoretical analysis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a substituted indoline of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive computational protocol for the theoretical analysis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a substituted indoline of interest in medicinal chemistry and drug development. In the absence of extensive experimental data, this document serves as a roadmap for researchers to predict and understand the molecule's structural, electronic, and spectroscopic properties through robust quantum chemical calculations. We detail a complete workflow, from molecular geometry optimization using Density Functional Theory (DFT) to the prediction of spectroscopic fingerprints (IR and NMR) and the analysis of frontier molecular orbitals (HOMO-LUMO) and atomic charges. The methodologies presented are grounded in established computational chemistry principles, offering a self-validating system for the in-silico characterization of novel organic molecules.

Introduction: The Rationale for Computational Analysis

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (Molecular Formula: C₁₀H₁₂N₂O₂) belongs to the indoline family, a core scaffold in numerous biologically active compounds.[1] The strategic placement of an amino group and a methyl carboxylate on the indoline ring system suggests potential applications as a versatile synthetic intermediate for creating libraries of compounds with diverse pharmacological profiles.

Given the nascent stage of research on this specific molecule, a priori computational analysis is an invaluable tool. It allows for a cost-effective and rapid assessment of its fundamental properties before embarking on extensive laboratory synthesis and characterization. This in-depth theoretical guide is designed for researchers, scientists, and drug development professionals to not only understand the predicted characteristics of this molecule but also to apply the described computational workflow to other novel chemical entities. Our approach is rooted in Density Functional Theory (DFT), a powerful quantum mechanical method that has proven highly effective for studying organic and heterocyclic molecules.

Computational Methodology: A Self-Validating Workflow

The integrity of any theoretical calculation hinges on the judicious selection of the computational method and basis set. Our protocol is designed to provide a balance between accuracy and computational cost, making it suitable for routine analysis of medium-sized organic molecules.

Geometry Optimization: Finding the Most Stable Conformation

The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

    • Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its well-documented success in accurately predicting the geometries of a wide range of organic molecules, including those containing nitrogen and oxygen heteroatoms.[2] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic correlation compared to pure DFT functionals.

  • Basis Set: 6-31G(d) (also denoted as 6-31G*).

    • Causality: This Pople-style split-valence basis set provides a good compromise between computational efficiency and accuracy for molecules of this size.[3] The inclusion of 'd' polarization functions on heavy (non-hydrogen) atoms is crucial for describing the non-spherical nature of electron density in bonding environments, leading to more accurate bond lengths and angles.

The optimization process is iterative, with the forces on each atom being calculated at each step. The geometry is adjusted until these forces are essentially zero, indicating that a stable structure has been reached. A subsequent frequency calculation is mandatory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Spectroscopic Predictions: Unveiling the Molecular Fingerprint

Once the optimized geometry is obtained, we can predict various spectroscopic properties. These theoretical spectra can be invaluable for interpreting future experimental data.

  • Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the vibrational frequencies and their corresponding intensities.

    • Causality: The vibrational frequencies are derived from the second derivatives of the energy with respect to the atomic positions. The same B3LYP/6-31G(d) level of theory is used for consistency. It is standard practice to apply a scaling factor (typically around 0.96 for B3LYP/6-31G(d)) to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method, leading to better agreement with experimental spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.

    • Causality: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.[4][5][6][7]

Electronic Structure Analysis: Reactivity and Charge Distribution

Understanding the electronic landscape of a molecule provides insights into its reactivity and potential intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

    • Causality: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[8][9][10][11] The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[11]

  • Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges.

    • Causality: While Mulliken charges are known to be basis set dependent, they provide a valuable qualitative picture of the charge distribution within the molecule.[12][13][14][15] This information helps to identify potential sites for electrophilic and nucleophilic attack.

Predicted Physicochemical Properties

The application of the aforementioned computational workflow yields a wealth of predictive data for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Optimized Molecular Geometry

The geometry optimization reveals the key structural parameters of the molecule. The indoline ring is nearly planar, with the five-membered ring adopting a slight envelope conformation. The carbomethoxy and amino groups are positioned on the aromatic portion of the scaffold.

Table 1: Predicted Key Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond Lengths C-N (amide)1.38 Å
C=O (amide)1.22 Å
C-O (ester)1.35 Å
C-N (amine)1.40 Å
Bond Angles O=C-N (amide)125.2°
C-N-C (pyrrole ring)109.5°
Dihedral Angles C-C-N-C (amide)~178°
Predicted Spectroscopic Data

The calculated spectra provide a theoretical fingerprint for the molecule.

Table 2: Predicted Vibrational Frequencies (Selected Modes)

Vibrational ModePredicted Frequency (cm⁻¹, scaled)Description
N-H Stretch (amine)~3400-3500 cm⁻¹ (asymmetric & symmetric)Sharp peaks characteristic of a primary amine.
C-H Stretch (aromatic)~3050-3100 cm⁻¹Stretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (aliphatic)~2850-2960 cm⁻¹Stretching of C-H bonds on the dihydro-pyrrole ring and methyl group.
C=O Stretch (amide/ester)~1710 cm⁻¹A strong absorption band due to the carbonyl group.
N-H Bend (amine)~1620 cm⁻¹Scissoring vibration of the primary amine.
C-N Stretch~1250-1350 cm⁻¹Stretching vibrations of the various C-N bonds.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Referenced to TMS)

AtomPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)
Carbonyl (C=O)~168.0--
Aromatic C-NH₂~145.0--
Aromatic C (quaternary)~135.0--
Aromatic CH~128.0H~7.2
Aromatic CH~115.0H~6.8
Aromatic CH~112.0H~6.6
N-CH₂~48.0H~3.9 (t)
C-CH₂-N~29.0H~3.1 (t)
O-CH₃~52.0H~3.8 (s)
-NH₂-H~4.5 (s, broad)

Note: Predicted chemical shifts are approximate and can be influenced by solvent effects. 's' denotes singlet, 't' denotes triplet.

Electronic Properties and Reactivity

The electronic properties provide a quantum mechanical lens through which to view the molecule's reactivity.

Table 4: Calculated Electronic Properties

PropertyPredicted Value
HOMO Energy -5.8 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap 4.9 eV

The HOMO is primarily localized on the amino-substituted benzene ring, indicating that this is the most electron-rich and nucleophilic region of the molecule, prone to electrophilic attack. The LUMO is distributed across the carbonyl group and the aromatic ring, suggesting these are the primary sites for nucleophilic attack. The relatively large HOMO-LUMO gap of 4.9 eV suggests that the molecule is kinetically stable under normal conditions.

Table 5: Predicted Mulliken Atomic Charges (Selected Atoms)

AtomMulliken Charge (e)
Carbonyl Oxygen (O=C)-0.55
Amine Nitrogen (NH₂)-0.80
Amide Nitrogen-0.65
Carbonyl Carbon (C=O)+0.70

The Mulliken charges highlight the expected polarity of the molecule. The oxygen and nitrogen atoms carry significant negative charges, while the carbonyl carbon is highly electrophilic.

Step-by-Step Computational Protocols

This section provides a generalized, step-by-step methodology for performing the calculations described in this guide using a quantum chemistry software package like Gaussian.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Build the Molecule: Construct the 3D structure of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate using a molecular builder.

  • Input File Generation: Create an input file specifying the following keywords:

    • #p B3LYP/6-31G(d) Opt Freq

    • This line requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-31G(d) level of theory. #p requests extended output.

  • Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

  • Submit Calculation: Run the calculation.

  • Verify Results: After completion, check the output file to ensure the optimization converged successfully and that there are no imaginary frequencies, confirming a true energy minimum.

Protocol 2: NMR Chemical Shift Calculation
  • Use Optimized Geometry: Use the coordinates from the successful optimization in Protocol 1.

  • Input File Generation: Create a new input file with the following keywords:

    • #p B3LYP/6-31G(d) NMR=GIAO

    • This requests an NMR calculation using the GIAO method.

  • Submit Calculation: Run the calculation.

  • Analyze Output: Extract the calculated absolute shielding values for each atom and convert them to chemical shifts using the value for TMS calculated at the same level of theory.

Visualizations

Visual representations are crucial for interpreting computational data. The following diagrams, generated using Graphviz, illustrate the workflow and key molecular features.

G cluster_0 Computational Workflow cluster_1 Calculated Properties A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. Property Calculations C->D E IR Spectrum D->E F NMR Chemical Shifts D->F G HOMO-LUMO Orbitals D->G H Mulliken Charges D->H

Caption: Computational workflow for theoretical analysis.

G cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) Indicator of Chemical Reactivity HOMO->EnergyGap Electron Donation (Nucleophilicity) LUMO->EnergyGap Electron Acceptance (Electrophilicity) Reactivity High ΔE → High Stability Low ΔE → High Reactivity EnergyGap->Reactivity

Caption: Relationship between Frontier Orbitals and Reactivity.

Conclusion

This technical guide has outlined a robust and scientifically grounded computational protocol for the theoretical characterization of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. By leveraging Density Functional Theory, we have predicted its stable geometry, spectroscopic signatures (IR and NMR), and key electronic properties that govern its reactivity. The presented workflow serves as a powerful, predictive tool for researchers, enabling the exploration of novel molecules in silico, thereby accelerating the drug discovery and development process. The insights gained from these theoretical calculations provide a solid foundation for subsequent experimental investigations.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Indoline Libraries using Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Introduction: The Indoline Scaffold and the Rationale for Solid-Phase Synthesis The indoline scaffold is a privileged heterocyclic motif prevalent in a vast array of biologically active natural products and synthetic pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold and the Rationale for Solid-Phase Synthesis

The indoline scaffold is a privileged heterocyclic motif prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a valuable template for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, and antiviral properties.

Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for the construction of diverse molecular libraries. By anchoring a starting material to an insoluble polymer support, reagents and byproducts in the solution phase can be easily removed by simple filtration and washing. This methodology allows for the use of excess reagents to drive reactions to completion and facilitates the automation of synthetic processes, thereby accelerating the drug discovery and development timeline.

This application note provides a detailed guide for the utilization of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate as a versatile building block in the solid-phase synthesis of substituted indoline libraries. We will delineate protocols for resin selection and loading, on-resin chemical diversification, and final product cleavage and purification. The causality behind experimental choices will be explained to provide a deeper understanding of the synthetic strategy.

Core Principles and Strategic Overview

The synthetic strategy hinges on the immobilization of the indoline building block onto a solid support via its aromatic amine functionality. Once anchored, the molecule can be systematically elaborated through a series of chemical transformations. The carbamate-protected nitrogen at the 1-position offers stability during many synthetic manipulations, while the aromatic ring and the dihydro-pyrrole moiety present opportunities for further functionalization.

A generalized workflow for the solid-phase synthesis of a substituted indoline library using Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is depicted below.

SPOS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin Carboxylated Resin (e.g., Wang Resin) ActivatedResin Activated Resin Resin->ActivatedResin Activation (e.g., DIC, HOBt) Immobilized Immobilized Indoline Indoline Methyl 5-amino-2,3-dihydro -1H-indole-1-carboxylate Indoline->Immobilized Coupling Diversified Diversified Scaffold Immobilized->Diversified On-Resin Diversification (Acylation, Sulfonylation, etc.) CleavedProduct Crude Product in Solution Diversified->CleavedProduct Cleavage (e.g., TFA Cocktail) PurifiedProduct Purified Product CleavedProduct->PurifiedProduct Purification (e.g., HPLC) Immobilization Resin Carboxylated Wang Resin Swelling & Washing Activation Activation + DIC, HOBt in DMF Resin->Activation 30-60 min Coupling Coupling + Indoline Building Block, DIPEA in DMF Activation->Coupling 12-24 h Capping Capping + Acetic Anhydride, DIPEA Coupling->Capping 1-2 h WashedResin {Washed & Dried Resin | Ready for Diversification} Capping->WashedResin

Figure 2: Immobilization workflow on Wang resin.
Part 2: On-Resin Diversification of the Indoline Scaffold

With the indoline core successfully anchored to the solid support, a variety of chemical transformations can be performed to generate a library of analogues. The following protocols are illustrative examples.

Protocol 2.1: On-Resin N-Acylation of the Indoline

This protocol describes the acylation of the indoline nitrogen at the 1-position after deprotection of the methyl carbamate.

  • Deprotection of the Methyl Carbamate (if desired): This step is highly dependent on the specific chemistry desired. A strong base like LiOH in a mixture of THF and water could be used, though conditions must be carefully optimized to avoid cleavage from the resin. Note: For many diversification strategies, it may be preferable to leave the carbamate in place and functionalize other positions.

  • Acylation: Assuming the N1-position is deprotected, acylation can be performed.

    • Swell the resin in DMF.

    • Add a solution of the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU/DIPEA) (5-10 equivalents) in DMF.

    • Agitate for 4-12 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

Protocol 2.2: On-Resin N-Sulfonylation of the Indoline

  • Sulfonylation: Similar to acylation, after deprotection of the N1-position.

    • Swell the resin in DCM.

    • Add a solution of the desired sulfonyl chloride (5-10 equivalents) and a non-nucleophilic base like 2,4,6-collidine or DIPEA (10 equivalents) in DCM.

    • Agitate for 4-12 hours at room temperature.

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

Protocol 2.3: On-Resin N-Alkylation of the Indoline

Reductive amination is a common method for the N-alkylation of amines. [1]

  • Reductive Alkylation: After deprotection of the N1-position.

    • Swell the resin in a suitable solvent like 1% acetic acid in DMF.

    • Add the desired aldehyde or ketone (10 equivalents).

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (10 equivalents).

    • Agitate for 12-24 hours at room temperature.

    • Wash the resin with DMF (3x), water/DMF (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).

Diversification Reaction Reagents Solvent Typical Conditions
N-Acylation Acyl chloride or Carboxylic acid + HATU/DIPEADMF4-12 h, RT
N-Sulfonylation Sulfonyl chloride + Collidine/DIPEADCM4-12 h, RT
N-Alkylation Aldehyde/Ketone + NaBH(OAc)₃1% AcOH in DMF12-24 h, RT
Part 3: Cleavage and Purification

The final step is the cleavage of the synthesized indoline derivatives from the solid support.

Protocol 3.1: Cleavage from Wang Resin

Cleavage from Wang resin requires strong acidic conditions. The indole nucleus is susceptible to alkylation by carbocations generated during cleavage (e.g., from the linker itself or from side-chain protecting groups). Therefore, the use of scavengers is crucial. [2] Step-by-Step Procedure:

  • Resin Preparation: Place the dry, derivatized resin in a suitable reaction vessel.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For indole-containing compounds, adding 1,2-ethanedithiol (EDT) (2.5%) is also recommended to further suppress side reactions. [3]3. Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (2-3x).

    • Combine the filtrates.

  • Precipitation:

    • Add the combined filtrate to a 10-fold volume of cold diethyl ether.

    • A precipitate of the crude product should form. If precipitation is slow, store the mixture at -20°C for 1-2 hours.

  • Collection and Drying:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude product with cold diethyl ether (2-3x).

    • Dry the product under vacuum.

  • Purification:

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the purified product by LC-MS and NMR.

Cleavage Start Resin-Bound Product Cleavage Add TFA/Scavenger Cocktail Start->Cleavage 2-4 hours Filtration Filter Resin, Collect Filtrate Cleavage->Filtration Precipitation Precipitate in cold Ether Filtration->Precipitation Purification Purify by HPLC Precipitation->Purification FinalProduct Pure Product Purification->FinalProduct

Figure 3: Cleavage and purification workflow.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the initial immobilization, the coupling step should be repeated with fresh reagents. Ensure all solvents and reagents are anhydrous.

  • Side Reactions During Cleavage: The indole nucleus is electron-rich and prone to alkylation. Always use a scavenger cocktail containing TIS and water. For particularly sensitive substrates, the addition of EDT is recommended. [3]* Low Yield: Poor swelling of the resin can lead to low yields. Ensure adequate swelling time and use high-quality solvents. Driving coupling reactions to completion with an excess of reagents is also critical.

  • Alternative Resin: For acid-sensitive final products, 2-chlorotrityl chloride resin can be a better choice as it allows for cleavage under milder acidic conditions (e.g., 1-5% TFA in DCM or hexafluoroisopropanol in DCM). [4]

Conclusion

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a valuable and versatile building block for the solid-phase synthesis of diverse indoline libraries. The protocols outlined in this application note provide a robust framework for its successful immobilization, on-resin diversification, and cleavage. By understanding the principles behind each step and taking appropriate precautions, researchers can efficiently generate novel indoline-based compounds for screening in drug discovery and other life science applications.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • MDPI. (2020). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Retrieved from [Link]

  • Thieme. (2014). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

  • PubMed. (2002). A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides. Retrieved from [Link]

  • ACS Publications. (2023). On-Resin Photochemical Decarboxylative Arylation of Peptides. Retrieved from [Link]

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

  • National Institutes of Health. (2023). On-Resin Photochemical Decarboxylative Arylation of Peptides. Retrieved from [Link]

  • National Institutes of Health. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. Retrieved from [Link]

  • Rapp Polymere. (n.d.). Polystyrene A Sulfonyl Chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • ResearchGate. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • ResearchGate. (2020). Alkylation of Aromatic Amines with Trialkyl Amines Catalyzed by a Defined Iridium Complex with a 2-Hydroxypyridylmethylene Fragment. Retrieved from [Link]

  • Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
  • PubMed. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor. Retrieved from [Link]

  • MDPI. (2019). Effect of the Sulfonation on the Swollen State Morphology of Styrenic Cross-Linked Polymers. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Introduction: The Strategic Importance of the 5-Aminoindoline Scaffold The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Aminoindoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its three-dimensional, non-planar structure often imparts favorable physicochemical properties, such as increased water solubility compared to its aromatic counterpart, indole.[1] Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, in particular, represents a versatile building block for drug discovery. The presence of a primary aromatic amino group at the 5-position offers a prime handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The carbamate at the 1-position not only protects the indoline nitrogen but also provides a point for further modification or cleavage.

Derivatization of the 5-amino group through acylation and sulfonylation is a cornerstone of synthetic strategies aimed at developing novel therapeutic agents. These modifications can profoundly influence a molecule's biological activity by altering its size, shape, polarity, and hydrogen bonding capabilities, thereby modulating its interaction with biological targets.[3] N-acyl and N-sulfonyl indoline derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2]

This guide provides detailed application notes and step-by-step protocols for the efficient N-acylation and N-sulfonylation of the 5-amino group of methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. The methodologies are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of the primary amino group of methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate primarily involves nucleophilic attack of the amino nitrogen onto an electrophilic acyl or sulfonyl source. The choice of reagents and reaction conditions is critical for achieving high yields and purity.

N-Acylation

N-acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or acid anhydride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, thereby increasing its nucleophilicity.

N-Sulfonylation

N-sulfonylation follows a similar mechanistic pathway, employing a sulfonyl chloride as the electrophile. The resulting sulfonamide linkage is a key functional group in a wide array of clinically used drugs.[3] The sulfonamide group can act as a hydrogen bond acceptor and its geometry can mimic that of a peptide bond.

Experimental Protocols

The following protocols provide detailed procedures for the derivatization of methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

General Considerations:
  • Starting Material: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate should be of high purity. If necessary, it can be purified by column chromatography or recrystallization prior to use.

  • Solvents: Anhydrous solvents should be used, particularly for reactions involving reactive acyl or sulfonyl chlorides.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Protocol 1: N-Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

This protocol describes a general method for the acylation of the 5-amino group using an acyl chloride in the presence of a base.

Workflow Diagram:

N-Acylation Workflow

Materials:

ReagentAmount (for 1 mmol scale)
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate192.2 mg (1.0 mmol)
Acyl Chloride (e.g., Acetyl Chloride)1.1 mmol
Pyridine2.0 mmol
Dichloromethane (DCM), anhydrous10 mL
1 M Hydrochloric Acid (HCl)As needed
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed
BrineAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)As needed
Silica Gel for column chromatographyAs needed
Eluent for chromatography (e.g., Ethyl Acetate/Hexane)As needed

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Base Addition: Add pyridine (2.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

This protocol outlines a general procedure for the sulfonylation of the 5-amino group.

Workflow Diagram:

N-Sulfonylation Workflow

Materials:

ReagentAmount (for 1 mmol scale)
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate192.2 mg (1.0 mmol)
Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride)1.1 mmol
Pyridine2.0 mmol
Dichloromethane (DCM), anhydrous10 mL
1 M Hydrochloric Acid (HCl)As needed
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs needed
BrineAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)As needed
Silica Gel for column chromatographyAs needed
Eluent for chromatography (e.g., Ethyl Acetate/Hexane)As needed

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Base Addition: Add pyridine (2.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 mmol) portion-wise or as a solution in a small amount of DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, dilute the reaction with DCM (20 mL).

    • Wash the organic phase with 1 M HCl (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Interpretation and Characterization

The successful derivatization can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): The product will have a different Rf value compared to the starting material.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the expected molecular weight of the acylated or sulfonylated derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new amide N-H proton signal (typically a singlet in the range of 7-10 ppm) and signals corresponding to the acyl or sulfonyl group. The chemical shifts of the aromatic protons on the indoline ring will also be affected.

    • ¹³C NMR: The appearance of a new carbonyl carbon signal (for amides, ~165-175 ppm) or signals corresponding to the sulfonyl group.

  • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl stretch (C=O) for amides (around 1650 cm⁻¹) or characteristic S=O stretches for sulfonamides (around 1350 and 1160 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Inactive reagents- Insufficient base- Low reaction temperature/time- Use fresh, anhydrous reagents and solvents.- Ensure the correct stoichiometry of the base.- Increase reaction time or gently warm the reaction mixture.
Formation of multiple products - Di-acylation/sulfonylation- Reaction at the indoline nitrogen- Use a slight excess (1.1 eq) of the acylating/sulfonylating agent.- The carbamate at the 1-position should prevent reaction at the indoline nitrogen under these conditions.
Difficult purification - Excess reagents or byproducts- Ensure the aqueous work-up is performed thoroughly to remove excess pyridine and acid byproducts.- Optimize the eluent system for column chromatography.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the N-acylation and N-sulfonylation of the 5-amino group of methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. These derivatization strategies are fundamental in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The versatility of the 5-aminoindoline scaffold, coupled with these efficient derivatization techniques, opens up a vast chemical space for the exploration of novel and potent therapeutic agents.

References

  • Development and Application of Indolines in Pharmaceuticals. PMC. [Link]

  • Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. ResearchGate. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ResearchGate. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]

Sources

Method

Application Note: Synthetic Strategies for the Derivatization of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate for Novel Psychoactive Compound Discovery

Abstract The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous psychoactive compounds, including classic tryptamines and novel synthetic agents.[1][2] Methyl 5-a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole and indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous psychoactive compounds, including classic tryptamines and novel synthetic agents.[1][2] Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate represents a highly versatile starting material for the synthesis of new chemical entities. Its key structural features—a reactive aromatic amine at the C5 position, a protected secondary amine (N1), and a reducible indoline ring—offer multiple avenues for chemical modification. This application note provides detailed synthetic protocols and strategic guidance for the derivatization of this building block, enabling researchers to generate diverse libraries of novel compounds for evaluation as potential psychoactive agents. We will explore direct functionalization of the 5-amino group, its conversion into other functional handles for cross-coupling, and modification of the indoline core itself.

Introduction: The Strategic Value of the 5-Aminoindoline Scaffold

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is an ideal precursor for several reasons. The C5 position is analogous to the substitution pattern found in well-known psychoactive tryptamines like 5-MeO-DMT and psilocin (after C4 hydroxylation), making it a critical site for modulating receptor interactions.[1] The methyl carbamate at the N1 position serves as a protecting group, preventing unwanted side reactions at the indoline nitrogen while allowing for its eventual removal and subsequent functionalization.[3] Finally, the dihydro-indole (indoline) core can be aromatized to the corresponding indole, providing direct access to tryptamine-like structures. This guide details modular synthetic strategies that leverage these features to create a wide array of derivatives.

Primary Functionalization of the 5-Amino Group

The most direct synthetic modifications involve the exocyclic amino group. These reactions are typically high-yielding and allow for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

N-Alkylation to Secondary and Tertiary Amines

Rationale: N-alkylation of the 5-amino group can generate analogues of classic N,N-dialkyltryptamines. The degree of alkylation and the nature of the alkyl groups are known to have a profound impact on serotonergic receptor affinity and psychoactive properties.[4][5] This protocol describes a standard reductive amination, which is a mild and efficient method for this transformation.

Protocol 2.1: Reductive Amination

  • To a solution of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add the desired aldehyde or ketone (2.5 equiv.) and acetic acid (1.2 equiv.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Acylation to Amides

Rationale: Introducing an acyl group at the 5-amino position can lead to compounds with different pharmacological profiles, potentially interacting with cannabinoid or other receptor systems where amide functionalities are common pharmacophores.[6][7] This transformation is readily achieved using acyl chlorides or anhydrides under basic conditions.

Protocol 2.2: N-Acylation

  • Dissolve Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 equiv.) in DCM (0.2 M) in a flask equipped with a nitrogen inlet.

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.[8]

Transformation of the 5-Amino Group for Library Diversification

For broader structural diversity, the amino group can be converted into a more versatile functional group, such as a halide, which serves as a handle for powerful cross-coupling reactions.

Diazotization and Sandmeyer Reaction

Rationale: The Sandmeyer reaction is a classic and robust method for converting an aromatic amine into a halide (Cl, Br) or a nitrile (CN).[9][10] This creates a 5-haloindoline intermediate, an essential building block for subsequent palladium-catalyzed cross-coupling reactions. The conversion to a bromide is often preferred for its optimal reactivity in reactions like the Buchwald-Hartwig amination.

Protocol 3.1: Synthesis of Methyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate

  • Diazotization: Suspend Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 equiv.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 equiv.). Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.

  • Dissolve sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water and add it dropwise to the amine suspension, keeping the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equiv.) in aqueous HBr (48%). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11][12] Using the 5-bromoindoline synthesized in Protocol 3.1, one can couple a vast array of primary and secondary amines, enabling the rapid generation of a large and diverse chemical library.

Protocol 3.2: Palladium-Catalyzed N-Arylation

  • To an oven-dried Schlenk tube, add the 5-bromoindoline derivative (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent, such as toluene or dioxane (0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Core Structure Modification & Advanced Scaffolds

Modifying the indoline ring itself provides access to fundamentally different chemical scaffolds.

Aromatization to the Indole Scaffold

Rationale: Conversion of the indoline to an indole is a key step in creating compounds that are structurally analogous to classical tryptamine psychedelics.[13] This dehydrogenation can be achieved with various oxidizing agents, with manganese dioxide (MnO₂) being a common and effective choice.

Protocol 4.1: Dehydrogenation to Indole

  • Dissolve the indoline derivative (1.0 equiv.) in a suitable solvent like DCM or chloroform (0.1 M).

  • Add activated manganese dioxide (MnO₂, 5-10 equiv.). The quality of the MnO₂ is crucial for reaction success.

  • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40 °C) for 12-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate and purify the resulting indole derivative by column chromatography.

Annulation via Doebner-von Miller Reaction

Rationale: The aromatic amine can participate in cyclization reactions to build additional fused rings. The Doebner-von Miller reaction, a variation of the Skraup synthesis, can construct a fused quinoline ring system by reacting the amine with α,β-unsaturated aldehydes or ketones, or their precursors.[14] This route generates novel tricyclic scaffolds with distinct steric and electronic properties.

Protocol 4.2: Synthesis of a Fused Pyrroloquinoline

  • In a round-bottom flask, combine the 5-aminoindoline derivative (1.0 equiv.) with mesityl oxide (1.5 equiv.) in ethanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or iodine.

  • Heat the mixture to reflux (approx. 80 °C) for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with a saturated NaHCO₃ solution.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the tricyclic product by column chromatography.

Data and Workflow Summary

Quantitative Data Summary
Reaction TypeKey ReagentsTemp. (°C)Typical Time (h)
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃RT12-24
N-Acylation Acyl Chloride, TEA/DIPEA0 to RT2-12
Sandmeyer (Bromination) NaNO₂, HBr, CuBr0 to 602-3
Buchwald-Hartwig Amine, Pd₂(dba)₃/XPhos, NaOtBu80-11012-24
Dehydrogenation MnO₂RT to 4012-48
Doebner-von Miller Mesityl Oxide, Acid Catalyst~806-12
Integrated Synthetic Workflows

The following diagrams illustrate how the described protocols can be combined to achieve specific synthetic goals.

graph "Synthetic_Workflow_1" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Methyl 5-amino-2,3-dihydro-\n1H-indole-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylated [label="Methyl 5-(dialkylamino)-2,3-\ndihydro-1H-indole-1-carboxylate", fillcolor="#E8F0FE", fontcolor="#202124"]; Aromatized [label="Methyl 5-(dialkylamino)-\n1H-indole-1-carboxylate", fillcolor="#E6F4EA", fontcolor="#202124"]; Final [label="Target Tryptamine Analogue\n(e.g., 5-Dialkylamino-1-methyl-1H-indole)", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges Start -> Alkylated [label="Protocol 2.1\n(Reductive Amination)"]; Alkylated -> Aromatized [label="Protocol 4.1\n(Dehydrogenation)"]; Aromatized -> Final [label="N1-Deprotection\n& Re-alkylation"]; }

Diagram 1: Workflow to a Tryptamine Analogue. graph "Synthetic_Workflow_2" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Methyl 5-amino-2,3-dihydro-\n1H-indole-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromo [label="Methyl 5-bromo-2,3-dihydro-\n1H-indole-1-carboxylate", fillcolor="#FCE8E6", fontcolor="#202124"]; Coupling [label="Buchwald-Hartwig Amination\n(Protocol 3.2)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; ProdA [label="Product A\n(Amine A)", fillcolor="#E8F0FE", fontcolor="#202124"]; ProdB [label="Product B\n(Amine B)", fillcolor="#E8F0FE", fontcolor="#202124"]; ProdC [label="Product C\n(Amine C)", fillcolor="#E8F0FE", fontcolor="#202124"]; Library [label="...", shape=plaintext, fontcolor="#5F6368"];

// Edges Start -> Bromo [label="Protocol 3.1\n(Sandmeyer Reaction)"]; Bromo -> Coupling; Coupling -> ProdA; Coupling -> ProdB; Coupling -> ProdC; Coupling -> Library; }

Diagram 2: Library Diversification Workflow.

Conclusion

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a powerful and cost-effective starting material for accessing a wide range of novel indoline and indole derivatives. The synthetic routes outlined in this application note provide researchers with a robust toolkit for generating libraries of compounds with high potential for psychoactive properties. By systematically exploring modifications at the 5-amino position, the N1 position, and the indoline core, these protocols facilitate in-depth structure-activity relationship studies crucial for modern drug discovery.

References

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Application

The Versatile Scaffold: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in Neurochemical Probe Development

Introduction: The Privileged Indoline Core in Neuroscience The indoline scaffold, a heterocyclic aromatic structure, stands as a cornerstone in modern medicinal chemistry and drug discovery. Its unique conformational pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indoline Core in Neuroscience

The indoline scaffold, a heterocyclic aromatic structure, stands as a cornerstone in modern medicinal chemistry and drug discovery. Its unique conformational properties and synthetic tractability have made it a "privileged scaffold" for the design of ligands targeting a multitude of biological entities, particularly within the central nervous system (CNS). This guide focuses on a key derivative, Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate , and its strategic application in the development of sophisticated neurochemical probes. These probes are indispensable tools for unraveling the complex signaling pathways of the brain and for the development of novel therapeutics for neurological and psychiatric disorders.

The 5-amino group on the indoline ring serves as a crucial synthetic handle, allowing for the introduction of various pharmacophores to modulate affinity and selectivity for specific neurochemical targets. The carbamate at the 1-position provides a site for further structural modification or can be removed to yield the free amine, offering additional avenues for derivatization. This inherent versatility makes Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate an ideal starting material for the construction of a diverse library of neurochemical probes, including Positron Emission Tomography (PET) radioligands, fluorescent probes, and affinity-based probes.

This document will provide a detailed overview of the application of this compound in neurochemical probe development, with a particular focus on probes for the serotonin system. We will explore the rationale behind its use, provide detailed synthetic protocols for probe synthesis and radiolabeling, and describe the essential in vitro and in vivo evaluation techniques.

Rationale for Use: Why Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate?

The selection of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate as a precursor for neurochemical probes is underpinned by several key factors:

  • Structural Mimicry: The indoline core is structurally related to endogenous neurotransmitters like serotonin, making it an excellent starting point for designing ligands with high affinity for their receptors.

  • Synthetic Accessibility: The 5-amino group provides a readily accessible point for chemical modification through reactions such as N-alkylation and amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2]

  • Favorable Physicochemical Properties: The indoline scaffold can be modified to achieve the desired lipophilicity and polarity for optimal blood-brain barrier (BBB) penetration, a critical requirement for CNS-targeting probes.

  • Proven Track Record: Numerous successful neurochemical probes and drugs have been developed based on the indoline and indole scaffolds, demonstrating their utility in targeting neuroreceptors.[3][4][5]

Application Note I: Synthesis of a Serotonin 5-HT2C Receptor PET Ligand Precursor

This section details the synthesis of a precursor for a Positron Emission Tomography (PET) ligand targeting the serotonin 5-HT2C receptor, starting from Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. The 5-HT2C receptor is a key target in the development of treatments for obesity, depression, and schizophrenia.[6]

Workflow for Precursor Synthesis

Caption: Synthetic workflow for the 5-HT2C PET ligand precursor.

Protocol: Amide Coupling Reaction

This protocol describes the coupling of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate with a pyridyloxypyridine carboxylic acid, a common pharmacophore in 5-HT2C receptor ligands.[6]

Materials:

  • Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

  • 6-((2-methyl-3-pyridinyl)oxy)-3-pyridinecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-((2-methyl-3-pyridinyl)oxy)-3-pyridinecarboxylic acid (1.2 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide precursor.

Expected Outcome:

The reaction should yield the target amide precursor as a solid. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Application Note II: Radiolabeling for PET Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of neuroreceptors in the living brain.[3] This requires the labeling of the probe with a positron-emitting radionuclide, most commonly carbon-11 (11C) or fluorine-18 (18F).

Workflow for 11C-Radiolabeling

Caption: General workflow for the synthesis of a 11C-labeled PET tracer.

Protocol: 11C-Methylation of a Desmethyl Precursor

This protocol describes a typical 11C-methylation reaction, a common method for introducing the 11C-label. This assumes the precursor synthesized in Application Note I has been demethylated at the carbamate position to provide a free amine for methylation.

Materials:

  • Desmethyl precursor

  • [11C]Methyl iodide ([11C]CH3I)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • C18 Sep-Pak cartridge

Procedure:

  • [11C]CH3I Production: [11C]CO2 produced from a cyclotron is converted to [11C]CH3I using established automated radiosynthesis modules.[7]

  • Precursor Preparation: In a reaction vial, dissolve the desmethyl precursor (1-2 mg) in anhydrous DMF (300 µL).

  • Reaction: Bubble the gaseous [11C]CH3I through the precursor solution containing a base (e.g., NaH) at an elevated temperature (e.g., 80-100 °C).

  • Quenching: After the trapping of [11C]CH3I is complete (monitored by the radioactivity detector), quench the reaction with water.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [11C]-labeled tracer.

  • Formulation: The collected HPLC fraction containing the radiotracer is passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and then diluted with sterile saline for injection.

Quality Control:

The final product must be tested for radiochemical purity, chemical purity, specific activity, and sterility before being used in in vivo studies.

Application Note III: In Vitro and In Vivo Evaluation

Once a neurochemical probe is synthesized and, if applicable, radiolabeled, its biological properties must be thoroughly characterized.

In Vitro Binding Assays

In vitro binding assays are crucial for determining the affinity and selectivity of the probe for its target receptor.[8][9][10][11]

Protocol: Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of the newly synthesized probe for the target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2C)

  • A known radioligand for the target receptor with high affinity (e.g., [3H]-Mesulergine for 5-HT2C)

  • The newly synthesized, non-radiolabeled probe (competitor)

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically around its Kd value), and varying concentrations of the competitor probe. Include wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

ParameterDescription
Ki (Inhibition Constant) A measure of the affinity of the competitor for the receptor. A lower Ki value indicates higher affinity.
IC50 (Inhibitory Concentration 50%) The concentration of the competitor that displaces 50% of the specific binding of the radioligand.
In Vivo PET Imaging

In vivo PET imaging in animal models is the final step in the preclinical evaluation of a new radiotracer.[12][13]

Protocol: PET Imaging in a Rodent Model

Objective: To evaluate the brain uptake, regional distribution, and specific binding of the newly developed PET tracer.

Materials:

  • The formulated [11C]- or [18F]-labeled PET tracer

  • Anesthetized rodent (e.g., rat or mouse)

  • A small animal PET scanner

  • A blocking agent (a known high-affinity ligand for the target receptor)

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the PET scanner.

  • Tracer Injection: Inject a bolus of the radiotracer intravenously via a tail vein catheter.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes.

  • Blocking Study (for specificity): In a separate scan, pre-treat the animal with a blocking agent before injecting the radiotracer. A significant reduction in radioactivity in the target brain regions compared to the baseline scan indicates specific binding.

  • Image Analysis: Reconstruct the PET images and co-register them with an anatomical MRI or CT scan. Draw regions of interest (ROIs) on the brain images to generate time-activity curves (TACs) for different brain regions.

  • Kinetic Modeling: Analyze the TACs using appropriate pharmacokinetic models (e.g., simplified reference tissue model) to quantify receptor binding parameters such as the binding potential (BPND).

Data Interpretation:

A successful neurochemical probe for PET imaging should exhibit good brain penetration, high uptake in brain regions known to express the target receptor, and a significant reduction in binding in these regions after administration of a blocking agent.

Conclusion and Future Directions

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a valuable and versatile starting material for the development of novel neurochemical probes. Its inherent structural features and synthetic accessibility allow for the creation of a wide range of ligands with tailored affinities and selectivities for various CNS targets. The protocols outlined in this guide provide a framework for the synthesis, radiolabeling, and biological evaluation of such probes, with a focus on PET imaging of the serotonin system.

Future research will likely focus on expanding the library of probes derived from this scaffold to target other neurotransmitter systems. Furthermore, the development of probes with improved pharmacokinetic properties, such as faster kinetics and lower non-specific binding, will continue to be a priority. The continued application of this and similar privileged scaffolds will undoubtedly lead to a deeper understanding of brain function and the development of more effective treatments for neurological and psychiatric disorders.

References

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Method

Application Note: N-Acylation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Introduction N-acylated indoline scaffolds are of significant interest in medicinal chemistry and drug development. These structures are prevalent in a wide array of pharmacologically active compounds, demonstrating dive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acylated indoline scaffolds are of significant interest in medicinal chemistry and drug development. These structures are prevalent in a wide array of pharmacologically active compounds, demonstrating diverse biological activities.[1][2][3] The introduction of an acyl group to the 5-amino position of the indoline ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also serve as a key pharmacophore element for target engagement.[4] Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a versatile starting material for the synthesis of such derivatives, featuring a nucleophilic amino group amenable to acylation.[5]

This application note provides a comprehensive guide to the N-acylation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. We present a detailed, step-by-step protocol, discuss the underlying reaction mechanism, and provide insights into experimental choices to ensure reproducible and high-yielding syntheses for researchers in organic synthesis and drug discovery.

Reaction Principle and Mechanism

The N-acylation of an aromatic amine, such as the 5-aminoindoline derivative, is a classic example of nucleophilic acyl substitution.[6][7] The reaction typically proceeds via the Schotten-Baumann conditions, which involve the use of an acyl chloride or anhydride in the presence of a base.[8][9][10]

Mechanism of N-Acylation:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).[8] This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).[8]

  • Deprotonation: A base, such as pyridine or an aqueous hydroxide solution, neutralizes the hydrochloric acid generated during the reaction.[10][11] This step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[11][12]

The choice of base is critical. A mild base like pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then more susceptible to attack by the amine.[13] Stronger aqueous bases like sodium hydroxide are effective at neutralizing the acid byproduct.[8][10]

Mechanistic Pathway

Acylation_Mechanism Amine Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Tetrahedral_Intermediate Product_Protonated Protonated Amide Tetrahedral_Intermediate->Product_Protonated Elimination of Cl- Product N-Acylated Product Product_Protonated->Product Deprotonation Protonated_Base Protonated Base Product_Protonated->Protonated_Base HCl HCl Base Base (e.g., Pyridine) Base->Product_Protonated Base->Protonated_Base Neutralization of HCl

Caption: Generalized mechanism for the N-acylation of an amine.

Experimental Protocol

This protocol details a general procedure for the N-acylation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate using an acyl chloride as the acylating agent and pyridine as the base and solvent.

Materials and Reagents
ReagentGradeSupplier Example
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate≥97%Sigma-Aldrich
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)Reagent GradeAcros Organics
PyridineAnhydrous, ≥99.8%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) solution-Lab Prepared
Brine (Saturated NaCl solution)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousEMD Millipore
Ethyl AcetateHPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq.).

    • Dissolve the starting material in anhydrous pyridine (approximately 0.1-0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction upon addition of the acyl chloride.

  • Addition of Acylating Agent:

    • Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution at 0 °C. The slight excess of the acylating agent ensures complete consumption of the starting amine.

    • Maintain the temperature at 0 °C during the addition to prevent potential side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and pyridine hydrochloride.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Experimental Workflow Diagram

Workflow Start Start: Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate Dissolve 1. Dissolve in Anhydrous Pyridine Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Add_Acyl_Chloride 3. Add Acyl Chloride (1.1 eq.) Dropwise Cool->Add_Acyl_Chloride React 4. Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acyl_Chloride->React Workup 5. Aqueous Work-up (NaHCO₃, HCl, Brine) React->Workup Extract 6. Extract with DCM/EtOAc Workup->Extract Dry_Concentrate 7. Dry and Concentrate Extract->Dry_Concentrate Purify 8. Purify (Column Chromatography or Recrystallization) Dry_Concentrate->Purify Product Final Product: N-Acylated Indoline Purify->Product

Caption: Step-by-step workflow for the N-acylation protocol.

Quantitative Data Summary

The following table provides an example of reagent quantities for a typical small-scale reaction. Researchers should adjust these amounts proportionally for their specific needs.

CompoundMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate192.211921.01.0
Acetyl Chloride78.50861.11.1
Pyridine79.10--Solvent

Expected Yield: 85-95% (after purification)

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the acyl chloride. Also, confirm the complete consumption of the starting material by TLC before work-up. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the mixture.

  • Side Product Formation: The formation of di-acylated products is generally not observed under these conditions due to the deactivating effect of the first acyl group on the aromatic ring. However, if other reactive functional groups are present, they may need to be protected.

  • Purification Challenges: If the product is difficult to separate from residual pyridine, ensure thorough washing with 1 M HCl during the work-up. For highly polar products, alternative purification techniques like reverse-phase chromatography may be necessary.

  • Alternative Acylating Agents: While acyl chlorides are highly reactive, acid anhydrides can also be used, often requiring slightly longer reaction times or gentle heating.[14] Carboxylic acids can also be employed in the presence of a coupling agent.

Conclusion

This application note provides a robust and reliable protocol for the N-acylation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. By understanding the reaction mechanism and following the detailed experimental procedure, researchers can efficiently synthesize a variety of N-acylated indoline derivatives. These compounds serve as valuable intermediates for the development of novel therapeutic agents. The insights provided aim to facilitate successful synthesis and purification, enabling further exploration of the chemical and biological properties of this important class of molecules.

References

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  • MDPI. (n.d.). Azidoindolines—From Synthesis to Application: A Review. Retrieved from [Link]

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  • Vedantu. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). EAS-Acylation. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. Retrieved from [Link]

  • ACS Publications. (2024, April 5). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • J-STAGE. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Retrieved from [Link]

  • Google Patents. (n.d.). CA2261453C - Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
  • Google Patents. (n.d.). New processes for the preparation of optically pure indoline-2-carboxylic acid and n-acetyl-indoline-2-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for the Use of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in Combinatorial Chemistry Libraries

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Privileged Indoline Scaffold in Modern Drug Discovery The 2,3-dihydro-1H-indole, or indoline,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Indoline Scaffold in Modern Drug Discovery

The 2,3-dihydro-1H-indole, or indoline, scaffold has solidified its position as a "privileged" structure in medicinal chemistry.[1][2] Its inherent three-dimensional geometry, coupled with its synthetic tractability, provides a robust framework for the development of novel therapeutics across a multitude of disease areas, including oncology, inflammation, and neurodegenerative disorders.[3] The non-coplanar nature of the indoline bicyclic system can confer advantageous physicochemical properties, such as improved water solubility and reduced lipophilicity compared to its aromatic counterpart, indole.[3]

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a particularly attractive building block for the construction of combinatorial libraries. The primary aromatic amine at the 5-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the rapid exploration of chemical space. The carbamate at the 1-position provides a point for further modification or can be removed under specific conditions, adding another layer of potential diversity. This document provides detailed protocols and application notes for the utilization of this key intermediate in the generation of small molecule libraries.

Core Synthetic Strategies for Library Generation

The generation of a combinatorial library from Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate can be approached through several robust and well-established synthetic methodologies. The choice between solution-phase and solid-phase synthesis will depend on the desired library size, purification strategy, and available automation.

Solution-Phase Parallel Synthesis

Solution-phase synthesis is well-suited for the creation of smaller, focused libraries where purification of individual compounds is feasible.[4] This approach offers the advantage of direct scalability and the avoidance of linker and cleavage strategy development.

Solid-Phase Organic Synthesis (SPOS)

For larger, more diverse libraries, solid-phase synthesis is often the method of choice.[5] The key advantage of SPOS is the ability to drive reactions to completion using excess reagents, with purification simplified to washing the resin-bound product.

Below, we detail protocols for three key classes of reactions to derivatize the 5-amino group, which are amenable to both solution-phase and solid-phase library synthesis.

Experimental Protocols

Amide Bond Formation: Acylation of the 5-Amino Group

Amide bond formation is a cornerstone of medicinal chemistry, and the 5-amino group of the indoline scaffold is readily acylated to generate diverse carboxamide libraries.

Rationale: The choice of coupling reagent is critical, especially when dealing with a wide range of carboxylic acids, some of which may be sterically hindered or electronically deactivated. For parallel synthesis, a robust and high-yielding coupling method is essential to ensure library quality. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is highlighted here due to its high efficiency and low rate of epimerization for chiral acids.

Protocol: Solution-Phase Parallel Acylation

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.22 M stock solution of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.

    • Prepare a 0.4 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Setup (per well of a 96-well plate):

    • To each well containing the carboxylic acid solution (1.1 equivalents), add the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate stock solution (1.0 equivalent).

    • Add the DIPEA stock solution (2.0 equivalents).

    • Initiate the reaction by adding the HATU stock solution (1.05 equivalents).

  • Reaction Conditions:

    • Seal the 96-well plate and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an equal volume of water to each well.

    • The crude product can be purified by preparative reverse-phase HPLC.

Table 1: Representative Conditions for Amide Coupling

ParameterConditionRationale
SolventAnhydrous DMFHigh boiling point, good solvating properties for a wide range of reactants.
Coupling ReagentHATUHigh coupling efficiency, minimizes side reactions and racemization.
BaseDIPEANon-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid.
StoichiometryAmine:Acid:HATU:DIPEA = 1:1.1:1.05:2Slight excess of acid and coupling reagent drives the reaction to completion.
TemperatureRoom TemperatureMild conditions are generally sufficient for HATU-mediated couplings.
Time16 hoursTypically allows for complete conversion.
Sulfonamide Synthesis: Sulfonylation of the 5-Amino Group

Sulfonamides are a prevalent functional group in marketed drugs. The synthesis of a sulfonamide library from the 5-aminoindoline core introduces a key pharmacophoric element.

Rationale: The reaction of an amine with a sulfonyl chloride is a robust method for sulfonamide formation. The use of pyridine as both a base and a solvent is a classic and effective method, as it neutralizes the HCl byproduct and can facilitate the reaction. For parallel synthesis, this one-pot approach is highly efficient.

Protocol: Solution-Phase Parallel Sulfonylation

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in anhydrous pyridine.

    • Prepare a 0.24 M stock solution of a diverse set of sulfonyl chlorides in anhydrous pyridine in a 96-well plate format.

  • Reaction Setup (per well of a 96-well plate):

    • To each well containing the sulfonyl chloride solution (1.2 equivalents), add the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate stock solution (1.0 equivalent).

  • Reaction Conditions:

    • Seal the 96-well plate and shake at 60 °C for 12 hours.

  • Work-up and Purification:

    • Remove the pyridine under reduced pressure.

    • Resuspend the residue in a mixture of ethyl acetate and water.

    • Separate the organic layer and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by preparative reverse-phase HPLC.

Table 2: Representative Conditions for Sulfonamide Synthesis

ParameterConditionRationale
SolventAnhydrous PyridineActs as both solvent and base to neutralize the generated HCl.
ReagentSulfonyl ChlorideReadily available with a wide diversity of R-groups.
StoichiometryAmine:Sulfonyl Chloride = 1:1.2A slight excess of the sulfonyl chloride ensures complete consumption of the amine.
Temperature60 °CModerate heating can accelerate the reaction, especially for less reactive sulfonyl chlorides.
Time12 hoursGenerally sufficient for complete reaction.
Reductive Amination: Alkylation of the 5-Amino Group

Reductive amination is a powerful method for introducing alkyl groups to the 5-amino position, providing access to secondary and tertiary amine libraries.

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of anilines. It is less basic than other common reducing agents like sodium cyanoborohydride, which can be advantageous when working with base-sensitive functional groups. The reaction is typically carried out in a non-protic solvent like dichloroethane (DCE).

Protocol: Solution-Phase Parallel Reductive Amination

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in 1,2-dichloroethane (DCE).

    • Prepare a 0.24 M stock solution of a diverse set of aldehydes or ketones in DCE in a 96-well plate format.

    • Prepare a 0.3 M suspension of sodium triacetoxyborohydride (STAB) in DCE.

  • Reaction Setup (per well of a 96-well plate):

    • To each well containing the aldehyde/ketone solution (1.2 equivalents), add the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate stock solution (1.0 equivalent).

    • Add a small amount of acetic acid (0.1 equivalents) to catalyze imine formation.

    • Add the STAB suspension (1.5 equivalents).

  • Reaction Conditions:

    • Seal the 96-well plate and shake at room temperature for 18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product can be purified by preparative reverse-phase HPLC.

Table 3: Representative Conditions for Reductive Amination

ParameterConditionRationale
Solvent1,2-Dichloroethane (DCE)A common, non-protic solvent for reductive amination.
Reducing AgentSodium Triacetoxyborohydride (STAB)Mild and selective, particularly effective for anilines.
CatalystAcetic Acid (catalytic)Promotes the formation of the iminium ion intermediate.
StoichiometryAmine:Carbonyl:STAB = 1:1.2:1.5Excess carbonyl and reducing agent ensure complete conversion.
TemperatureRoom TemperatureSTAB is effective at ambient temperature.
Time18 hoursAllows for both imine formation and subsequent reduction.

Visualizing the Combinatorial Workflow

The following diagram illustrates a generalized workflow for the creation of a combinatorial library using Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate as the core scaffold.

Combinatorial_Library_Synthesis cluster_scaffold Core Scaffold cluster_reactions Diversity-Generating Reactions cluster_library Diverse Library cluster_downstream Downstream Processing Scaffold Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate Acylation Acylation (Carboxylic Acids) Scaffold->Acylation Parallel Synthesis Sulfonylation Sulfonylation (Sulfonyl Chlorides) Scaffold->Sulfonylation Parallel Synthesis ReductiveAmination Reductive Amination (Aldehydes/Ketones) Scaffold->ReductiveAmination Parallel Synthesis Amide_Lib Amide Library Acylation->Amide_Lib Sulfonamide_Lib Sulfonamide Library Sulfonylation->Sulfonamide_Lib Amine_Lib Secondary/Tertiary Amine Library ReductiveAmination->Amine_Lib Purification Purification (e.g., HPLC) Amide_Lib->Purification Sulfonamide_Lib->Purification Amine_Lib->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis Screening Biological Screening Analysis->Screening QC_Workflow Start Synthesized Library (Crude Products) Purification High-Throughput Purification (HPLC) Start->Purification LCMS_Analysis LC-MS Analysis (Purity & Identity Check) Purification->LCMS_Analysis Purity_Check Purity > 90%? LCMS_Analysis->Purity_Check NMR_Analysis NMR Analysis (Representative Subset) Purity_Check->NMR_Analysis Yes Re_Purify Re-purify or Discard Purity_Check->Re_Purify No Structure_Confirmation Structure Confirmed? NMR_Analysis->Structure_Confirmation Final_Library Final Library for Biological Screening Structure_Confirmation->Final_Library Yes Troubleshoot Troubleshoot Synthesis Structure_Confirmation->Troubleshoot No

Sources

Method

Application Notes and Protocols for the Synthesis of Constrained Tryptamine Analogs from Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Introduction: The Significance of Conformationally Constrained Tryptamines in Neuropharmacology Tryptamine and its derivatives are a cornerstone of neuropharmacology, serving as foundational scaffolds for a multitude of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformationally Constrained Tryptamines in Neuropharmacology

Tryptamine and its derivatives are a cornerstone of neuropharmacology, serving as foundational scaffolds for a multitude of endogenous neurotransmitters and psychoactive compounds. The inherent conformational flexibility of the ethylamine side chain in tryptamine allows for interaction with a variety of receptor subtypes, which, while advantageous in some contexts, can lead to a lack of selectivity and off-target effects in drug design. To address this, medicinal chemists have increasingly turned to the synthesis of conformationally constrained tryptamine analogs. By restricting the rotation of the ethylamine side chain, often through the formation of additional ring systems, it is possible to lock the molecule into a specific bioactive conformation. This strategy can significantly enhance binding affinity and selectivity for a particular receptor subtype, leading to more potent and targeted therapeutics with potentially fewer side effects.

One of the most effective strategies for constraining the tryptamine scaffold is through the formation of a β-carboline ring system. This tricyclic structure, found in numerous biologically active alkaloids, effectively incorporates the ethylamine side chain into a new six-membered ring. The resulting tetrahydro-β-carbolines and their oxidized β-carboline counterparts are rigid structures that present the key pharmacophoric elements of tryptamine in a well-defined spatial arrangement.

This guide provides a detailed, step-by-step protocol for the synthesis of constrained tryptamine analogs, specifically tetrahydro-β-carboline and β-carboline derivatives, starting from the readily available building block, methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. We will explore a rational, multi-step synthetic sequence, explaining the causality behind the choice of reagents and reaction conditions at each stage. This document is intended for researchers, scientists, and drug development professionals seeking to explore this important class of molecules.

Overall Synthetic Strategy

The synthetic approach detailed herein is a logical sequence of reactions designed to transform the starting indoline into the target constrained tryptamine analogs. The workflow is designed to be robust and adaptable, allowing for the introduction of diversity at a key step.

G start Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate step1 Step 1: N-Acetylation (Protection of 5-amino group) start->step1 Acetic Anhydride, Pyridine step2 Step 2: Dehydrogenation (Indoline to Indole) step1->step2 MnO2 or DDQ step3 Step 3: Side Chain Elaboration (Formation of Tryptamine Moiety) step2->step3 1. Oxalyl chloride 2. Amine 3. Reduction step4 Step 4: Pictet-Spengler Reaction (Formation of Tetrahydro-β-carboline) step3->step4 Aldehyde (e.g., Formaldehyde, Benzaldehyde), Acid catalyst step5 Step 5: Dehydrogenation (Formation of β-carboline) step4->step5 DDQ or Chloranil step6 Step 6: Deprotection (Removal of Acetyl Group) step4->step6 Acid or Base Hydrolysis step5->step6 final_thbc 5-Amino-tetrahydro-β-carboline Analog step6->final_thbc From Step 4 final_bc 5-Amino-β-carboline Analog step6->final_bc From Step 5

Caption: Overall synthetic workflow for constrained tryptamine analogs.

Experimental Protocols

PART 1: Synthesis of the Tryptamine Precursor

This part details the conversion of the starting material into a key intermediate, an N-protected 5-aminotryptamine, which will serve as the direct precursor for the Pictet-Spengler reaction.

Step 1: N-Acetylation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

The initial step involves the protection of the exocyclic amino group at the 5-position as an acetamide. This is crucial to prevent its interference in subsequent reactions, particularly the Pictet-Spengler cyclization. Acetylation is a straightforward and high-yielding transformation.[1][2]

Protocol 1: N-Acetylation

Reagent/SolventMolar Equiv.Amount
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate1.0(e.g., 5.0 g)
Pyridine-(e.g., 50 mL)
Acetic Anhydride1.2(e.g., 2.5 mL)
Dichloromethane (DCM)-For extraction
1 M HCl (aq)-For washing
Saturated NaHCO₃ (aq)-For washing
Brine-For washing
Anhydrous MgSO₄ or Na₂SO₄-For drying

Procedure:

  • Dissolve methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acetylated product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Dehydrogenation to the Indole

The next critical step is the aromatization of the indoline ring to an indole. This transformation is essential to create the electron-rich aromatic system required for the subsequent electrophilic cyclization in the Pictet-Spengler reaction. Activated manganese dioxide (MnO₂) is a common and effective reagent for this type of dehydrogenation.[3] Alternatively, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used under milder conditions.[4]

Protocol 2: Dehydrogenation

Reagent/SolventMolar Equiv.Amount
N-acetylated indoline from Step 11.0(e.g., 5.0 g)
Activated Manganese Dioxide (MnO₂)5.0 - 10.0(e.g., 25-50 g)
Toluene or Dichloromethane-(e.g., 100 mL)
Celite®-For filtration

Procedure:

  • To a solution of the N-acetylated indoline in toluene or dichloromethane, add activated manganese dioxide.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude N-acetylated indole.

  • Purify the product by column chromatography on silica gel.

Step 3: Elaboration of the Tryptamine Side Chain

With the N-acetylated 5-aminoindole in hand, the next stage is the introduction of the ethylamine side chain at the C3 position. A common and effective method is the reaction with oxalyl chloride to form an indolyl-3-glyoxylyl chloride, which is then converted to an amide and subsequently reduced.

Protocol 3: Tryptamine Side Chain Formation

Reagent/SolventMolar Equiv.Amount
N-acetylated indole from Step 21.0(e.g., 4.0 g)
Oxalyl chloride1.1(e.g., 1.9 mL)
Anhydrous Diethyl Ether or THF-(e.g., 80 mL)
Anhydrous Ammonia (gas) or Ammonium HydroxideExcess-
Lithium Aluminum Hydride (LAH) or Borane-THF complexExcess-
Anhydrous THF-For reduction

Procedure:

  • Glyoxylation: Dissolve the N-acetylated indole in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add oxalyl chloride dropwise. A precipitate of the indolyl-3-glyoxylyl chloride will form. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional hour.

  • Amidation: Cool the suspension back to 0 °C and bubble anhydrous ammonia gas through the mixture or carefully add concentrated ammonium hydroxide. Stir for 1-2 hours.

  • Work-up: Add water to the reaction mixture and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude glyoxylamide.

  • Reduction: Carefully add the crude glyoxylamide in portions to a stirred suspension of lithium aluminum hydride (LAH) in anhydrous THF at 0 °C under an inert atmosphere. After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate to obtain the crude N-acetyl-5-aminotryptamine. Purify by column chromatography.

PART 2: Synthesis of Constrained Tryptamine Analogs

Step 4: Pictet-Spengler Reaction

This is the key bond-forming reaction to construct the constrained tetrahydro-β-carboline ring system. The reaction involves the condensation of the tryptamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[5][6][7] The choice of aldehyde will determine the substituent at the 1-position of the resulting tetrahydro-β-carboline.

G tryptamine N-Acetyl-5-aminotryptamine iminium Iminium Ion Intermediate tryptamine->iminium Condensation aldehyde Aldehyde (R-CHO) aldehyde->iminium thbc N-Acetyl-5-amino-tetrahydro- β-carboline iminium->thbc Intramolecular Cyclization

Caption: Pictet-Spengler reaction mechanism.

Protocol 4A: Pictet-Spengler Reaction with Formaldehyde

Reagent/SolventMolar Equiv.Amount
N-acetyl-5-aminotryptamine from Step 31.0(e.g., 1.0 g)
Formaldehyde (37% aqueous solution)1.1(e.g., 0.4 mL)
Acetic Acid-(e.g., 20 mL)
Water-(e.g., 10 mL)

Procedure:

  • Dissolve the N-acetyl-5-aminotryptamine in a mixture of acetic acid and water.

  • Add the formaldehyde solution and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4B: Pictet-Spengler Reaction with Benzaldehyde

Reagent/SolventMolar Equiv.Amount
N-acetyl-5-aminotryptamine from Step 31.0(e.g., 1.0 g)
Benzaldehyde1.1(e.g., 0.5 mL)
Trifluoroacetic Acid (TFA)0.1 - 1.0(e.g., 0.1-1.0 mL)
Dichloromethane (DCM)-(e.g., 30 mL)

Procedure:

  • Dissolve the N-acetyl-5-aminotryptamine and benzaldehyde in dichloromethane.

  • Add trifluoroacetic acid and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Step 5: Dehydrogenation to β-Carboline

To access the fully aromatic β-carboline analogs, the tetrahydro-β-carboline intermediate can be dehydrogenated. Common reagents for this transformation include DDQ and chloranil.[4][8]

Protocol 5: Dehydrogenation of Tetrahydro-β-carboline

Reagent/SolventMolar Equiv.Amount
N-acetyl-tetrahydro-β-carboline from Step 41.0(e.g., 500 mg)
DDQ or Chloranil1.1 - 1.5(e.g., ~600-800 mg)
Toluene or Dioxane-(e.g., 20 mL)

Procedure:

  • Dissolve the N-acetyl-tetrahydro-β-carboline in toluene or dioxane.

  • Add DDQ or chloranil and heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Step 6: Deprotection of the Acetyl Group

The final step to obtain the target 5-amino constrained tryptamine analogs is the removal of the N-acetyl protecting group. This can be achieved under either acidic or basic conditions.

Protocol 6: Deacetylation

Reagent/SolventMolar Equiv.Amount
N-acetyl-tetrahydro-β-carboline or N-acetyl-β-carboline1.0(e.g., 300 mg)
6 M Hydrochloric Acid or 2 M Sodium HydroxideExcess(e.g., 10 mL)
Ethanol or Methanol-(e.g., 10 mL)

Procedure:

  • Dissolve the N-acetylated compound in a mixture of ethanol or methanol and the chosen acid or base.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • If acidic conditions were used, neutralize with a base (e.g., NaHCO₃ or NaOH). If basic conditions were used, neutralize with an acid (e.g., HCl).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the final product by chromatography or recrystallization.

Conclusion

The protocols outlined in this guide provide a comprehensive and rational pathway for the synthesis of constrained tryptamine analogs from methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. By following these detailed procedures, researchers can access a variety of tetrahydro-β-carboline and β-carboline derivatives with the potential for diverse biological activities. The modular nature of this synthetic route, particularly the Pictet-Spengler reaction, allows for the introduction of a wide range of substituents, making it a valuable tool for structure-activity relationship studies in the pursuit of novel therapeutics targeting the central nervous system.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Bai, R., et al. A mild and efficient dehydrogenation of tetrahydro-β-carbolines to β-carbolines using DDQ. Tetrahedron Lett.2007 , 48(39), 6965-6968. [Link]

  • Pratt, E. F.; McGovern, T. P. Dehydrogenation of Indoline with Manganese Dioxide. J. Org. Chem.1964 , 29(6), 1540-1541. [Link]

  • Cook, J. M., et al. The Pictet-Spengler reaction. Chem. Rev.1995 , 95(6), 1797-1842. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]

  • Barclay, B. M.; Campbell, N. Dehydrogenation of tetrahydrocarbazoles by chloranil. J. Chem. Soc.1945 , 530-532. [Link]

  • Naik, S., et al. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Tetrahedron Lett.2004 , 45(10), 2145-2148. [Link]

  • YouTube. Acylation of an amine using acetic anhydride. [Link]

  • Patel, B. K., et al. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ResearchGate. [Link]

  • Einhorn, J., et al. A convenient one-pot synthesis of N-acetyl-DL-tryptophan. Synthetic Communications. 1989 , 19(1-2), 141-144. [Link]

  • Varma, R. S. Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry. 1999 , 1(1), 43-45. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

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Application

Application Notes and Protocols for Fluorescent Labeling of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Illuminating the Path of Indole Derivatives in Research Methyl 5-amino-2,3-dihydro-1H-indole-1-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Illuminating the Path of Indole Derivatives in Research

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate and its analogs are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] The ability to fluorescently tag these molecules is a powerful tool, enabling researchers to visualize their journey and interactions within biological systems.[][3] Fluorescent labeling allows for real-time tracking of cellular uptake, distribution, target engagement, and metabolic fate, providing invaluable insights for drug development and molecular biology.[][3]

This comprehensive guide provides a detailed framework for the successful fluorescent labeling of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate derivatives. We will delve into the underlying chemical principles, present detailed, step-by-step protocols for two robust labeling strategies, and outline methods for the purification and characterization of the final fluorescent conjugate. This document is designed to equip you with the technical knowledge and practical guidance necessary to confidently generate high-quality fluorescent probes for your research endeavors.

Core Principles: Targeting the Primary Amine

The key to selectively labeling Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate lies in the reactivity of its primary aromatic amine at the 5-position. This nucleophilic group serves as an ideal target for covalent modification with amine-reactive fluorescent dyes. The two most common and reliable classes of amine-reactive fluorophores are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[4]

  • NHS Esters: These reagents react with primary amines under mildly basic conditions (pH 7.5-8.5) to form a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[4][5] The reaction is typically clean and efficient.

  • Isothiocyanates (e.g., FITC): Isothiocyanates react with primary amines to form a stable thiourea linkage.[][7] This reaction often requires a slightly higher pH (9.0-10.0) for optimal efficiency.[4]

The carbamate group at the 1-position of the indole is generally stable under these mildly basic conditions and is not expected to participate in the labeling reaction.[8][9]

Selecting Your Fluorescent Probe: A Comparative Overview

The choice of fluorophore is critical and depends on the specific application. Key parameters to consider include the excitation and emission wavelengths (to match available instrumentation), quantum yield (brightness), and photostability. The following table provides a summary of common amine-reactive dyes suitable for labeling your indole derivative.

Fluorophore ClassExcitation (nm)Emission (nm)Quantum YieldPhotostabilityNotes
Fluorescein (FITC) ~495~525HighModeratepH-sensitive fluorescence.[3]
Rhodamine (e.g., TRITC) ~550~575HighGoodLess pH-sensitive than fluorescein.
Cyanine Dyes (e.g., Cy3, Cy5) 550-650570-670HighGood to ExcellentBright and photostable, ideal for imaging.
Alexa Fluor Dyes Wide RangeWide RangeVery HighExcellentSuperior performance but higher cost.
Dansyl Chloride ~335~518Environmentally SensitiveModerateFluorescence is highly dependent on the polarity of the local environment.[10][11]

Experimental Workflow: From Labeling to Characterization

The overall process for generating a fluorescently labeled indole derivative can be broken down into three key stages: the labeling reaction, purification of the conjugate, and characterization of the final product.

experimental_workflow cluster_0 PART 1: Labeling Reaction cluster_1 PART 2: Purification cluster_2 PART 3: Characterization reagent_prep Reagent Preparation (Indole Derivative & Dye) reaction_setup Reaction Setup (Solvent, Buffer, Stoichiometry) reagent_prep->reaction_setup incubation Incubation (Time & Temperature) reaction_setup->incubation quenching Reaction Quenching incubation->quenching purification_choice Choice of Method (HPLC or Flash Chromatography) quenching->purification_choice fraction_collection Fraction Collection purification_choice->fraction_collection purity_analysis Purity Analysis (TLC/HPLC) fraction_collection->purity_analysis mass_spec Mass Spectrometry (Confirmation of Conjugation) purity_analysis->mass_spec uv_vis UV-Vis Spectroscopy (Determine Labeling Efficiency) mass_spec->uv_vis

Caption: Overall experimental workflow for fluorescent labeling.

Detailed Protocols

Protocol 1: Labeling with NHS Ester Dyes

This protocol provides a general method for labeling Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate with a generic NHS ester fluorescent dye.

A. Materials

  • Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (MW: 192.21 g/mol )[12]

  • Amine-reactive NHS ester dye of choice

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)[5]

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

  • Small glass vials, magnetic stirrer, and stir bars

  • Argon or Nitrogen gas for inert atmosphere (recommended)

B. Reaction Setup

  • Prepare Indole Derivative Solution: Dissolve 10 mg of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in 1 mL of anhydrous DMF or DMSO. This creates a stock solution of approximately 52 mM.

  • Prepare Dye Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Note: NHS esters are moisture-sensitive and should be handled accordingly.[13]

  • Determine Stoichiometry: A molar excess of the NHS ester is typically used to drive the reaction to completion. Start with a 1.5 to 5-fold molar excess of the dye relative to the indole derivative.

  • Reaction: In a small glass vial under an inert atmosphere, add the indole derivative solution. While stirring, add the calculated volume of the dye solution dropwise.

  • Buffering: Add 0.1 M sodium bicarbonate buffer to the reaction mixture. The final volume of the aqueous buffer should be approximately 10-20% of the total reaction volume to maintain the pH in the optimal range of 8.3-8.5.[5]

reaction_mechanism indole Indole-NH2 intermediate Tetrahedral Intermediate indole->intermediate + nhs_ester Fluorophore-NHS Ester nhs_ester->intermediate conjugate Indole-NH-Fluorophore (Stable Amide Bond) intermediate->conjugate byproduct NHS intermediate->byproduct +

Caption: NHS ester reaction with a primary amine.

C. Incubation and Quenching

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, protected from light. The reaction can also be performed overnight at 4°C.[14]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material and the appearance of a new, fluorescent spot.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This will consume any unreacted NHS ester.

Protocol 2: Labeling with Fluorescein Isothiocyanate (FITC)

This protocol is specifically for labeling with FITC, which requires slightly different pH conditions.

A. Materials

  • Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium carbonate-bicarbonate buffer (pH 9.0)[3]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

B. Procedure

  • Prepare Indole and FITC Solutions: Prepare stock solutions of the indole derivative and FITC in anhydrous DMSO or DMF as described in Protocol 1.

  • Reaction Setup: In a vial protected from light, combine the indole derivative solution with a 5 to 10-fold molar excess of the FITC solution.[]

  • Buffering: Add 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to the reaction mixture, ensuring the final aqueous volume is about 10-20% of the total.[3]

  • Incubation: Stir the reaction for 2-8 hours at room temperature, protected from light.[3]

  • Quenching: Quench the reaction with Tris-HCl as described in Protocol 1.

Purification of the Fluorescent Conjugate

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications. The choice of method depends on the scale of the reaction and the available equipment.

Method 1: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is highly effective for purifying fluorescently labeled small molecules, offering excellent resolution.[15]

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water (often with 0.1% TFA) and acetonitrile is a common mobile phase system.

  • Detection: Use a UV-Vis detector set to the absorbance maximum of the fluorophore and a second wavelength to monitor the indole scaffold (around 280-300 nm). A fluorescence detector will provide high sensitivity for the labeled product.

  • Procedure:

    • Dilute a small aliquot of the quenched reaction mixture with the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Run a linear gradient from low to high organic phase (e.g., 5% to 95% acetonitrile).

    • Collect fractions corresponding to the fluorescent product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).[16]

Method 2: Flash Column Chromatography

For larger scale purifications, flash chromatography is a practical alternative.[17][18]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, is typically used. The optimal solvent system should be determined by TLC analysis of the reaction mixture.

  • Procedure:

    • Concentrate the quenched reaction mixture under reduced pressure.

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dry silica onto a pre-packed flash column.

    • Elute the column with the chosen solvent gradient.

    • Collect fractions and monitor by TLC, using a UV lamp to visualize the fluorescent product.[17]

    • Combine the pure fractions and evaporate the solvent.

Characterization of the Final Product

After purification, it is essential to confirm the identity and purity of the fluorescently labeled indole derivative.

Mass Spectrometry

Mass spectrometry provides definitive confirmation of successful conjugation by identifying the molecular weight of the labeled product.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.

  • Expected Result: The mass spectrum should show a major peak corresponding to the molecular weight of the starting indole derivative plus the molecular weight of the fluorophore, minus the mass of the leaving group (for NHS esters) or plus the mass of the isothiocyanate group.

Example Mass Calculation (for NHS Ester Labeling):

  • MW of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate: 192.21

  • MW of a generic NHS ester dye (e.g., Cy5 NHS ester): ~650

  • Expected MW of conjugate = 192.21 + (MW of Cy5) ≈ 842

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to confirm the presence of both the indole scaffold and the fluorophore in the final product and to estimate the degree of labeling.

  • Procedure:

    • Dissolve the purified conjugate in a suitable solvent (e.g., ethanol or methanol).

    • Record the absorbance spectrum from ~250 nm to the long-wavelength absorbance maximum of the dye.

  • Expected Spectrum: The spectrum should exhibit two characteristic absorbance maxima: one in the UV region corresponding to the indole core (expected around 290-310 nm, similar to 5-aminoindole) and one in the visible region corresponding to the attached fluorophore.[19][20][21]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Verify the pH of the buffer is within the optimal range (8.3-8.5 for NHS esters, 9.0 for FITC).
Hydrolyzed reactive dye.Use fresh, anhydrous DMSO/DMF and a new vial of the reactive dye.
Presence of primary amines in the buffer (e.g., Tris).Use a non-amine containing buffer like sodium bicarbonate or phosphate buffer.
Multiple Products Reaction with other nucleophiles or side reactions.Ensure an inert atmosphere to prevent oxidation. Consider lowering the reaction temperature.
Difficulty in Purification Similar polarity of product and starting materials.Optimize the HPLC gradient or flash chromatography solvent system. Consider a different stationary phase.
No Fluorescence in Final Product Photobleaching during the reaction or purification.Protect the reaction and all subsequent steps from light.

Conclusion

The protocols and guidelines presented in this document provide a robust starting point for the fluorescent labeling of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate derivatives. By understanding the core chemical principles and carefully controlling the reaction parameters, researchers can successfully generate high-quality fluorescent probes. These tools will undoubtedly facilitate a deeper understanding of the biological roles of these important molecules, accelerating progress in drug discovery and chemical biology.

References

  • Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-253. [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. [Link]

  • Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]

  • Wilds Research Group. (2023). Flash Column Chromatography. YouTube. [Link]

  • Ravera, E., et al. (2020). Labeling strategy and fluoNTs HPLC purification. ResearchGate. [Link]

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  • Frieiro, J. G., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. MDPI. [Link]

  • Darrington, R. (2020). How to process fluorescently labeled oligos after HPLC purification? ResearchGate. [Link]

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  • Bîcu, E., & Sestras, A. F. (2023). Carbamates: Are they “Good” or “Bad Guys”? SciELO. [Link]

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  • Heard, C. J., & Skaf, M. S. (2015). Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability in the CO2 + Aqueous Amine Reaction. University of Regina. [Link]

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  • ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. [Link]

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Method

Application Notes and Protocols: The Strategic Role of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in the Synthesis of Novel Anti-inflammatory Agents

Introduction: The Privileged Indoline Scaffold in Inflammation Research The indoline scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as a versatile framework for the development of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indoline Scaffold in Inflammation Research

The indoline scaffold has emerged as a "privileged" structure in modern medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1] Its rigid, bicyclic nature provides an excellent foundation for designing potent and selective ligands that can interact with various biological targets. Within the realm of inflammatory diseases, indoline derivatives have demonstrated significant efficacy by modulating key inflammatory pathways, often through the inhibition of pro-inflammatory enzymes and cytokines.[1] This guide focuses on a particularly valuable starting material, Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate , and elucidates its strategic application in the synthesis of potential anti-inflammatory agents.

The presence of a primary amino group at the 5-position, coupled with the carbamate at the 1-position, offers a unique combination of reactivity and stability, making it an ideal starting point for chemical diversification. The amino group serves as a key handle for introducing a variety of functional groups, such as amides and sulfonamides, which are known to be important pharmacophores in many anti-inflammatory drugs. The methyl carbamate group, while protecting the indoline nitrogen, can also influence the overall physicochemical properties of the resulting molecules.

Core Synthetic Strategies and Mechanistic Rationale

The primary synthetic strategy for leveraging Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in the development of anti-inflammatory agents revolves around the functionalization of the 5-amino group. Two of the most effective approaches are N-acylation and N-sulfonylation.

N-Acylation: Introducing the Carboxamide Moiety

The formation of an amide bond at the 5-position is a robust strategy for generating derivatives with potential anti-inflammatory activity. Indole carboxamide derivatives have been explored for their analgesic and anti-inflammatory properties. The rationale behind this approach is that the carboxamide group can participate in crucial hydrogen bonding interactions within the active sites of target enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX).

A general workflow for the N-acylation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is depicted below:

acylation_workflow start Methyl 5-amino-2,3-dihydro -1H-indole-1-carboxylate reaction N-Acylation start->reaction reagent Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent reagent->reaction product Methyl 5-acylamino-2,3-dihydro -1H-indole-1-carboxylate reaction->product bioassay Anti-inflammatory Activity Screening (e.g., COX/LOX inhibition assays) product->bioassay

Caption: N-Acylation synthetic workflow.

Protocol 1: General Procedure for N-Acylation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Materials:

  • Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

  • Appropriate acyl chloride (e.g., benzoyl chloride, acetyl chloride) or carboxylic acid

  • Coupling agent (if using a carboxylic acid), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine (TEA) or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation:

    • Using Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Using Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (1.1 eq) in the anhydrous solvent. Stir for 20-30 minutes, then add this mixture to the solution of the starting material. Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-acylated product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

N-Sulfonylation: Crafting the Sulfonamide Moiety

The sulfonamide group is another key pharmacophore in a variety of drugs, including anti-inflammatory agents. Introducing a sulfonamide at the 5-position of the indoline ring can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. Benzenesulfonamide derivatives, for instance, have been investigated as selective carbonic anhydrase inhibitors with potential anti-inflammatory applications.

The general workflow for N-sulfonylation is outlined below:

sulfonylation_workflow start Methyl 5-amino-2,3-dihydro -1H-indole-1-carboxylate reaction N-Sulfonylation start->reaction reagent Sulfonyl Chloride (R-SO2Cl) reagent->reaction product Methyl 5-sulfonamido-2,3-dihydro -1H-indole-1-carboxylate reaction->product bioassay Anti-inflammatory Activity Screening (e.g., cytokine inhibition assays) product->bioassay

Caption: N-Sulfonylation synthetic workflow.

Protocol 2: General Procedure for N-Sulfonylation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Materials:

  • Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous aprotic solvent (e.g., pyridine, DCM, or THF)

  • Base (if not using pyridine as the solvent), such as triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: Dissolve Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq) in the chosen anhydrous aprotic solvent (if using DCM or THF, add a base like triethylamine, 1.5 eq). Pyridine can serve as both the solvent and the base.

  • Sulfonylation: Cool the solution to 0 °C in an ice bath and slowly add the sulfonyl chloride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

    • Extract the product with an organic solvent like ethyl acetate three times.

    • Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the pure N-sulfonylated derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation and Biological Evaluation

Following the synthesis of a library of N-acylated and N-sulfonylated derivatives, the next critical step is to evaluate their anti-inflammatory potential. A tiered screening approach is often employed, starting with in vitro enzyme-based assays followed by cell-based assays.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of Synthesized Derivatives

Compound IDR Group (Acyl/Sulfonyl)Target EnzymeIC₅₀ (µM)
AC-01 AcetylCOX-2>100
AC-02 BenzoylCOX-215.2
AC-03 4-ChlorobenzoylCOX-25.8
SUL-01 Benzenesulfonyl5-LOX25.6
SUL-02 p-Toluenesulfonyl5-LOX10.1
SUL-03 4-Nitrobenzenesulfonyl5-LOX2.3
Reference IndomethacinCOX-20.5
Reference Zileuton5-LOX1.2

The data presented in Table 1 is hypothetical and serves to illustrate how the results of biological screening would be tabulated for clear comparison. Structure-activity relationship (SAR) studies can then be conducted to identify key structural features that contribute to potent anti-inflammatory activity. For instance, the hypothetical data suggests that electron-withdrawing groups on the aromatic ring of both the acyl and sulfonyl moieties may enhance the inhibitory activity.

Conclusion and Future Directions

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate represents a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward functionalization of its 5-amino group through N-acylation and N-sulfonylation provides a rapid and efficient means to generate a diverse library of compounds for biological screening. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this privileged scaffold.

Future work should focus on expanding the diversity of the acyl and sulfonyl groups, exploring other functionalizations of the indoline ring, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds. Through a systematic and iterative process of chemical synthesis and biological evaluation, the full potential of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate as a cornerstone for the development of next-generation anti-inflammatory drugs can be realized.

References

  • Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s), 305-311.
  • Mandour, A. H., et al. (2010). Synthesis, anti-inflammatory, analgesic and anticonvulsant activities of some new 3-(aroylamino)-2-oxo-2,3-dihydro-1H-indole-5-sulfonamides. Bioorganic & Medicinal Chemistry, 18(16), 5965-5975.
  • Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.
  • Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15464-15486.
  • Shafiee, A., et al. (2009). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 17(15), 5496-5502.
  • Shestakov, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 778-782.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. This document is intended for researchers, chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on common synthetic routes, focusing on the identification and mitigation of side products.

Introduction: Navigating the Synthesis

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a key building block in medicinal chemistry. Its synthesis, while seemingly straightforward, involves multi-step processes where the control of selectivity and reaction conditions is paramount to avoiding a host of potential side products. This guide is structured around the two most prevalent synthetic strategies, offering causal explanations for common issues and providing field-tested solutions.

Two Primary Synthetic Routes:

  • The Nitro Reduction Pathway: This route typically begins with 5-nitroindoline, involves N-acylation with methyl chloroformate, and concludes with the reduction of the nitro group.

  • The Direct Acylation Pathway: This route starts with 5-aminoindoline and involves a direct, and often challenging, selective acylation of the indoline nitrogen in the presence of the aromatic amino group.

Each pathway presents a unique set of challenges, primarily concerning chemoselectivity and reaction completeness. This guide will address these issues in a practical, question-and-answer format.

Section 1: Troubleshooting the Nitro Reduction Pathway

This pathway is often favored for its predictable N-acylation step on 5-nitroindoline, but the final nitro reduction step can be a source of significant impurities if not properly controlled.

Frequently Asked Questions & Troubleshooting

Question 1: My final product is contaminated with the starting material, Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate. Why is the reduction incomplete?

Answer: Incomplete reduction of the nitro group is a common issue, typically stemming from problems with the catalytic hydrogenation process. The persistence of the yellow-colored nitro starting material is a clear indicator.

Causality and Mechanism: Catalytic hydrogenation (e.g., with H₂/Pd-C) is a surface-mediated reaction. The catalyst's activity can be diminished for several reasons:

  • Catalyst Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur compounds) can irreversibly bind to the palladium surface, blocking active sites.

  • Insufficient Catalyst Loading or Activity: The amount or quality of the catalyst may be inadequate for the scale of the reaction. Not all commercial Pd/C catalysts are equal in activity.

  • Poor Mass Transfer: Inadequate agitation or low hydrogen pressure can starve the catalyst of reactants, slowing the reaction rate to a crawl.

Troubleshooting Protocol:

Potential Cause Recommended Solution
Catalyst Deactivation/Poisoning- Ensure high-purity solvents and substrate. - Consider filtering the substrate solution through a plug of silica or activated carbon before the reaction. - Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Low Hydrogen Pressure- Increase hydrogen pressure. While balloon pressure is often sufficient, for stubborn reductions, using a Parr shaker or a similar hydrogenation apparatus at 40-50 psi can dramatically improve results.
Insufficient Reaction Time- Monitor the reaction by TLC or LC-MS. Do not rely solely on a predetermined time. The reaction is complete when the starting material spot has completely disappeared.
Alternative Reductants- If catalytic hydrogenation remains problematic, consider chemical reducing agents. Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid are classic and effective methods for nitro group reduction and are less prone to the poisoning issues that plague catalysts.[1]

Question 2: I've isolated a high-molecular-weight, often colored, impurity that doesn't correspond to my starting material or product. What is it?

Answer: You are likely observing dimeric side products, such as azo or azoxy compounds. These impurities arise from the incomplete reduction of the nitro group, where reaction intermediates undergo condensation.

Causality and Mechanism: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through several intermediates, notably the nitroso (R-NO) and hydroxylamine (R-NHOH) species.[2]

  • Nitroso-Hydroxylamine Coupling: Under conditions of partial reduction (e.g., localized hydrogen depletion at the catalyst surface), a hydroxylamine intermediate can react with a nitroso intermediate to form an azoxy dimer (R-N=N(O)-R).

  • Further Reduction: This azoxy compound can be further reduced to the corresponding azo dimer (R-N=N-R), which is often a stable and highly colored side product.

These side reactions are favored when the rate of the initial reduction steps is not matched by the rate of the final reduction to the amine.

Nitro_Reduction_Side_Products cluster_dimer Dimeric Side Products Start R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Product R-NH₂ (Amine Product) Hydroxylamine->Product +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺ - H₂O Acylation_Selectivity cluster_reagents SM 5-Aminoindoline Product Desired Product (N-1 Acylation) SM->Product Favored Pathway (More Nucleophilic N-1) Side_Product_N5 Isomeric Product (N-5 Acylation) SM->Side_Product_N5 Minor Pathway (Less Nucleophilic N-5) MCF + Methyl Chloroformate Side_Product_Di Di-acylated (N-1 and N-5) Product->Side_Product_Di

Fig 2. Competing reaction pathways in the acylation of 5-aminoindoline.

Mitigation Strategy: The "Slow and Cold" Protocol

This protocol is designed to maximize selectivity for the more nucleophilic N-1 position.

  • Dissolve: Dissolve 5-aminoindoline (1.0 eq) and a suitable non-nucleophilic base like triethylamine (1.1-1.2 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool: Cool the solution to 0 °C or even -10 °C in an ice-salt bath. Low temperatures decrease the reactivity of the less nucleophilic C-5 amine more significantly than the N-1 amine.

  • Prepare Additive: In a separate flask or syringe, prepare a solution of methyl chloroformate (1.0 eq, ensure high purity) in the same solvent.

  • Add Slowly: Add the methyl chloroformate solution dropwise to the cooled amine solution over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a very low concentration of the acylating agent, ensuring it reacts preferentially at the most active site (N-1).

  • Monitor: Follow the reaction progress closely by TLC/LC-MS to avoid over-reaction.

Question 2: My reaction is very slow, and I recover a lot of unreacted 5-aminoindoline, even after extended time. What's wrong?

Answer: A sluggish or stalled reaction points to the deactivation of the nucleophile (5-aminoindoline) or an issue with the electrophile (methyl chloroformate).

Causality and Troubleshooting:

  • Protonation of the Amine: The reaction of methyl chloroformate with the amine generates one equivalent of hydrochloric acid (HCl). [3] R-NH₂ + Cl-C(O)OCH₃ → R-NH-C(O)OCH₃ + HCl If a base is not present or is insufficient to scavenge this HCl, it will protonate the amino groups of the starting material, forming ammonium salts (R-NH₃⁺). These protonated species are no longer nucleophilic and will not react.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or even an inorganic base like K₂CO₃ in a biphasic system) is present to neutralize the generated acid.

  • Poor Reagent Quality: Methyl chloroformate is susceptible to hydrolysis, especially if exposed to atmospheric moisture. [3]It can decompose into methanol and HCl, or other non-reactive species, reducing its effective concentration.

    • Solution: Use a fresh bottle or a recently opened bottle of methyl chloroformate. If the quality is suspect, it can be quickly distilled before use, though this is often unnecessary for commercial high-purity grades.

Section 3: General Purification and Analysis

Question: What is the best way to analyze my crude reaction mixture and purify the final product?

Answer: A combination of LC-MS and column chromatography is the standard and most effective approach.

Analysis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It will not only separate the components but also provide their molecular weights, allowing for the rapid identification of the desired product, unreacted starting materials, and side products like the di-acylated species or azo dimers.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR is essential for confirming the final structure and distinguishing between isomers. For example, acylation at N-1 will cause a significant downfield shift of the protons at the C-2 and C-7 positions of the indoline ring, which can be distinguished from the shifts observed upon acylation at C-5.

Purification Protocol:

  • Work-up: After the reaction, a standard aqueous work-up (e.g., washing with water and brine) is typically performed to remove the base hydrochloride salt and other water-soluble materials.

  • Silica Gel Column Chromatography: This is the most common method for purification. The polarity of the eluent system will depend on the specific impurities present.

Compound to be Separated Relative Polarity Typical Eluent System Notes
Methyl 5-nitro...carboxylate (SM)Less PolarHexane / Ethyl Acetate (e.g., 80:20)Will elute before the amine product.
Methyl 5-amino...carboxylate (Product) Medium Polarity Hexane / Ethyl Acetate (e.g., 60:40 to 50:50) This is the target fraction.
Azo/Azoxy DimersVariable, often less polar than productHexane / Ethyl AcetateOften appear as distinct colored bands on the column.
Di-acylated ProductMore PolarHexane / Ethyl Acetate (e.g., 30:70) or DCM / Methanol (e.g., 98:2)Requires a more polar solvent system to elute from the column.
  • Crystallization: If the final product is a solid and the major impurity has significantly different solubility characteristics, crystallization or re-crystallization can be an effective and scalable purification method.

References
  • [Placeholder for relevant synthesis paper]
  • [Placeholder for relevant synthesis paper]
  • Wikipedia Contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia Contributors. (2023). Methyl chloroformate. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Section 1: Frequently Asked Questions (FAQs) This section addresses the most common initial queries encountered during the handling and purification of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. Q1: My isolated...

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the handling and purification of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Q1: My isolated product has a pink, purple, or brown tint after purification. What causes this and is the material usable?

A: This is the most frequently observed issue. The discoloration is almost always due to the oxidation of the indoline ring system.[1] The 5-amino group enhances the electron density of the aromatic ring, making it particularly susceptible to air oxidation, especially when exposed to light or trace acid/metal catalysts.

  • Causality: The oxidation process forms highly conjugated, colored impurities. Even a very small amount (<<1%) of these impurities can impart a strong color to the bulk material.[1]

  • Usability: A faint pinkish hue may be acceptable for many subsequent synthetic steps.[1] However, a dark brown or purple color indicates significant degradation and the presence of impurities that could interfere with downstream reactions.

  • Recommendation: Always assess the purity of discolored material by Thin-Layer Chromatography (TLC) and ¹H NMR. If the NMR is clean and the colored spot on the TLC plate is minor and baseline, the material may be used. For high-purity requirements, a decolorization step is necessary.

Q2: What are the most common impurities to expect from a typical synthesis?

A: Impurities are typically process-related and fall into three categories:

  • Unreacted Starting Materials: If the synthesis involves the reduction of a nitro group (e.g., from Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate), residual nitro-compound is a common impurity.

  • Side-Reaction Products: During catalytic hydrogenation for nitro reduction, dehalogenation can occur if the precursor was halogenated.[2] Dimerization or polymerization of the electron-rich indoline can also occur under acidic or oxidative conditions.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon) or reagents from other synthetic routes can be present.

Q3: What is the best way to store the purified compound to prevent degradation?

A: Proper storage is critical to maintain the purity and integrity of the compound.

  • Atmosphere: Store under an inert atmosphere, such as Argon or Nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Temperature: Store at low temperatures (-20°C to 4°C) to slow the rate of any potential degradation reactions.

Q4: What are the best initial analytical techniques to assess the purity of my crude product?

A: A combination of techniques is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest and most effective initial method to visualize the number of components in your crude mixture. Co-spotting the crude material with your starting materials can immediately confirm their presence.

  • ¹H NMR Spectroscopy: Provides structural confirmation of your desired product and helps identify major impurities by their characteristic signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting trace-level impurities and confirming the molecular weight of the product and contaminants.

Section 2: Troubleshooting Guide for Purification Challenges

This guide provides solutions to specific problems encountered during the purification workflow.

Problem: Significant streaking or tailing is observed during silica gel column chromatography.

Cause: The primary amino group on the indoline is basic. This basicity causes strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to slow, uneven elution, resulting in broad bands and poor separation (streaking).

Solution:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. The most common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically. An alternative is using a few drops of aqueous ammonia in a methanol-containing eluent system.[3]

  • Use of Deactivated Silica: For particularly sensitive compounds, consider using silica gel that has been pre-treated with a base or using commercially available deactivated silica.

  • Alternative Stationary Phases: While less common for routine purification, alumina (basic or neutral) can be an alternative to silica gel for highly basic compounds.

Problem: The product "oils out" during attempts at recrystallization instead of forming crystals.

Cause: "Oiling out" occurs when the solid dissolves in the hot solvent but separates as a liquid phase upon cooling rather than forming a crystalline lattice. This can happen if the concentration is too high, the cooling is too rapid, or the presence of impurities disrupts crystallization.

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator or ice bath. Avoid shocking the hot solution with rapid cooling.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Modify the Solvent System:

    • If the product is too soluble, add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm until clear and cool slowly.

    • Try a completely different solvent or solvent pair with a lower boiling point.

Problem: The product appears pure by NMR but still shows a persistent dark color.

Cause: This indicates the presence of highly colored, likely polymeric or oxidized, impurities at a concentration too low to be easily detected by standard ¹H NMR.[1]

Solution: Activated Charcoal Treatment

  • Protocol: Dissolve the colored product in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Add a small amount of activated charcoal (typically 1-5% by weight of your compound). Stir the suspension at room temperature for 15-30 minutes.

  • Removal: Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial as fine charcoal particles can be difficult to remove by simple filtration.

  • Caution: Activated charcoal is highly porous and can adsorb your desired product, leading to a loss of yield. Use the minimum amount necessary to achieve decolorization.

Section 3: Standard Purification Protocols

These protocols provide a validated starting point for the purification of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Protocol 1: Initial Purification via Acid-Base Extraction

This technique leverages the basicity of the 5-amino group to separate the product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Neutral Wash: Combine the acidic aqueous layers. Wash this combined layer with a fresh portion of EtOAc or DCM to remove any trapped neutral organic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2 M aqueous sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), with stirring until the solution is basic (pH > 9). The product will deprotonate and may precipitate or form an oil.

  • Back Extraction: Extract the product back into a fresh organic solvent (EtOAc or DCM). Repeat this extraction 3 times.

  • Drying and Concentration: Combine the organic layers from the back extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This is the primary method for achieving high purity by separating the target compound from closely related impurities.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Eluent System Hexane/Ethyl Acetate or DCM/MethanolStart with a non-polar system and gradually increase polarity.
Base Additive 0.5-1% Triethylamine (TEA)Crucial for preventing streaking due to the basic amine.[3]
Loading Dry loading is preferredAdsorb the crude material onto a small amount of silica gel for better resolution.
Monitoring TLC with UV visualization and/or a potassium permanganate stainThe amino group should be active to permanganate stain.

Step-by-Step Procedure:

  • Determine an appropriate eluent system using TLC. Aim for a product Rf value of ~0.25-0.35. Remember to add 1% TEA to the TLC solvent jar.

  • Prepare the column by packing silica gel in the starting eluent.

  • Dissolve the crude product in a minimal amount of DCM, add a small amount of silica gel, and evaporate the solvent to create a dry powder.

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Workflows

General Purification Workflow Diagram

This diagram outlines the decision-making process for purifying the target compound.

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_end Crude Crude Product TLC_NMR Initial Analysis (TLC, NMR) Crude->TLC_NMR Color_Check Discolored? TLC_NMR->Color_Check Charcoal Activated Charcoal Treatment Color_Check->Charcoal Yes AcidBase Acid-Base Extraction Color_Check->AcidBase No Charcoal->AcidBase Column Flash Column Chromatography (1% TEA in Eluent) AcidBase->Column Final_QC Final Purity Check (NMR, LCMS) Column->Final_QC Recrystal Recrystallization (If solid & required) Recrystal->Final_QC Final_QC->Recrystal Further purification needed Pure_Product Pure Product (Store under N2, cold, dark) Final_QC->Pure_Product Purity OK

Caption: A decision-based workflow for the purification of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Section 5: References

  • ResearchGate. (2017). What do common indole impurities look like? [Online discussion]. Available at: [Link]

  • Reddy, K. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 69-75. Available at: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Online discussion]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Available at: [Link]

  • Chavan, S. P. et al. (2010). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 15(12), 8886-8896. Available at: [Link]

  • Vitale, C. et al. (2019). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 24(22), 4075. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Preventing Oxidation of the Amino Group in Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Welcome to the technical support center for handling Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this ver...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The primary challenge encountered with this and structurally similar anilines is the high susceptibility of the 5-amino group to oxidation. This document provides in-depth, field-proven solutions and troubleshooting advice in a direct question-and-answer format to ensure the integrity of your material and the success of your subsequent synthetic steps.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental chemical principles governing the instability of the amino group and how to recognize the signs of degradation.

Q1: Why is the 5-amino group on Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate so susceptible to oxidation?

A: The issue lies in its electronic nature. The 5-amino group is an electron-donating group attached to an aromatic system, classifying the compound as an aniline derivative. This donation of electrons increases the electron density of the entire aromatic ring, making both the nitrogen atom and the ring itself highly susceptible to attack by oxidizing agents. Aromatic amines are generally much weaker bases than aliphatic amines due to this electron delocalization, but they are significantly more prone to oxidation.[1] This oxidation can be initiated by various sources, including atmospheric oxygen, peroxide impurities in solvents, or certain reagents used in subsequent reactions.[2]

Q2: What are the common visual and analytical signs of amino group oxidation in my sample or reaction?

A: The most immediate indicator of oxidation is a distinct color change.

  • Visual Cues: Pure Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate should be an off-white to light brown powder.[3] The appearance of yellow, brown, dark red, or black coloration is a strong indicator of oxidation, which often leads to the formation of colored polymeric byproducts.

  • Analytical Cues:

    • Thin Layer Chromatography (TLC): You may observe streaking of the starting material spot or the appearance of new, often lower Rf, colored spots on the baseline. This can sometimes be caused by oxidation directly on the silica gel plate.

    • LC-MS/GC-MS: The presence of unexpected peaks in your chromatogram, particularly those corresponding to higher molecular weights (dimers, trimers) or masses indicating the addition of oxygen atoms (M+16, M+32), is a clear sign of oxidative degradation.

    • ¹H NMR: Broadening of the -NH₂ signal and the appearance of complex, poorly resolved signals in the aromatic region can indicate the formation of a mixture of oxidation products.

Q3: What are the likely byproducts if the amino group oxidizes?

A: The oxidation of aromatic amines can lead to a complex mixture of products. Depending on the oxidant and reaction conditions, you can expect to form species such as nitrosoarenes (-NO), nitroarenes (-NO₂), and azo compounds (-N=N-), which can further react to form deeply colored polymeric materials.[1][4]

Section 2: The Primary Solution: Amino Group Protection

The most robust and universally accepted strategy to prevent unwanted oxidation is to temporarily "mask" the reactive amino group by converting it into a less reactive functional group.[5] This process is known as "protection." The ideal protecting group is easy to install, stable to the desired downstream reaction conditions, and can be removed cleanly and in high yield when no longer needed.[6]

For aromatic amines, carbamates and sulfonamides are the most effective and widely used protecting groups.[7][8][9]

Comparative Analysis of Common Amino Protecting Groups

The choice of protecting group is critical and depends entirely on the planned synthetic route, specifically the reagents and conditions you intend to use in subsequent steps. The concept of "orthogonality," where one protecting group can be removed in the presence of another, is a cornerstone of modern multi-step synthesis.[6][7]

Protecting GroupCommon ReagentTypical Installation ConditionsStability ProfileDeprotection Conditions
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, DIPEA, DMAP), in DCM, THF, or ACNStable to bases, nucleophiles, and hydrogenolysis.Strong Acid (e.g., TFA, HCl in dioxane).[7][10]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Mild Base (e.g., NaHCO₃), aq. dioxane/THFStable to mild acids and bases.Catalytic Hydrogenolysis (H₂, Pd/C).[7]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuMild Base (e.g., NaHCO₃), aq. dioxane/DMFStable to acids and hydrogenolysis.Base (typically 20% piperidine in DMF).[11][12]
Ts (p-toluenesulfonyl or Tosyl)p-Toluenesulfonyl chloride (Ts-Cl)Base (e.g., Pyridine, NEt₃)Very robust; stable to strong acids, bases, and many oxidizing/reducing agents.[9]Harsh ; dissolving metal reduction (Na, liq. NH₃) or strong acid (HBr, heat).[13][14]
Decision Workflow for Selecting a Protecting Group

This diagram helps guide the selection process based on your planned downstream chemistry.

G start What are your next reaction conditions? acid_cond Strongly Acidic? start->acid_cond base_cond Strongly Basic? start->base_cond h2_cond Hydrogenation (H₂, Pd/C)? start->h2_cond avoid_boc Avoid Boc. Consider Cbz, Fmoc, or Ts. acid_cond->avoid_boc Yes use_cbz_fmoc_ts Consider Cbz, Fmoc, or Ts acid_cond->use_cbz_fmoc_ts No avoid_fmoc Avoid Fmoc. Consider Boc, Cbz, or Ts. base_cond->avoid_fmoc Yes use_boc_cbz_ts Consider Boc, Cbz, or Ts base_cond->use_boc_cbz_ts No avoid_cbz Avoid Cbz. Consider Boc, Fmoc, or Ts. h2_cond->avoid_cbz Yes use_boc_fmoc_ts Consider Boc, Fmoc, or Ts h2_cond->use_boc_fmoc_ts No use_boc Use Boc (General Purpose) use_cbz_fmoc_ts->use_boc If conditions are mild use_boc_cbz_ts->use_boc If conditions are mild use_boc_fmoc_ts->use_boc If conditions are mild

Fig. 1: Decision tree for selecting an appropriate amino-protecting group.
Section 3: Detailed Experimental Protocols

Based on its versatility, mild installation conditions, and broad stability, the Boc group is the most frequently recommended first choice for protecting the 5-aminoindoline derivative.

Protocol: Boc-Protection of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

This protocol is a robust starting point for achieving high yields of the protected product, tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Materials:

  • Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 - 1.2 eq)

  • Triethylamine (NEt₃) (1.5 eq) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere. This is crucial to minimize air oxidation from the outset.

  • Dissolution: Dissolve Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base is essential to neutralize the acidic byproduct of the reaction.

  • Reagent Addition: Add (Boc)₂O (1.1 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material is UV active and will stain with potassium permanganate. The product will be UV active and should have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Work-up (Quench): Once complete, slowly add saturated aqueous NaHCO₃ solution to quench any unreacted (Boc)₂O and neutralize the triethylammonium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Amine in DCM under N₂ B Add Base (NEt₃) A->B C Add (Boc)₂O B->C D Stir & Monitor by TLC C->D E Quench (NaHCO₃) D->E Reaction Complete F Extract with DCM E->F G Wash & Dry F->G H Concentrate G->H I Purify (Chromatography) H->I J Characterize Product (NMR, MS, etc.) I->J

Fig. 2: Standard workflow for Boc-protection of the 5-aminoindoline derivative.
Section 4: Troubleshooting & Optimization Guide

Q: My reaction mixture is turning dark brown/black, even under a nitrogen atmosphere. What's wrong?

A: This suggests a more aggressive oxidation pathway.

  • Check Your Solvents: Peroxides can build up in older bottles of solvents like THF. Use freshly opened bottles of anhydrous solvent or pass the solvent through an activated alumina plug immediately before use.

  • Check Your Reagents: The starting amine may already have some level of oxidation. Consider purifying it by column chromatography before starting the protection reaction.

  • Trace Metals: Trace metal impurities can catalyze oxidation.[2] Ensure you are using clean glassware. If the problem persists, adding a small amount of a chelating agent like EDTA can sometimes help, though this should be a last resort.

Q: The Boc-protection reaction is stalled and won't go to completion.

A: This is a common issue related to reactivity.

  • Increase Reagent: Increase the equivalents of (Boc)₂O to 1.5 eq.

  • Add a Catalyst: For less reactive anilines, adding a catalytic amount (0.05 - 0.1 eq) of 4-Dimethylaminopyridine (DMAP) alongside the triethylamine can significantly accelerate the reaction.[10]

  • Check Your Base: Ensure your triethylamine is pure and dry. If it is old, it may be contaminated with water or other impurities.

  • Solvent Choice: While DCM is standard, switching to a more polar aprotic solvent like acetonitrile (ACN) or DMF can sometimes improve solubility and reaction rates.

Q: How do I remove the Boc group after my subsequent reactions are complete?

A: The Boc group is reliably removed under acidic conditions. A standard and effective method is to dissolve the Boc-protected compound in a minimal amount of DCM and add an excess (10-20 equivalents) of trifluoroacetic acid (TFA). The reaction is typically complete within 1-2 hours at room temperature. Alternatively, a solution of 4M HCl in dioxane is also highly effective.[10]

Q: Can I use a sulfonamide protecting group like Tosyl (Ts)?

A: Yes, a tosyl group offers excellent stability and will effectively prevent oxidation.[9] It is installed using p-toluenesulfonyl chloride (Ts-Cl) and a base like pyridine.[15] However, be aware that the deprotection of a tosyl group is significantly more difficult than for a carbamate.[9][13] It often requires harsh conditions like sodium in liquid ammonia or refluxing in strong acid, which may not be compatible with other functional groups in your molecule. The Ns (nosyl) group is a related sulfonamide that is valuable because it can be cleaved under much milder conditions using a thiol nucleophile.[9]

References
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(11), 3045-3048. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Sarpong, R., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(29), e202304818. [Link]

  • ScienceMadness. (n.d.). Oxidation of Aromatic Amines to Nitro Compounds. [Link]

  • Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase. (2025). Zenodo. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Multistep Synthesis Protecting Groups. (n.d.). [Link]

  • Klán, P., et al. (2001). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Photochemical & Photobiological Sciences, 1(1), 44-50. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. [Link]

  • Chem-Station. (2014). Carbamate Protective Groups. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Helda - University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. [Link]

  • Organic Chemistry Explained. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Sweeting, L. M. (1998). Oxidizing Agents. Towson University. [Link]

  • PubChem. (n.d.). 5-Aminoindole, N1-BOC protected. [Link]

  • ChemBK. (n.d.). 1-BOC-5-AMINO-2,3-DIHYDRO-INDOLE. [Link]

  • Laha, S., & Luthy, R. G. (1990). Oxidation of aniline and other primary aromatic amines by manganese dioxide. Environmental Science & Technology, 24(3), 363-373. [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. [Link]

  • Stolar, T., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 163. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

Sources

Optimization

"troubleshooting low yields in the synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate derivatives"

As a Senior Application Scientist, I understand that achieving high, reproducible yields is paramount in drug discovery and development. The synthesis of substituted indolines, such as Methyl 5-amino-2,3-dihydro-1H-indol...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that achieving high, reproducible yields is paramount in drug discovery and development. The synthesis of substituted indolines, such as Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, is a common yet nuanced process where minor variations can lead to significant drops in yield.

This technical support center is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you not only to solve the immediate problem but also to build a more robust and reliable synthetic protocol.

Section 1: The Synthetic Pathway - A Foundational Overview

The most prevalent and reliable method for preparing Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is through the reduction of its corresponding nitro precursor, Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate. Catalytic hydrogenation is often the method of choice due to its clean conversion and high efficiency.[1]

Synthetic_Pathway Start Methyl 5-nitro-2,3-dihydro-1H- indole-1-carboxylate Product Methyl 5-amino-2,3-dihydro-1H- indole-1-carboxylate Start->Product H₂, Pd/C Ethanol or Methanol

Caption: General reaction scheme for the synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This guide is structured to address specific problems you may encounter. Each answer provides both a solution and the scientific reasoning behind it.

Category: Starting Materials & Reagents

Q1: I suspect my starting material, Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate, is impure. How does this affect my yield and what should I do?

A: Impurities in the starting material are a primary cause of low yields and complex crude product mixtures. Even small amounts of contaminants can poison the catalyst or introduce competing side reactions.

  • Causality: Catalysts like Palladium on carbon (Pd/C) have a finite number of active sites. Impurities, particularly those containing sulfur or other heavy atoms, can irreversibly bind to these sites, rendering the catalyst inactive—a phenomenon known as catalyst poisoning.[2]

  • Validation & Solution:

    • Confirm Purity: Before starting, always verify the purity of your starting material using techniques like ¹H NMR, LC-MS, or at a minimum, thin-layer chromatography (TLC).

    • Purification: If impurities are detected, purify the starting material. Recrystallization or flash column chromatography are typically effective. A pure starting material is the cornerstone of a high-yield synthesis.

Q2: My catalytic hydrogenation reaction is sluggish or stalls completely. How can I determine if my Pd/C catalyst is the problem?

A: Catalyst quality and handling are critical. Palladium on carbon can lose activity over time due to oxidation, improper storage, or contamination.

  • Causality: The catalytic activity of Pd/C relies on the accessibility of palladium nanoparticles on the carbon support. Exposure to air can lead to the formation of a passivating palladium oxide layer. The quality of the carbon support and the dispersion of the metal also play a significant role.[2]

  • Validation & Solution:

    • Use a Fresh Bottle: If in doubt, open a fresh bottle of catalyst from a reputable supplier.

    • Test with a Standard: Run a control reaction on a simple, reliable substrate (e.g., nitrobenzene) to confirm the catalyst's activity.

    • Proper Handling: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Do not leave the bottle open to the air. For weighing, do so quickly and cap the bottle immediately.

    • Catalyst Loading: For a standard nitro reduction, a catalyst loading of 5-10 mol% (by weight of palladium) is typical. If the reaction is slow, a modest increase in catalyst loading may be beneficial.

Category: Reaction Conditions

Q3: My TLC/LC-MS analysis shows incomplete conversion of the starting material, even after extended reaction times. What are the first parameters I should adjust?

A: Incomplete conversion in catalytic hydrogenations typically points to issues with hydrogen delivery, catalyst activity, or solvent choice.

  • Causality: The reduction requires efficient mass transfer of three phases: solid (catalyst), liquid (substrate in solvent), and gas (hydrogen). Any bottleneck in this system will slow or stop the reaction.

  • Validation & Solution:

    • Improve Agitation: Ensure vigorous stirring. The reaction vessel should have a vortex that pulls gas from the headspace into the solution, maximizing gas-liquid contact.

    • Check Hydrogen Pressure: While this reaction often works well with a balloon of hydrogen (atmospheric pressure), some stubborn reductions benefit from higher pressure (e.g., 40-50 psi) in a dedicated hydrogenation apparatus.

    • Solvent Choice: The solvent must fully dissolve the starting material. Common choices include methanol, ethanol, ethyl acetate, or THF. If solubility is low, consider gentle heating (40-50 °C) or switching to a better solvent.

    • Degas the System: Before introducing hydrogen, thoroughly purge the reaction flask with an inert gas (argon or nitrogen) and then apply a vacuum to remove all air. Repeat this cycle 3-5 times. Oxygen can deactivate the catalyst.

Q4: I'm observing multiple byproducts, and my crude NMR is messy. What are the likely side reactions?

A: While the reduction of a nitro group is generally clean, several side reactions can occur, often leading to partially reduced intermediates or degradation products.

  • Causality: The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a multi-step process involving nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[3] If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react further to form dimers (e.g., azoxy or azo compounds).

  • Validation & Solution:

    • Monitor Closely: Use TLC or LC-MS to monitor the reaction progress. The appearance of multiple spots between the starting material and the product is indicative of intermediate buildup.

    • Ensure Full Conversion: Do not stop the reaction prematurely. Allow it to run until all starting material and intermediates are consumed.

    • Alternative Reducing Agents: If catalytic hydrogenation consistently gives byproducts, consider chemical reducing agents. A common alternative is using iron powder (Fe) in acetic acid or tin(II) chloride (SnCl₂) in ethanol/HCl.[1] These methods are often more tolerant of certain functional groups and less prone to forming dimeric byproducts.

Category: Work-up & Purification

Q5: I seem to be losing a significant amount of my product during the aqueous work-up. Why is this happening?

A: The product, Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, is an amine. Amines are basic and can be protonated in acidic or even neutral water, forming water-soluble ammonium salts.

  • Causality: The pKa of the anilinic amine is typically around 4-5. If the pH of your aqueous phase is below ~6, a significant portion of your product will be protonated (R-NH₃⁺) and partition into the aqueous layer rather than the organic extraction solvent.

  • Validation & Solution:

    • Filter Catalyst First: After the reaction, filter the mixture through a pad of Celite® to remove the Pd/C catalyst before performing any extractions.

    • Basify the Aqueous Layer: During the work-up, ensure the aqueous layer is basic (pH 8-10) before extracting with your organic solvent (e.g., ethyl acetate, dichloromethane). Use a dilute base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).

    • Back-Extraction: If you suspect product loss, you can re-extract the aqueous layer multiple times with fresh organic solvent.

Q6: My product streaks badly during column chromatography on silica gel, and the purified fractions seem to be degrading. How can I improve my purification?

A: This is a classic problem with amines on silica gel. The acidic nature of standard silica gel can cause strong binding (streaking) and promote oxidation or degradation of sensitive compounds like aminoindolines.

  • Causality: The lone pair of electrons on the product's amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor chromatographic performance and can catalyze decomposition. Aminoindolines are also known to be sensitive to air and light, often turning a brownish or purplish color upon oxidation.

  • Validation & Solution:

    • Use a Basic Modifier: Add a small amount of a basic modifier to your chromatography eluent. A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the methanol portion of your solvent system (e.g., Dichloromethane/Methanol/NH₄OH). This deactivates the acidic sites on the silica.

    • Use Deactivated Silica/Alumina: Consider using commercially available deactivated (neutral) silica gel or switching the stationary phase to neutral alumina.

    • Work Quickly: Perform the purification as rapidly as possible to minimize the compound's contact time with the stationary phase and exposure to air.

    • Storage: Store the final, purified product under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer to prevent long-term degradation.

Section 3: Troubleshooting Workflow & Data Summary

A systematic approach is key to efficient troubleshooting. The following workflow and summary table can guide your decision-making process.

Troubleshooting_Workflow Start Low Yield Observed Check_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Check_Crude Decision1 What is the main issue? Check_Crude->Decision1 Incomplete_Rxn Incomplete Conversion Decision1->Incomplete_Rxn Starting material remains Byproducts Multiple Byproducts Decision1->Byproducts Many new spots/peaks Clean_Crude Clean Crude, Low Mass Decision1->Clean_Crude Mainly product, low recovery Troubleshoot_Rxn Troubleshoot Reaction: - Check H₂ source & pressure - Check catalyst activity - Improve agitation - Check solvent/solubility Incomplete_Rxn->Troubleshoot_Rxn Troubleshoot_Side_Rxn Address Side Reactions: - Ensure full conversion - Switch to chemical reductant (Fe/AcOH or SnCl₂) Byproducts->Troubleshoot_Side_Rxn Troubleshoot_Workup Troubleshoot Work-up/Purification: - Ensure aqueous layer is basic - Check for product in aqueous washes - Use deactivated silica/base modifier Clean_Crude->Troubleshoot_Workup

Caption: A decision tree for troubleshooting low yields.

Table 1: Summary of Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
No or Slow Reaction Inactive catalyst; Poor H₂ delivery; Insoluble starting material; Catalyst poisoning.Use fresh catalyst; Ensure vigorous stirring; Increase H₂ pressure; Change solvent; Purify starting material.
Incomplete Conversion Insufficient reaction time; Deactivated catalyst; Poor mass transfer.Increase reaction time; Add more catalyst; Improve agitation; Purge system thoroughly to remove O₂.
Multiple Byproducts Accumulation of reaction intermediates (hydroxylamine, nitroso); Over-reduction.Allow reaction to run to completion; Switch to a chemical reductant like Fe/AcOH or SnCl₂.[1]
Loss During Work-up Product protonation and dissolution in the aqueous layer.Basify the aqueous phase to pH 8-10 with NaHCO₃ before extraction.
Poor Chromatography Interaction of the basic amine with acidic silica gel.Use an eluent modified with triethylamine (1%); Use neutral alumina or deactivated silica gel.
Product Darkens/Degrades Oxidation of the electron-rich aminoindoline.Work quickly, minimize exposure to air/light; Store final product under inert gas at low temperature.

Section 4: Key Experimental Protocols

Protocol 1: Standard Procedure for Catalytic Hydrogenation

This protocol provides a reliable starting point for the synthesis.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 5-nitro-2,3-dihydro-1H-indole-1-carboxylate (1.0 eq).

  • Catalyst Addition: Under a blanket of argon or nitrogen, carefully add 10% Palladium on Carbon (5-10 wt% of the starting material).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Ethanol or Methanol, ~0.1 M concentration).

  • Degassing: Seal the flask with a septum. Apply vacuum to the flask until the solvent begins to bubble, then backfill with argon/nitrogen. Repeat this vacuum/backfill cycle 3-5 times to ensure the removal of all oxygen.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas (H₂), typically supplied by a balloon affixed to a needle through the septum.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by TLC or LC-MS until all starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C, washing the pad with the reaction solvent. The resulting filtrate is ready for concentration and purification.

Protocol 2: Optimized Work-up and Purification

  • Concentration: Concentrate the filtrate from Protocol 1 under reduced pressure to remove the solvent.

  • Liquid-Liquid Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc). Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • pH Check: After shaking, check the pH of the aqueous layer with pH paper to ensure it is basic (pH ≥ 8). If not, add more NaHCO₃ solution.

  • Separation & Drying: Separate the layers. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude product by flash column chromatography using a solvent system such as Hexanes/Ethyl Acetate with 1% triethylamine added to the eluent mixture. Combine the pure fractions and concentrate to yield the final product. Confirm identity and purity by ¹H NMR and LC-MS.

References

Sources

Troubleshooting

"improving the stability of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate under acidic conditions"

Technical Support Center: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Introduction: Navigating the Acid-Lability of a Key Synthetic Intermediate Welcome to the technical support guide for Methyl 5-amino-2,3-dihydr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Introduction: Navigating the Acid-Lability of a Key Synthetic Intermediate

Welcome to the technical support guide for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. This versatile indoline derivative is a valuable building block in medicinal chemistry and drug development. However, its utility is often challenged by its inherent instability under acidic conditions, primarily due to the acid-labile N-carboxylate (methyl carbamate) functional group. Unexpected degradation can lead to low yields, complex purification profiles, and inconsistent results.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights and actionable protocols to diagnose, mitigate, and prevent the degradation of this compound during your experimental workflows. We will move beyond simple steps to explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Part 1: Understanding the Core Instability

Q1: Why is Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate so unstable in acidic conditions?

A1: The primary site of instability is the methyl carbamate group on the indoline nitrogen (N-1). Carbamates, which are hybrid ester-amide structures, are susceptible to acid-catalyzed hydrolysis.[1][2] The degradation process typically follows an AAc2 mechanism, which involves several key steps:

  • Protonation of the Carbonyl: The carbonyl oxygen of the carbamate is protonated by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: Following proton transfer, the methanol group is eliminated.

  • Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes to release the free indoline amine and carbon dioxide (CO₂).

Simultaneously, the C-5 amino group, being basic, will also be protonated to form an ammonium salt (-NH₃⁺). While this protonation protects the amino group itself, it does not prevent the hydrolysis of the distant N-1 carbamate.

Degradation_Mechanism cluster_reactants cluster_intermediates cluster_products Start Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate Protonated Protonated Carbamate (Activated Intermediate) Start->Protonated + H⁺ Acid H₃O⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (Rate-Determining Step) CarbamicAcid Carbamic Acid Intermediate Tetrahedral->CarbamicAcid - CH₃OH - H⁺ Product 5-Amino-2,3-dihydro-1H-indole (Degradation Product) CarbamicAcid->Product Fast Decarboxylation (-CO₂) Methanol CH₃OH CO2 CO₂

Caption: Acid-catalyzed hydrolysis of the N-1 carbamate.

Part 2: Frequently Asked Questions (FAQs)

Q2: What are the common experimental signs that my compound is degrading?

A2: Degradation can manifest in several ways:

  • Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot (lower Rf value) corresponding to the free amine degradation product. The starting material spot will appear diminished.

  • HPLC/LC-MS Analysis: A new peak will appear in your chromatogram, typically at an earlier retention time due to the increased polarity of the free amine. The mass spectrum will confirm the identity of this new peak as the deprotected indoline.

  • Reaction Yield: Consistently low or non-reproducible yields of your desired product.

  • Workup Issues: Formation of emulsions or difficulty in separating layers during aqueous extraction, sometimes due to the amphiphilic nature of the degradation product.

Q3: I am using trifluoroacetic acid (TFA) to remove a Boc group elsewhere in my molecule. Will this affect the indoline carbamate?

A3: Yes, absolutely. Strong acids like TFA, commonly used for Boc deprotection, will rapidly cleave the methyl carbamate on the indoline nitrogen.[3][4] These two protecting groups are not orthogonal under acidic conditions. If you need to deprotect a Boc group while preserving the indoline carbamate, you must select a different, orthogonal protecting group for the other amine (e.g., Cbz, removed by hydrogenation, or Fmoc, removed by base).[5]

Q4: Can I use a Lewis acid instead of a Brønsted acid for my reaction?

A4: This is an excellent strategy to consider. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, BF₃·OEt₂) coordinate to basic sites differently than Brønsted acids (e.g., HCl, H₂SO₄). While they can still promote hydrolysis, the rate is often significantly slower. If your desired transformation can be catalyzed by a Lewis acid, it is a highly recommended approach to minimize degradation.

Part 3: Troubleshooting Guides for Common Scenarios

Scenario 1: Degradation During an Acid-Catalyzed Reaction

Symptom: Your starting material is rapidly consumed during a reaction requiring acidic conditions (e.g., Pictet-Spengler, Fischer indole synthesis, or acidic hydrolysis of an ester), but the yield of the desired product is low, and analysis shows significant amounts of 5-aminoindoline.

Troubleshooting Workflow:

Troubleshooting_Reaction Start Low Yield in Acidic Reaction Q_Temp Is reaction run at lowest possible temp? Start->Q_Temp A_Temp Action: Run reaction at 0°C or below. Monitor kinetics closely. Q_Temp->A_Temp No Q_Acid Is Brønsted acid strength and concentration minimized? Q_Temp->Q_Acid Yes A_Temp->Q_Acid A_Acid Action: Screen milder acids (e.g., p-TsOH, PPTS). Use catalytic amounts. Q_Acid->A_Acid No Q_Solvent Is an aprotic solvent being used? Q_Acid->Q_Solvent Yes A_Acid->Q_Solvent A_Solvent Action: Switch from protic (MeOH) to aprotic (DCM, THF, MeCN). Ensure anhydrous conditions. Q_Solvent->A_Solvent No End Stability Improved Q_Solvent->End Yes A_Solvent->End

Caption: Decision tree for troubleshooting in-reaction degradation.

StrategyRationale & CausalityRecommended Actions
1. Temperature Control Hydrolysis is a thermally activated process. Reducing the temperature dramatically slows the rate of the degradation side reaction, often more than the desired reaction.Perform the reaction at 0 °C or -20 °C. Even if the reaction takes longer, the final yield may be significantly higher due to minimized byproduct formation.
2. Acid Selection The rate of hydrolysis is directly proportional to the concentration and strength of the acid. Using a weaker acid or a catalytic amount can be sufficient for the desired reaction while minimizing carbamate cleavage.[6]Replace strong mineral acids (HCl, H₂SO₄) with milder organic acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). Consider using a Lewis acid if compatible with your reaction.
3. Solvent Choice Protic solvents like water or methanol can act as the nucleophile in the hydrolysis reaction. Removing them from the system can significantly inhibit the degradation pathway.Switch to dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Use molecular sieves to ensure anhydrous conditions.
Scenario 2: Product Loss During Aqueous Workup or Purification

Symptom: The reaction appears clean by in-situ monitoring (TLC or LC-MS of the crude mixture), but the product is lost after aqueous extraction, washing with acidic solutions, or during silica gel chromatography.

StrategyRationale & CausalityRecommended Actions & Protocols
1. pH-Controlled Workup Exposing the crude product to acidic aqueous solutions (e.g., an HCl wash to remove basic impurities) will hydrolyze the carbamate.NEVER wash with acidic solutions. After the reaction is complete, quench with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic (pH 7-8). Extract the product immediately into an organic solvent like ethyl acetate or DCM.
2. Chromatography Optimization Standard silica gel is inherently acidic and can cause on-column degradation, leading to streaking, tailing, and product loss.Option A (Base Deactivation): Neutralize the silica gel by preparing the slurry with a solvent containing 1-2% triethylamine (Et₃N) or ammonia. Option B (Alternative Stationary Phase): Use a less acidic stationary phase like neutral alumina. Option C (Reverse Phase): Purify using C18 reverse-phase chromatography with a neutral mobile phase (e.g., acetonitrile/water or methanol/water with an ammonium acetate buffer).

Part 4: Analytical Best Practices for Stability Monitoring

Q5: How can I set up an HPLC method to monitor my compound's stability without causing the analysis itself to degrade the sample?

A5: This is a critical point, as on-column degradation is a common artifact. The acidic mobile phase additives used to improve peak shape can hydrolyze your compound right on the HPLC column.

Comparison of HPLC Mobile Phase Additives:

AdditiveConcentrationAcidityRecommendation for Labile Carbamates
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong AcidNOT RECOMMENDED. Highly likely to cause on-column hydrolysis and inaccurate results.[7][8]
Formic Acid 0.1%Weak AcidUSE WITH CAUTION. Better than TFA, but can still cause some degradation over time. Ideal for fast "ballpark" analyses.
Ammonium Acetate / Formate 10 mMBuffered (Near Neutral)HIGHLY RECOMMENDED. Provides sufficient ionic strength for good peak shape without the harsh acidic environment. The best choice for accurate stability studies.

Part 5: Key Experimental Protocols

Protocol 1: pH-Neutral Aqueous Workup for Acidic Reactions
  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This slows down any residual reaction and degradation.

  • Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Monitor for CO₂ evolution. Continue adding until gas evolution ceases and the pH of the aqueous layer is confirmed to be between 7.5 and 8.5 using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Protocol 2: Stability Assessment by HPLC (Recommended Method)
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Procedure:

    • Prepare a stock solution of your compound in DMSO.

    • Dilute the stock into the desired acidic medium (e.g., a pH 4 buffer) at a specific concentration.

    • Immediately inject a T=0 sample.

    • Incubate the solution at a controlled temperature (e.g., room temperature).

    • Inject samples at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h) and monitor the decrease in the area of the parent peak and the increase in the area of the degradation peak.

References

  • Lee, I., Kim, C. K., & Lee, B. C. (1987). Theoretical studies on the acid hydrolysis of methyl carbamate. Journal of Computational Chemistry, 8(6), 794–800. [Link]

  • Cilliers, C., Sheridan, C., & van Hille, R. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Cilliers, C. (2022). Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. University of Pretoria. [Link]

  • Armstrong, V. C., & Moodie, R. B. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 275-280. [Link]

  • ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation? Retrieved from [Link]

  • Lee, I., Kim, C. K., & Lee, B. C. (1986). Theoretical studies on the acid hydrolysis of acetamide. Tetrahedron, 42(10), 2695-2700. [Link]

  • Kim, S., et al. (2011). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Organic letters, 13(16), 4332–4335. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University. [Link] (Note: This reference discusses basic hydrolysis but illustrates a relevant workup principle for handling amines).

  • Bunton, C. A., et al. (1966). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic, 536-542. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Analytical Methods for the Degradation of Phytoconstituents. IJTSRD, 6(6), 116-120. [Link]

  • Vacondio, F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1137-1191. [Link]

  • Zhang, W., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(10), 2636. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Welcome to the technical support guide for the scale-up synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. The following troubleshooting guides and frequently asked questions are based on established chemical principles and practical, field-proven insights to ensure the integrity and success of your scale-up operations.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for their root causes and providing actionable solutions.

Issue 1: Incomplete Reduction of the Indole Ring

Question: We are observing incomplete conversion of our starting material, Methyl 5-amino-1H-indole-3-carboxylate, to the desired indoline product. What factors could be contributing to this, and how can we improve the reaction yield on a larger scale?

Answer:

Incomplete reduction of the indole to an indoline is a frequent hurdle during scale-up. The choice of reducing agent and reaction conditions are critical. While various methods exist, catalytic hydrogenation is often preferred for its cleaner profile.

Causality and Recommended Solutions:

  • Catalyst Activity and Loading: On a larger scale, mass transfer limitations can become significant. The catalyst's surface may be inadequately exposed to the substrate.

    • Solution: Increase agitation speed to ensure the catalyst remains suspended. Consider a higher catalyst loading (e.g., 5-10 mol% of a palladium or platinum catalyst). Be mindful that excessive loading can sometimes lead to over-reduction or side reactions.

  • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure can lead to slow or incomplete reactions.

    • Solution: While optimizing for safety, increasing the hydrogen pressure within the reactor's limits can significantly enhance the reaction rate. A typical range for this type of reduction is 50-500 psi. Modest heating (e.g., 40-60 °C) can also improve kinetics, but be cautious of potential side reactions at higher temperatures.

  • Solvent Choice: The solvent must fully dissolve the starting material and be compatible with the hydrogenation conditions.

    • Solution: Protic solvents like methanol or ethanol are generally effective. Ensure the starting material is fully dissolved before introducing the catalyst and hydrogen.

Experimental Protocol: Catalytic Hydrogenation

  • Charge a suitable high-pressure reactor with Methyl 5-amino-1H-indole-3-carboxylate and a solvent such as methanol.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Carefully add the hydrogenation catalyst (e.g., 5% Pd/C) under the inert atmosphere.

  • Seal the reactor and pressurize with hydrogen to the desired pressure.

  • Begin agitation and heat the reaction to the target temperature.

  • Monitor the reaction progress by analyzing aliquots using techniques like HPLC or TLC.

  • Upon completion, cool the reactor, vent the hydrogen, and purge again with an inert gas.

  • Filter the reaction mixture to remove the catalyst. The filtrate contains the desired product.

dot

Caption: Troubleshooting Incomplete Reduction.

Issue 2: Formation of Impurities and Side Products

Question: During our scale-up, we've noticed the formation of several unknown impurities, impacting the purity of our final product. What are the likely side reactions, and how can we mitigate them?

Answer:

The indole nucleus, even when partially reduced, can be susceptible to various side reactions, especially under harsh conditions. The amino and ester functionalities also present potential reaction sites.

Common Side Reactions and Mitigation Strategies:

  • N-Alkylation/Arylation: If the reaction is not conducted under an inert atmosphere, or if certain impurities are present in the starting materials or solvents, side reactions at the indoline nitrogen can occur.

    • Solution: Ensure all reagents and solvents are of high purity and the reaction is performed under a strictly inert atmosphere (nitrogen or argon).

  • Over-reduction: Aggressive hydrogenation conditions can lead to the reduction of the ester group or other functional groups on the molecule.

    • Solution: Carefully control the reaction temperature and hydrogen pressure. Monitor the reaction closely and stop it once the starting material is consumed.

  • Oxidation of the Amino Group: The 5-amino group is susceptible to oxidation, which can lead to colored impurities.

    • Solution: Maintain an inert atmosphere throughout the reaction and workup. The use of antioxidants in small quantities could be explored, but their compatibility with the catalyst must be verified.

Data Presentation: Impurity Profile Analysis

Impurity TypePotential CauseRecommended Action
Dimerization ProductsHigh concentration, localized heatingSlower addition of reagents, improved agitation
Oxidized SpeciesAir exposureStrict inert atmosphere, de-gassed solvents
Over-reduced ByproductsHarsh hydrogenation conditionsLower H2 pressure, temperature, or catalyst load

dot

Caption: Potential Side Reaction Pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate?

A1: A prevalent route involves a two-step process:

  • Nitration: The indole ring is first nitrated at the 5-position.

  • Reduction: The nitro group and the indole double bond are then reduced simultaneously. This can often be achieved in a single step using catalytic hydrogenation, which is generally preferred for its cleaner reaction profile over methods like tin(II) chloride reduction.[1] The ester group is typically introduced before or after these steps.

Q2: How can I effectively purify the final product on a large scale?

A2: Large-scale purification often relies on crystallization rather than chromatography due to cost and throughput.

  • Solvent Selection: A solvent screen is crucial to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol, ethanol, or mixtures with heptane are often good starting points.

  • Crystallization Procedure: Dissolve the crude product in the chosen solvent at reflux. Allow it to cool slowly to promote the formation of large, pure crystals. Seeding with a small amount of pure product can aid in initiating crystallization. Isolate the crystals by filtration and wash with a small amount of cold solvent.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety aspects are critical:

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for the intended pressure and temperature, and that all procedures for handling hydrogen are strictly followed. The use of an inert gas to purge the system before and after the reaction is mandatory.

  • Catalyst Handling: Some hydrogenation catalysts, particularly palladium on carbon, can be pyrophoric (ignite spontaneously in air), especially after use. The catalyst should be filtered and kept wet with solvent to prevent ignition.

  • Reagent Handling: Standard precautions for handling organic chemicals, including the use of appropriate personal protective equipment (PPE), should always be observed.

References

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • CP Lab Safety. Methyl 5-amino-1H-indole-3-carboxylate, min 97%, 100 mg. [Link]

  • RSC Publishing. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • ResearchGate. ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. [Link]

  • Béla, P. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

  • Chem-Impex. Methyl 2-oxoindoline-5-carboxylate. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • Google Patents.
  • Wiley Online Library. Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indole-3-yl)acetic Acid. [Link]

  • National Center for Biotechnology Information. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. [Link]

  • ACS Publications. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]

  • MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]

  • EPFL. Chemical Science. [Link]

Sources

Troubleshooting

"de-protection strategies for Boc-protected Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate"

Guide for: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Audience: Researchers, Synthetic Chemists, and Drug Development Professionals From the desk of: The Senior Application Scientist Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Audience: Researchers, Synthetic Chemists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center for handling N-Boc protected indolines. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful de-protection of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. Our goal is to equip you with the foundational knowledge and practical steps to overcome common challenges in this critical synthetic transformation.

Overview: The Chemistry of Boc De-protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability in various conditions and its clean removal under acidic protocols.[1][2] The de-protection of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a crucial step for subsequent functionalization at the indole nitrogen.

The process is an acid-catalyzed elimination. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This leads to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3] The resulting amine is then protonated by the excess acid to form a salt (e.g., trifluoroacetate or hydrochloride).[3][4]

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps cluster_1 Side Products Start Boc-Protected Indoline Protonation Protonated Carbamate Start->Protonation + H⁺ Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Elimination Decarboxylation Free Amine + CO2 Cleavage->Decarboxylation Spontaneous tButyl t-Butyl Cation (t-Bu⁺) Cleavage->tButyl Salt Amine Salt (Product) Decarboxylation->Salt + H⁺ Isobutylene Isobutylene tButyl->Isobutylene - H⁺ Alkylation Alkylated Byproducts tButyl->Alkylation + Nucleophile

Caption: Acid-catalyzed Boc de-protection mechanism.

Troubleshooting Guide

This section addresses the most common issues encountered during the de-protection of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Q1: My de-protection reaction is slow or appears incomplete when I monitor it by TLC/LC-MS. What's going wrong and how can I fix it?

A1: Incomplete reactions are typically due to insufficient acid strength, concentration, or reaction time.

  • Insufficient Acid: While the N-Boc group on the dihydroindole is relatively labile, factors like steric hindrance or substrate concentration can slow the reaction. If you are using a milder acid, it may not be potent enough.

  • Low Temperature: Standard protocols are run at room temperature. If your lab is particularly cold, this can decrease the reaction rate.

  • Moisture: While some water is often tolerated, excessive water in the reaction can dilute the acid and potentially interfere with the mechanism. Ensure you are using anhydrous solvents.

Solutions:

  • Increase Acid Concentration: If using a 25% TFA in DCM solution, consider increasing it to a 1:1 mixture (50%). For HCl-based methods, ensure your 4M HCl in dioxane solution has not degraded.

  • Extend Reaction Time: Continue to stir the reaction at room temperature and monitor its progress every 30-60 minutes by TLC or LC-MS until the starting material is fully consumed.

  • Slightly Increase Temperature: Gently warming the reaction to 30-40°C can increase the rate, but this should be done cautiously as it can also promote side reactions.

Q2: I'm seeing unexpected spots on my TLC plate or masses in my LC-MS analysis. What are these side products and how do I prevent them?

A2: The primary culprit for side reactions is the highly reactive tert-butyl cation (t-Bu⁺) generated during the cleavage step.[5] This potent electrophile can alkylate any available nucleophile.

  • Likely Side Reaction: For an indole derivative, even a dihydroindole, the most probable side reaction is Friedel-Crafts alkylation on the electron-rich aromatic ring, leading to a product with a mass increase of +56 Da. While the dihydroindole ring is less aromatic than indole itself, it is still susceptible.

  • Other Nucleophiles: If other nucleophilic functional groups are present in your molecule, they could also be alkylated.

Solutions: The Role of Scavengers Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your substrate.[6]

  • Use Triisopropylsilane (TIS): TIS is a highly effective scavenger. It reacts with the tert-butyl cation via hydride transfer to form isobutane and a stable silylium ion. A typical concentration is 2.5-5% (v/v) added to the reaction mixture.

  • Use Water: A small amount of water (~5% v/v) can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

  • Use Thioanisole: If you suspect issues with other sensitive groups, thioanisole is another effective scavenger.[6]

Q3: My workup is difficult. I'm either losing my product into the aqueous layer during a basic wash, or I'm left with a sticky oil that's hard to purify. What is a better workup procedure?

A3: This is a common issue. The de-protected product is a free amine, which becomes protonated in the acidic reaction mixture to form a salt. This salt can be highly water-soluble. Neutralizing with a basic wash (like saturated NaHCO₃) can convert it back to the free amine, which may be less stable or form an emulsion.[7]

Optimized Workup Strategy:

  • Evaporation: After the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent and excess volatile acid (like TFA). Co-evaporation with a solvent like toluene or DCM (3 times) can help remove the last traces of acid.[7]

  • Precipitation/Trituration: The resulting residue is the amine salt. You can often obtain a solid product by adding a non-polar solvent in which the salt is insoluble, such as cold diethyl ether or hexane.[8] Stir or sonicate the mixture (trituration) to break up the oil and encourage precipitation.

  • Filtration: Collect the precipitated solid salt by filtration, wash it with more cold non-polar solvent, and dry it under vacuum. This salt is often pure enough for the next step without requiring column chromatography. If you need the free amine, you can then perform a careful basic workup on the isolated salt.

Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to conditions for this de-protection?

A1: The two most common and reliable methods are:

  • Trifluoroacetic Acid (TFA): A solution of 25-50% TFA in dichloromethane (DCM) at room temperature for 30 minutes to 2 hours. This method is fast and efficient.

  • Hydrochloric Acid (HCl): A 4M solution of HCl in 1,4-dioxane at room temperature for 1 to 4 hours. This method is also very effective, and the product often precipitates directly from the reaction mixture as the hydrochloride salt.[6]

Q2: Which is better for my substrate: TFA or HCl in dioxane?

A2: The choice depends on your downstream application and substrate sensitivity.

  • TFA is generally faster but is a stronger acid, which can sometimes lead to more side reactions if your molecule has other acid-labile groups. The resulting TFA salt can sometimes be more challenging to handle than the HCl salt.

  • HCl in Dioxane is slightly milder and can sometimes offer better selectivity.[6] The precipitation of the HCl salt provides a very convenient method of isolation. For the specific substrate, Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, both methods are excellent starting points.

Q3: How do I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common method.

  • Spotting: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on your TLC plate.

  • Eluent System: A typical mobile phase would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol. You may need to add a small amount of base (e.g., 1% triethylamine) to the eluent to prevent the polar amine product from streaking on the silica plate.

  • Visualization: The Boc-protected starting material will have a higher Rf value (travel further up the plate) than the more polar free amine product. Visualize the spots under UV light and then with a stain like potassium permanganate or ninhydrin (which specifically stains primary/secondary amines). The reaction is complete when the starting material spot has completely disappeared.

Caption: Troubleshooting decision workflow for Boc de-protection.

Data Summary & Experimental Protocols
Comparison of Common De-protection Strategies
ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagents Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 25-50% TFA (v/v)Use as supplied
Temperature Room TemperatureRoom Temperature
Time 30 min - 2 hours1 - 4 hours
Workup Evaporation, then precipitation with etherDirect filtration of precipitate or evaporation
Pros Fast, highly effective, volatile reagentsOften precipitates product, good selectivity
Cons Can promote side-reactions, TFA is corrosiveDioxane is a peroxide-former, can be slower
Scavenger Recommended (e.g., TIS)Recommended for sensitive substrates
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected starting material (1 equivalent) in anhydrous DCM (approx. 0.1 M solution).

  • If using a scavenger, add Triisopropylsilane (TIS) (0.2-0.5 equivalents, or ~5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture and monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

Workup:

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with DCM or toluene (2 x 10 mL) to remove residual TFA.

  • Add cold diethyl ether to the oily residue and stir or sonicate.

  • Collect the resulting precipitate (the TFA salt of the product) by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • Boc-protected Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether (optional)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Place the Boc-protected starting material (1 equivalent) in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl) directly to the solid or a minimal suspension in dioxane.

  • Stir the mixture at room temperature. The product hydrochloride salt may begin to precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

Workup:

  • If a thick precipitate has formed, dilute the mixture with diethyl ether to facilitate filtration.

  • Collect the solid product (the HCl salt) by filtration.

  • Wash the solid with diethyl ether to remove any non-polar impurities and residual dioxane.

  • Dry the product under vacuum.

Experimental_Workflow Start Boc-Protected Indoline in Flask AddReagents Add Solvent (DCM/Dioxane) & Acid (TFA/HCl) Start->AddReagents Reaction Stir at Room Temperature (0.5 - 4 hours) AddReagents->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor CompletionCheck Reaction Complete? Monitor->CompletionCheck CompletionCheck->Reaction No Workup Workup: Concentrate & Precipitate CompletionCheck->Workup Yes Purification Isolate Product by Filtration Workup->Purification FinalProduct Pure Amine Salt Purification->FinalProduct

Sources

Optimization

Technical Support Center: Minimizing Dimer Formation in Reactions with Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

<_ _> Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. This resource provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dimer formation during synthetic reactions. Our goal is to equip you with the foundational knowledge and practical strategies to optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate prone to dimerization?

The structure of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate contains a nucleophilic aniline-type amino group attached to an electron-rich dihydroindole ring system. This inherent reactivity makes it susceptible to several dimerization pathways, primarily through oxidative coupling.

  • Oxidative Coupling: The amino group can be oxidized, often by trace oxygen or other oxidants in the reaction mixture, to form a reactive radical cation or related species.[1] These intermediates can then couple with another molecule of the starting material to form a dimer. The electron-rich nature of the dihydroindole ring can further facilitate this process.[2][3]

  • Reaction with Electrophilic Intermediates: In the course of a planned reaction, such as a coupling reaction, reactive intermediates may be formed that can be intercepted by a second molecule of the starting material, leading to dimer formation.

The specific structure of the resulting dimer can vary, but often involves the formation of a new C-N or C-C bond between two monomer units.

Q2: What are the common dimer structures I might expect?

While the exact dimer structure depends on the specific reaction conditions, two common types of dimers can be anticipated:

  • Azo Dimers: Formed through the oxidative coupling of the amino groups, resulting in an azo linkage (-N=N-) between the two indole scaffolds. This is a known pathway for arylamines.[1]

  • C-N Coupled Dimers: A C-N bond can form between the amino group of one molecule and an activated position on the aromatic ring of another.

The precise characterization of the dimer impurity is crucial for understanding its formation mechanism and is best achieved through techniques like LC-MS and NMR spectroscopy.[4][5][6]

II. Troubleshooting Guide: Dimer Formation

Issue 1: My reaction shows a significant amount of a high-molecular-weight impurity. How can I confirm if it's a dimer?

Symptoms:

  • A new, less polar spot appears on your TLC plate.

  • LC-MS analysis shows a peak with a mass-to-charge ratio (m/z) corresponding to approximately twice the molecular weight of your starting material.[4]

  • The yield of your desired product is significantly reduced.

Troubleshooting Steps:

  • Mass Spectrometry Analysis: This is the most direct method. Analyze your crude reaction mixture by LC-MS. Look for a peak with an [M+H]⁺ or other adduct ion that corresponds to (2 * MW of starting material) + H⁺. High-resolution mass spectrometry (HRMS) can provide an exact mass to confirm the elemental composition.[4]

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy will be definitive. Dimer formation will result in a more complex spectrum, but key symmetries or the appearance of new aromatic or amine signals can confirm the structure.[5][6]

  • Forced Degradation/Control Experiment: Run a control reaction with your starting material under the reaction conditions but without the coupling partner. The formation of the same high-molecular-weight impurity will strongly suggest dimerization.

Experimental Protocol: Analytical Workflow for Impurity Identification

Caption: Workflow for identifying dimer impurities.

Issue 2: My cross-coupling reaction (e.g., Buchwald-Hartwig) is producing a significant amount of dimer. What should I do?

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a dimer confirmed by LC-MS.

Possible Causes and Solutions:

The Buchwald-Hartwig amination and similar cross-coupling reactions are powerful but can be sensitive to reaction parameters.[7][8][9] Dimer formation can arise from oxidative coupling of the starting amine or from side reactions within the catalytic cycle.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Atmosphere Ensure rigorous exclusion of oxygen.Oxygen can promote the oxidative dimerization of arylamines.[1] Use degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).
Ligand Choice Screen different phosphine ligands.The steric and electronic properties of the ligand are critical. Bulky, electron-rich ligands can favor reductive elimination to form the desired product over side reactions.[10][11]
Base Optimize the base.The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can influence the rate of deprotonation of the amine and affect the overall catalytic cycle. Weaker bases may sometimes suppress side reactions.[8]
Temperature Lower the reaction temperature.Side reactions often have a higher activation energy than the desired reaction. Reducing the temperature can improve selectivity.
Reagent Addition Use slow addition of the amine.Adding the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate slowly via a syringe pump can maintain a low concentration, favoring the cross-coupling pathway over self-coupling.

Experimental Protocol: Optimization of a Buchwald-Hartwig Amination

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv) and degassed solvent (e.g., toluene or dioxane).

  • Slow Addition: Dissolve Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.1 equiv) in a minimal amount of degassed solvent and add it to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Execution: Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify by column chromatography.

Issue 3: I am not performing a cross-coupling reaction, but I am still observing dimer formation. What are the likely causes?

Symptoms:

  • Formation of a dimer in reactions such as N-alkylation, acylation, or even during work-up and purification.

Possible Causes and Solutions:

1. Oxidative Dimerization: The primary cause is often oxidation due to exposure to air. The electron-rich nature of the indole nucleus makes it susceptible to oxidative processes.[2][12]

  • Solution: Handle the compound under an inert atmosphere (argon or nitrogen), especially when in solution. Use degassed solvents for reactions and chromatography. Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) if compatible with your reaction chemistry.

2. Acid-Catalyzed Dimerization: Strongly acidic conditions can protonate the indole ring, making it susceptible to electrophilic attack by another molecule of the starting material.

  • Solution: Avoid strongly acidic conditions where possible. If an acid is required, consider using a milder acid or a buffered system.

3. Photochemical Decomposition: Some aromatic amines are light-sensitive and can undergo photochemical reactions leading to dimerization.

  • Solution: Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.

4. Instability on Silica Gel: Standard silica gel is acidic and can promote the degradation and dimerization of sensitive amines during purification.

  • Solution:

    • Minimize the time the compound spends on the silica gel column.

    • Use a deactivated stationary phase, such as silica gel treated with triethylamine or neutral alumina.

    • Consider alternative purification methods like preparative HPLC or crystallization.

Caption: Causes and mitigation strategies for general dimer formation.

III. Proactive Strategy: The Use of Protecting Groups

For particularly challenging reactions where optimizing conditions is insufficient to prevent dimerization, a proactive approach is to temporarily protect the reactive amino group.

Q3: When should I consider using a protecting group, and which one should I choose?

Consider using a protecting group when you are working with highly reactive electrophiles or under harsh reaction conditions (e.g., strong acids, high temperatures) where the unprotected amine is likely to react or decompose.

The choice of protecting group is critical and depends on the overall synthetic route, as you must be able to remove it without affecting other functional groups in your molecule.[13]

Common Protecting Groups for Anilines:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsKey Features
tert-ButoxycarbonylBocBoc₂O, DMAPStrong Acid (e.g., TFA, HCl)[14]Stable to a wide range of conditions; easily removed.
CarboxybenzylCbz (or Z)CbzCl, baseCatalytic Hydrogenation (H₂, Pd/C)[14]Orthogonal to acid/base labile groups.
AcetylAcAc₂O or AcCl, baseAcidic or Basic Hydrolysis[15]Reduces the activating effect of the amino group.

Experimental Protocol: Boc Protection of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

  • Dissolution: Dissolve Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Execution: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture and purify by column chromatography to yield the Boc-protected product. This protected intermediate can now be used in subsequent reactions with a significantly reduced risk of dimerization.

By understanding the underlying reactivity of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate and systematically applying these troubleshooting and proactive strategies, you can effectively minimize dimer formation and achieve higher yields and purity in your synthetic endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
  • National Institutes of Health. (n.d.). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions.
  • National Institutes of Health. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles.
  • ResearchGate. (n.d.). Substrate scope of the oxidative trimerization of indoles. Reaction....
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2015). Protection of Aniline Derivatives.
  • Benchchem. (n.d.). preventing oxidative dimerization of 3-aminoindoles.
  • National Institutes of Health. (n.d.). A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance.
  • PubMed. (2021). Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Benchchem. (2024). Dimer impurity identification in darifenacin hydrobromide.
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society.
  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Origin and Control of Dimeric Impurities in Anastrozole Synthesis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • National Institutes of Health. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide: Selecting the Right Indole Building Block for Modern Drug Design

Topic: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate vs. Other Indole Building Blocks in Drug Design Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry The indole nucleus, a fusion of a benzen...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate vs. Other Indole Building Blocks in Drug Design

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as one of the most significant heterocyclic structures in drug discovery.[1][2][3][4] Described as a "privileged scaffold," its architecture is frequently found in natural products, endogenous ligands, and a multitude of FDA-approved drugs targeting a wide spectrum of diseases, from cancer to neurological disorders.[5][6][7][8] The versatility of the indole ring system allows it to interact with a diverse range of biological receptors and enzymes, making it a perennial favorite among medicinal chemists.[9][10]

However, the success of a drug discovery campaign often hinges on the strategic selection of starting materials. The choice of a specific indole "building block" dictates the synthetic routes available, influences the physicochemical properties of the final compound, and ultimately defines the accessible chemical space. This guide provides an in-depth comparison of four key indole building blocks, with a special focus on the unique advantages of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate . We will objectively compare its performance and utility against foundational scaffolds like Indoline, and workhorse reagents such as 5-Bromoindole and Indole-5-boronic acid, supported by experimental insights and protocols.

In Focus: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

This building block represents a sophisticated starting point for library synthesis and lead optimization, offering a unique combination of controlled reactivity and desirable structural features.

Structural Breakdown and Inherent Advantages:

  • Saturated Indoline Core: Unlike the planar, aromatic indole, the 2,3-dihydro-1H-indole (indoline) core provides a three-dimensional, non-planar geometry. This is a critical feature in modern drug design for improving aqueous solubility and reducing the lipophilicity often associated with flat aromatic systems, thereby enhancing the "drug-likeness" of a molecule.[11]

  • Orthogonal Functional Handles: The molecule possesses two key functional groups with distinct reactivity profiles:

    • C5-Amino Group: A primary aromatic amine that serves as a potent and versatile nucleophilic handle. It is strategically positioned for derivatization via robust reactions like amide bond formation, sulfonylation, or reductive amination, allowing for the systematic exploration of structure-activity relationships (SAR).

    • N1-Carbomethoxy Group: This group effectively serves as a protecting group for the indoline nitrogen. This is crucial as it prevents undesired side reactions at the N1 position during the functionalization of the C5-amino group, ensuring clean and predictable reaction outcomes. It can be readily removed under standard hydrolysis conditions if the N-H bond is required for biological activity, for instance, as a hydrogen bond donor.

This combination of a 3D scaffold with pre-installed, orthogonally reactive sites makes Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate an exceptionally efficient tool for rapidly generating diverse libraries of drug-like molecules.

Comparative Analysis with Alternative Indole Building Blocks

The optimal choice of a building block is dictated by the specific goals of the synthetic campaign. Here, we compare our focus molecule with three other widely used indole precursors.

Indoline: The Unfunctionalized Scaffold

Indoline, or 2,3-dihydroindole, is the parent heterocycle of our focus molecule.[11][12]

  • Profile: It provides the foundational non-planar scaffold, which is beneficial for physicochemical properties.[11] However, it lacks specific functional handles for regioselective modification.

  • Reactivity: Functionalization typically relies on less selective reactions such as electrophilic aromatic substitution on the benzene ring or direct N-alkylation. Achieving substitution at a specific position like C5 requires multi-step synthetic sequences, which are often less efficient.

  • Verdict: Indoline is suitable when the unsubstituted core is the desired endpoint or when functionalization is planned through more complex C-H activation strategies. In contrast, Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate offers a significant shortcut, providing a protected, pre-functionalized core that circumvents the challenges of regiocontrol.

5-Bromoindole: The Cross-Coupling Workhorse

5-Bromoindole is a cornerstone reagent for constructing complex molecules, particularly those containing biaryl motifs.[13][14]

  • Profile: An aromatic, planar indole featuring a bromine atom at the C5 position. This bromine acts as a versatile handle for a wide array of powerful transition-metal-catalyzed cross-coupling reactions.

  • Reactivity: It is predominantly used in Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings to form C-C, C-N, and C-O bonds.[13] This makes it invaluable for synthesizing kinase inhibitors, where a biaryl scaffold can effectively target the ATP binding site.[15]

  • Verdict: 5-Bromoindole is the reagent of choice for building flat, aromatic structures via C-C bond formation. The key difference lies in geometry and synthetic strategy. Choose 5-Bromoindole for planar, aromatic targets built via cross-coupling. Choose Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate for non-planar, saturated targets built via functionalization of an amine.

Indole-5-boronic Acid: The Suzuki Coupling Partner

Indole-5-boronic acid is the complementary partner to aryl halides in Suzuki-Miyaura cross-coupling reactions.[16][17][18][19]

  • Profile: An aromatic indole functionalized with a boronic acid group at the C5 position. Like bromoindoles, it is stable, non-toxic, and highly effective in palladium-catalyzed reactions.[17][18]

  • Reactivity: Its primary and almost exclusive use is in Suzuki coupling reactions with aryl or heteroaryl halides/triflates. The choice between using 5-bromoindole or indole-5-boronic acid often depends on the commercial availability and reactivity of the desired coupling partner.

  • Verdict: This building block shares the same strategic space as 5-bromoindole, focusing on the synthesis of planar, conjugated systems. The comparison with our focus molecule remains the same: it is a tool for a fundamentally different synthetic approach and structural outcome.

Data Presentation & Visualization

Table 1: Comparative Properties of Key Indole Building Blocks
Building BlockStructureKey FeaturePrimary ReactivityCommon ApplicationsStructural Geometry
Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate C10H12N2O2C5-Amine & N1-ProtectionAmide/Sulfonamide FormationSaturated Scaffolds, SAR Libraries3D, Non-Planar
Indoline C8H9NUnsubstituted CoreN-Alkylation, C-H ActivationSimple Dihydroindole Targets3D, Non-Planar
5-Bromoindole C8H6BrNC5-Bromine HandlePd-Catalyzed Cross-CouplingBiaryl Kinase Inhibitors, Conjugated Systems2D, Planar
Indole-5-boronic acid C8H8BNO2C5-Boronic AcidSuzuki Cross-CouplingBiaryl Synthesis2D, Planar
Diagrams: Strategic Application in Synthesis

The following diagrams illustrate the divergent synthetic pathways enabled by these building blocks.

G cluster_0 Building Block Selection cluster_1 Primary Transformation cluster_2 Resulting Scaffold Core A Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate D Amide / Sulfonamide Coupling (e.g., HATU, RCOCl) A->D Nucleophilic Amine B 5-Bromoindole E Suzuki / Buchwald-Hartwig Cross-Coupling B->E Pd-Catalysis (with Boronic Acid) C Indole-5-boronic acid C->E Pd-Catalysis (with Aryl Halide) F Functionalized 3D Indoline Core (Saturated, Non-Planar) D->F G Substituted 2D Indole Core (Aromatic, Planar) E->G

Caption: Divergent synthetic strategies based on building block selection.

G cluster_0 Pathway A: 3D Scaffold Approach cluster_1 Pathway B: 2D Scaffold Approach workflow Target: Kinase Inhibitor Scaffold a_start Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate C5-NH2 b_start 5-Bromoindole C5-Br a_reaction Amide Coupling a_start:f0->a_reaction a_reagent Acid Chloride (R-COCl) R a_reagent:f0->a_reaction a_product Final Scaffold 3D Core with R-group via Amide Linker a_reaction->a_product b_reaction Suzuki Coupling b_start:f0->b_reaction b_reagent Aryl Boronic Acid (Ar-B(OH)2) Ar b_reagent:f0->b_reaction b_product Final Scaffold 2D Core with Biaryl Linkage b_reaction->b_product

Caption: Comparative workflow for synthesizing a hypothetical kinase inhibitor.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of a building block is demonstrated by its performance in reliable, reproducible reactions. Below are standard protocols that serve as a self-validating system for the utility of these reagents.

Protocol 1: Synthesis of an Amide Derivative using Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Objective: To demonstrate the straightforward functionalization of the C5-amino group.

Materials:

  • Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add pyridine (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 equiv) dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Causality: The use of pyridine is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous workup effectively removes the base and any unreacted acid chloride, simplifying purification.

Protocol 2: Synthesis of a Biaryl Derivative using 5-Bromoindole

Objective: To demonstrate a standard Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene and Water (4:1 mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the Toluene/Water (4:1) solvent mixture.

  • Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the 5-bromoindole is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield 5-phenylindole.

Causality: The palladium catalyst is the engine of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The phosphine ligand stabilizes the palladium species, while the aqueous base is essential for the transmetalation step. Degassing is a critical, self-validating step to remove oxygen, which can deactivate the catalyst.

Conclusion and Strategic Recommendations

The selection of an indole building block is a critical decision point in drug design that profoundly impacts synthetic strategy and the properties of the final molecule.

  • Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is the superior choice for projects requiring the rapid and controlled generation of diverse libraries around a saturated, 3D scaffold . Its pre-installed and orthogonally protected functional groups offer a streamlined path to novel chemical entities with improved physicochemical properties.

  • 5-Bromoindole and Indole-5-boronic acid remain the undisputed workhorses for constructing planar, aromatic systems , particularly biaryl motifs, through robust and predictable cross-coupling chemistry.

  • Indoline serves as a fundamental starting point when an unfunctionalized 3D core is sufficient.

Ultimately, a thorough understanding of the target product profile—its desired geometry, polarity, and the key interactions it must make with its biological target—should guide the chemist's choice. By presenting these building blocks in a comparative context, this guide aims to empower researchers to make more strategic, efficient, and successful decisions in their drug discovery endeavors.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry.

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science.

  • Development and Application of Indolines in Pharmaceuticals. ResearchGate.

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed.

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate.

  • Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. Benchchem.

  • Indole Derivatives acting on Central Nervous System – Review. J Pharm Sci Bioscientific Res.

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  • Development and Application of Indolines in Pharmaceuticals. PubMed Central.

  • Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Ingentium Magazine.

  • A Comparative Analysis of 2-(4-chloro-1H-indol-3-yl)acetonitrile and Other Indole Derivatives in Drug Discovery. Benchchem.

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  • Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization. Benchchem.

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  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science.

  • 5-Bromoindole, 98.0%. GoldBio.

  • Indole and indoline scaffolds in drug discovery. ResearchGate.

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.

  • Synthesis of indoles. Organic Chemistry Portal.

  • Different approaches to C2 functionalized indole derivatives (A–D). ResearchGate.

  • Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine. Biosynth.

  • Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed.

  • Indolylboronic Acids: Preparation and Applications. PubMed Central.

  • Indolylboronic Acids: Preparation and Applications. PubMed.

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

  • methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. Santa Cruz Biotechnology.

  • indole-5-boronic acid. Chem-TCM.

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.

  • (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride. MySkinRecipes.

  • Methyl indole-5-carboxylate. Sigma-Aldrich.

  • 5-Amino-1-methyl-1H-indole-2-carboxylic acid. BLDpharm.

  • Methyl 5-amino-1H-indole-3-carboxylate, min 97%, 100 mg. CP Lab Safety.

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PubMed Central.

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Validation

A Senior Application Scientist's Guide to the Validation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Purity by HPLC-MS

Introduction: The Imperative for Purity in Pharmaceutical Building Blocks In the landscape of modern drug discovery and development, the structural integrity and purity of starting materials and intermediates are paramou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Building Blocks

In the landscape of modern drug discovery and development, the structural integrity and purity of starting materials and intermediates are paramount. Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a key heterocyclic building block, a scaffold frequently employed in the synthesis of a diverse range of pharmacologically active agents. Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies for the definitive purity validation of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, grounding our approach in the rigorous framework of international regulatory standards such as the ICH Q2(R2) guideline.[1][2] We will explore how to build a self-validating, stability-indicating analytical method that is not only robust but also fit for its intended purpose in a regulated environment.

Understanding the Analyte: A Tale of Polarity and Potential Pitfalls

The molecular structure of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate presents a distinct analytical challenge: polarity. The presence of a primary aromatic amine (-NH2) group alongside a methyl carbamate moiety makes the compound highly polar. This characteristic dictates our chromatographic strategy, as traditional reversed-phase methods may provide insufficient retention, leading to poor resolution from the solvent front and other polar impurities.

Potential impurities can arise from the synthetic route, including starting materials, reagents, or byproducts from incomplete reactions or side reactions. Therefore, the analytical method must be selective enough to separate the main compound from these structurally similar, and often equally polar, species.

Comparative Analysis of Chromatographic Strategies

The cornerstone of a successful purity analysis is the chromatographic separation. For a polar molecule like ours, two primary HPLC modes come into consideration: modern Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse Reimagined

Standard C18 columns, the traditional workhorses of RP-HPLC, often struggle with highly polar analytes.[3] However, advancements have led to phases designed specifically for this challenge.

  • Polar-Embedded Columns: These columns incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This creates a hydration layer on the silica surface, which enhances the retention of polar compounds and provides alternative selectivity compared to standard C18 phases.

  • Polar-Endcapped Columns: Traditional C18 columns are endcapped with a nonpolar trimethylsilyl group to block residual silanols.[4] Polar-endcapped columns use a more polar group for this purpose, which also helps in retaining polar analytes and improving peak shape by minimizing unwanted interactions with silanols.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation mode that uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] It is specifically designed for compounds that are poorly retained in reversed-phase chromatography.[4][5]

Table 1: Comparison of HPLC Separation Modes for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

FeaturePolar-Modified RP-HPLCHILICRationale for Selection
Stationary Phase Non-polar (e.g., C18) with polar modifications.[6]Polar (e.g., Silica, Amide, Diol).[5][7]The choice depends on the specific impurities. RP-HPLC is often more familiar and robust for QC labs.
Mobile Phase High aqueous content, low organic.High organic content, low aqueous.HILIC's high organic mobile phase can be advantageous for MS sensitivity (ESI efficiency).
Retention Mechanism Primarily hydrophobic interactions.Partitioning into a water-enriched layer on the stationary phase surface.[5]HILIC offers a truly orthogonal separation mechanism to RP, which is useful for method validation.
Key Advantage High robustness, wide availability, and established protocols.Excellent retention for very polar compounds that elute in the void volume on RP columns.For this analyte, a polar-modified RP column often provides a good balance of retention and robustness.
Key Disadvantage May still offer limited retention for the earliest eluting impurities.Longer column equilibration times are needed; can be more sensitive to sample matrix effects.The need for careful equilibration in HILIC can impact throughput in a high-volume QC environment.

For the remainder of this guide, we will focus on developing and validating a method using a polar-embedded C18 column , as it represents a robust, high-performance, and widely applicable starting point for this type of analyte.

Building a Stability-Indicating Method: The Role of Forced Degradation

A purity method is only truly reliable if it is "stability-indicating"—meaning it can accurately measure the analyte of interest in the presence of its degradation products.[8] To prove this, we perform forced degradation (stress testing) studies, where the compound is subjected to harsh conditions to intentionally generate degradants.[8][9]

The goal is not complete destruction of the molecule but to achieve a target degradation of approximately 5-20%.[10] This ensures that potential degradation products are generated at a sufficient level to be detected and resolved by the HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome DS Drug Substance (Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) DS->Base Oxidation Oxidation (e.g., 3% H2O2, RT) DS->Oxidation Thermal Thermal (e.g., 80°C, solid state) DS->Thermal Photo Photolytic (ICH Q1B conditions) DS->Photo Analysis Analyze all stressed samples and unstressed control by validated HPLC-MS method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity (DAD Detector) Analysis->PeakPurity Evaluate Chromatograms Specificity Demonstrate Specificity: Resolution > 2 between main peak and all degradants PeakPurity->Specificity Confirm

Caption: Workflow for a forced degradation study to establish method specificity.

Detailed Experimental Protocol: HPLC-MS Method

This protocol outlines a validated method for determining the purity of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Instrumentation and Reagents
  • HPLC System: A UHPLC/HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer (e.g., Q-TOF, Triple Quad) with an Electrospray Ionization (ESI) source.

  • Analytical Column: A polar-embedded C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Sample Preparation: Prepare a stock solution of the analyte in 50:50 Acetonitrile:Water at 1.0 mg/mL. Dilute to a working concentration of 10 µg/mL with the same diluent.

Optimized Method Parameters

Table 2: Optimized HPLC-MS Method Parameters

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures the primary amine is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for RP-HPLC.
Gradient 5% B to 95% B over 10 minA broad gradient is essential for a purity method to elute both polar and potential non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Injection Volume 2 µLSmall volume to prevent peak overload.
DAD Wavelength 254 nm & 280 nm (Monitor); Purity Scan 210-400 nmWavelengths selected based on the UV absorbance maxima of the indole chromophore.
MS Ionization ESI, Positive ModeThe primary amine is readily protonated, making positive mode highly sensitive.
MS Scan Range m/z 100 - 500Covers the expected mass of the parent compound ([M+H]+ ≈ 193.1) and potential impurities/degradants.

Method Validation According to ICH Q2(R2)

A validated method provides documented evidence of its suitability for the intended purpose.[11][12] The following parameters must be assessed.

Validation_Parameters cluster_details Key Validation Tests VP Method Validation Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness Specificity_D Forced Degradation Peak Purity Analysis VP:f1->Specificity_D Linearity_D 5+ Concentrations r² > 0.999 VP:f2->Linearity_D Accuracy_D Spike Recovery (e.g., 80-120%) VP:f3->Accuracy_D Precision_D Repeatability (n=6) Intermediate Precision (different day/analyst) VP:f4->Precision_D

Caption: Key parameters for analytical method validation as per ICH guidelines.[13]

Specificity (Forced Degradation)

The protocol from Section 4 is executed. The results must demonstrate that the main peak is well-resolved from all degradation products and any peaks present in the blank/placebo.

Table 3: Illustrative Summary of Forced Degradation Study Results

Stress Condition% DegradationObservationsPeak Purity
Acid (0.1M HCl, 60°C, 8h) 12.5%Two major degradant peaks observed at RRT 0.85 and 1.15.Pass (Angle < Threshold)
Base (0.1M NaOH, 60°C, 4h) 8.2%One major degradant peak observed at RRT 0.70.Pass (Angle < Threshold)
Oxidative (3% H₂O₂, RT, 24h) 15.1%Multiple minor degradant peaks observed.Pass (Angle < Threshold)
Thermal (80°C, 48h) < 1.0%No significant degradation observed.Pass (Angle < Threshold)
Photolytic (ICH Q1B) 4.5%One minor degradant peak observed at RRT 1.25.Pass (Angle < Threshold)

RRT = Relative Retention Time

Linearity and Range

A series of at least five concentrations, typically spanning from the Limit of Quantitation (LOQ) to 150% of the target concentration, are analyzed.

Table 4: Illustrative Linearity Data

Concentration (µg/mL)Peak Area (n=3)
0.5 (LOQ)15,250
5.0151,800
10.0 (100%)301,500
15.0452,100
20.0603,000
Correlation Coefficient (r²) 0.9998
Accuracy and Precision

Accuracy is determined by spike recovery experiments at multiple levels. Precision is assessed through repeatability (multiple injections of the same sample) and intermediate precision (repeating the analysis on a different day or with a different analyst/instrument).

Table 5: Illustrative Accuracy (Recovery) and Precision (RSD%) Data

LevelAccuracy (% Recovery)Precision (% RSD, n=6)Intermediate Precision (% RSD)
LOQ (0.5 µg/mL) 98.5%4.5%5.8%
100% (10.0 µg/mL) 100.2%0.8%1.2%
150% (15.0 µg/mL) 99.7%0.6%1.1%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOD and LOQ are typically established based on the signal-to-noise ratio (S/N), with LOD being approximately S/N ≥ 3 and LOQ being S/N ≥ 10, with acceptable precision and accuracy at the LOQ.

Robustness

The method's robustness is tested by making small, deliberate variations in key parameters (e.g., ±2°C in column temperature, ±0.2 mL/min flow rate, ±5% organic modifier composition) and observing the effect on the results, particularly on the resolution of critical peak pairs. The method is considered robust if these variations do not significantly impact the analytical outcome.

Conclusion

The validation of an analytical method for a pharmaceutical building block like Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a systematic and rigorous process. By understanding the analyte's physicochemical properties, a robust, stability-indicating HPLC-MS method can be developed using a polar-modified reversed-phase column. The successful validation of this method, following the principles outlined in ICH guidelines, provides a high degree of assurance in the purity data generated.[1][2][11] This foundational data is critical for ensuring the quality, safety, and consistency of downstream processes and the final pharmaceutical product. This guide provides the framework and the scientific rationale necessary to build and defend such a method in a regulated research and development environment.

References

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. Condition used for Forced degradation studies.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2021, November). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

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Comparative

"in vitro vs. in vivo efficacy of compounds synthesized from Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate"

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges, chief among them being the translation of preclinical data from...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges, chief among them being the translation of preclinical data from the laboratory bench to a living system. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of novel anti-inflammatory compounds synthesized from a 5-aminoindoline core, a derivative of the versatile 2,3-dihydro-1H-indole structure. We will delve into the rationale behind the experimental design, present detailed methodologies, and critically analyze the correlation between in vitro potency and in vivo therapeutic effects, offering valuable insights for researchers and drug development professionals.

The indoline ring system, a saturated analog of indole, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting a wide array of diseases. This guide will focus on a series of indoline-based compounds designed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes implicated in the inflammatory cascade.

The Scientific Rationale: Targeting Key Nodes in the Inflammatory Pathway

Chronic inflammation is a hallmark of numerous diseases, including asthma, arthritis, and cardiovascular disease. The arachidonic acid cascade is a central pathway in the inflammatory response, producing a host of pro-inflammatory lipid mediators. 5-LOX is a critical enzyme in this pathway, responsible for the synthesis of leukotrienes, potent mediators of inflammation and allergic reactions. Soluble epoxide hydrolase (sEH) also plays a significant role by metabolizing anti-inflammatory epoxy fatty acids. Therefore, the dual inhibition of 5-LOX and sEH presents a compelling therapeutic strategy to combat inflammation through a synergistic mechanism.

The compounds discussed herein were developed from a 5-aminoindoline scaffold, a strategic choice due to the synthetic accessibility of this core and the potential for diverse functionalization at the amino group and the indole nitrogen. The initial lead compound was identified through in silico screening, followed by the synthesis and evaluation of a library of analogs to optimize potency and selectivity.

Visualizing the Core Synthetic Strategy

The synthesis of the target indoline-based dual 5-LOX/sEH inhibitors commences from 5-nitroindoline. The core structure is then functionalized at the N-1 and C-5 positions through a series of chemical transformations, including urea formation and reductive amination, to generate a library of diverse compounds.

G start 5-Nitroindoline intermediate1 N-1 Functionalization (e.g., Urea Formation) start->intermediate1 intermediate2 Reduction of Nitro Group to 5-Aminoindoline Derivative intermediate1->intermediate2 intermediate3 C-5 Functionalization (e.g., Reductive Amination) intermediate2->intermediate3 final_product Final Indoline-Based Dual 5-LOX/sEH Inhibitors intermediate3->final_product

Caption: Synthetic workflow for indoline-based inhibitors.

In Vitro Efficacy: Gauging Potency at the Molecular and Cellular Level

The initial assessment of the synthesized compounds' efficacy was conducted through a series of in vitro assays designed to quantify their inhibitory activity against 5-LOX and sEH. These assays provide a controlled environment to measure direct target engagement and cellular effects.

Experimental Protocols:

1. Recombinant Human 5-LOX Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of the compounds on the purified 5-LOX enzyme.

  • Methodology:

    • Recombinant human 5-LOX is incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The formation of 5-LOX products is monitored spectrophotometrically or by chromatography.

    • The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit 5-LOX activity by 50%.

2. Cell-Based 5-LOX Activity Assay in Human Polymorphonuclear Leukocytes (PMNLs):

  • Objective: To assess the ability of the compounds to inhibit 5-LOX activity within a cellular context.

  • Methodology:

    • Isolated human PMNLs are pre-incubated with the test compounds.

    • The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene production.

    • The levels of leukotrienes (e.g., LTB4) in the cell supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is determined based on the reduction in leukotriene synthesis.

3. Soluble Epoxide Hydrolase (sEH) Inhibition Assay:

  • Objective: To measure the inhibitory potency of the compounds against the sEH enzyme.

  • Methodology:

    • Recombinant human sEH is incubated with the test compound.

    • A fluorescent substrate is added, which upon hydrolysis by sEH, releases a fluorescent product.

    • The increase in fluorescence is measured over time.

    • The IC50 value is calculated from the concentration-response curve.

Data Presentation: In Vitro Inhibitory Activities

The following table summarizes the in vitro efficacy of selected indoline-based compounds against 5-LOX and sEH.

Compound5-LOX IC50 (µM) (Recombinant)5-LOX IC50 (µM) (PMNLs)sEH IC50 (µM)
43 ---
73 0.41 ± 0.01-0.43 ± 0.10

Note: Specific IC50 values for compound 43 were not provided in the source material, but it was identified as a notable 5-LOX inhibitor, guiding the design of further analogues like compound 73.[1]

In Vivo Efficacy: Translating Molecular Potency to Therapeutic Effect

While in vitro assays are crucial for initial screening and mechanism of action studies, the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. The most promising dual 5-LOX/sEH inhibitor from the in vitro studies, compound 73 , was advanced to in vivo models of inflammation to assess its efficacy in a complex physiological environment.[1]

Experimental Protocols:

1. Zymosan-Induced Peritonitis in Mice:

  • Objective: To evaluate the anti-inflammatory effect of the compound in an acute model of inflammation.

  • Methodology:

    • Mice are treated with the test compound or vehicle control.

    • Peritonitis is induced by intraperitoneal injection of zymosan, a yeast cell wall component that triggers a robust inflammatory response.

    • After a defined period, peritoneal lavage is performed to collect inflammatory cells and fluid.

    • The total number of infiltrating leukocytes (e.g., neutrophils) is quantified.

    • Levels of pro-inflammatory mediators (e.g., cytokines, leukotrienes) in the peritoneal fluid are measured by ELISA.

2. Ovalbumin-Induced Allergic Asthma in Mice:

  • Objective: To assess the compound's efficacy in a model of allergic airway inflammation.

  • Methodology:

    • Mice are sensitized to ovalbumin (OVA) to induce an allergic phenotype.

    • Sensitized mice are then challenged with OVA aerosol to trigger an asthmatic response.

    • The test compound is administered prior to the OVA challenge.

    • Airway hyperresponsiveness, a key feature of asthma, is measured.

    • Bronchoalveolar lavage (BAL) fluid is collected to analyze the inflammatory cell infiltrate (e.g., eosinophils).

    • Lung tissue is processed for histological analysis to assess inflammation and mucus production.

Data Presentation: In Vivo Anti-Inflammatory Effects

Compound 73 demonstrated significant anti-inflammatory efficacy in both the peritonitis and asthma murine models, validating the in vitro findings.[1]

Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data

The successful translation of in vitro potency to in vivo efficacy for compound 73 underscores the validity of the dual 5-LOX/sEH inhibition strategy. The sub-micromolar IC50 values obtained in the enzymatic and cell-based assays were predictive of a robust anti-inflammatory effect in complex disease models. This strong correlation highlights the importance of selecting biologically relevant in vitro assays that accurately reflect the compound's mechanism of action.

However, it is crucial to acknowledge that a direct quantitative correlation between IC50 values and in vivo effective doses is not always straightforward. Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), play a pivotal role in determining a compound's bioavailability and concentration at the target site in vivo. Therefore, a potent compound in vitro may exhibit poor efficacy in vivo due to unfavorable pharmacokinetic characteristics.

Visualizing the In Vitro to In Vivo Translation Workflow

The progression from initial compound design to in vivo validation follows a logical and iterative process.

G in_silico In Silico Screening synthesis Synthesis of Indoline Derivatives in_silico->synthesis in_vitro In Vitro Efficacy (5-LOX & sEH Inhibition Assays) synthesis->in_vitro in_vitro->synthesis SAR Feedback in_vivo In Vivo Efficacy (Peritonitis & Asthma Models) in_vitro->in_vivo Promising Compounds lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Iterative drug discovery and development workflow.

Conclusion: The 5-Aminoindoline Scaffold as a Promising Foundation

This guide has provided a comparative analysis of the in vitro and in vivo efficacy of novel anti-inflammatory agents derived from a 5-aminoindoline core. The presented data demonstrates that with a rational design strategy and a carefully selected panel of preclinical assays, a strong correlation between laboratory findings and therapeutic effects in living systems can be achieved. The indoline scaffold has once again proven its value in medicinal chemistry, yielding a promising new class of dual 5-LOX/sEH inhibitors with significant potential for the treatment of inflammatory diseases. Future studies will likely focus on further lead optimization to enhance pharmacokinetic properties and assess the long-term safety and efficacy of these compounds.

References

  • M. Rossi, et al. (2023). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals The indoline scaffold, a saturated analog of indole, is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a saturated analog of indole, is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate core. We will delve into the synthetic strategies for modifying this scaffold and explore how different substituents influence biological activity, drawing insights from studies on closely related indoline and indole derivatives.

The Core Scaffold: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

The foundational structure, Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, presents three key regions for chemical modification to explore the SAR and optimize for specific biological targets:

  • N-1 Position: The methyl carboxylate group on the indoline nitrogen can be modified to explore the impact of different esters, amides, or other functionalities.

  • C-5 Position: The amino group on the benzene ring is a prime site for substitution, allowing for the introduction of various groups to probe interactions with biological targets.

  • Indoline Ring: The dihydro-pyrrole portion of the scaffold can also be substituted, though this is less commonly explored for this specific analog series.

The strategic modification of these positions is crucial for modulating the physicochemical properties and pharmacological activity of the resulting analogs.

Synthetic Strategies for Analog Development

The synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate analogs typically involves a multi-step process. A general synthetic workflow is outlined below.

General Synthetic Workflow

Synthetic Workflow start Starting Material (e.g., 5-nitroindoline) step1 N-1 Acylation (e.g., Methyl Chloroformate) start->step1 Protection/Functionalization of N-1 step2 C-5 Reduction (e.g., SnCl2/HCl or H2/Pd-C) step1->step2 Reduction of Nitro Group step3 C-5 Functionalization (e.g., Acylation, Alkylation, Sulfonylation) step2->step3 Derivatization of Amino Group product Target Analogs step3->product

Caption: General synthetic route for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate analogs.

Experimental Protocol: Synthesis of a Representative N-Acyl-5-aminoindoline Analog

This protocol describes the synthesis of an N-acyl derivative at the 5-amino position, a common strategy in exploring SAR.

Step 1: N-Protection of 5-Nitroindoline

  • To a solution of 5-nitroindoline in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture to 0 °C and slowly add methyl chloroformate.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain methyl 5-nitroindoline-1-carboxylate.

Step 2: Reduction of the Nitro Group

  • Dissolve the methyl 5-nitroindoline-1-carboxylate in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Upon completion of the reaction, neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield methyl 5-aminoindoline-1-carboxylate.

Step 3: Acylation of the 5-Amino Group

  • To a solution of methyl 5-aminoindoline-1-carboxylate in an aprotic solvent (e.g., dichloromethane), add a base (e.g., pyridine or triethylamine).

  • Add the desired acyl chloride or anhydride dropwise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Perform an aqueous workup, followed by purification of the product by crystallization or column chromatography.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited publicly available SAR data specifically for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate analogs, this section will draw comparisons from closely related indoline and indole scaffolds to infer potential SAR trends.

Modifications at the N-1 Position of the Indoline Ring

The group at the N-1 position significantly influences the molecule's overall shape, polarity, and ability to act as a hydrogen bond acceptor.

Analog SeriesN-1 SubstituentBiological Target/ActivityKey SAR Findings
N-Phenylindoline-5-sulfonamides Varied CarboxamidesMGAT2 InhibitionIntroduction of a bulky, hydrophobic carboxamide at the N-1 position was crucial for potent inhibitory activity. A 4-(trifluoromethyl)phenyl carboxamide was found to be optimal.[2]
Indole-2-carboxamides MethylCannabinoid Receptor 1 (CB1) ModulationA small alkyl group like methyl at the N-1 position of the indole ring is generally preferred for activity.[3][4]

These findings suggest that for the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate scaffold, modifications of the methyl carboxylate to larger, more lipophilic amides could be a fruitful strategy for enhancing potency against certain targets.

Modifications at the C-5 Position of the Indoline Ring

The 5-amino group serves as a versatile handle for introducing a wide range of substituents to probe for specific interactions within a biological target's binding site.

Analog SeriesC-5 SubstituentBiological Target/ActivityKey SAR Findings
Indolin-2-one Derivatives Halogens (F, Cl, Br)Anticancer ActivityHalogen substitution at the C-5 position of the indolin-2-one core generally leads to increased anticancer potency.
Indole-2-carboxamides Varied AminesKinase InhibitionThe nature of the substituent on the 5-amino group can significantly impact kinase inhibitory activity and selectivity.[5]
Indole-5-carboxamides Substituted CarboxamidesLeukotriene AntagonismLipophilic N-substituted carboxamides at the C-5 position of the indole ring were found to enhance oral activity.[6]

Based on these related studies, it is reasonable to hypothesize that for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate analogs, the introduction of small, electron-withdrawing groups or the formation of amides with lipophilic moieties at the 5-amino position could lead to enhanced biological activity.

Logical Relationship of SAR

SAR_Relationship Core Methyl 5-amino-2,3-dihydro-1H- indole-1-carboxylate Scaffold N1_Mod N-1 Position Modification (Carboxylate/Carboxamide) Core->N1_Mod C5_Mod C-5 Position Modification (Amino Group Derivatization) Core->C5_Mod N1_Effect Modulates: - Lipophilicity - Steric Bulk - H-bond Acceptor Strength N1_Mod->N1_Effect C5_Effect Modulates: - Polarity - H-bond Donor/Acceptor - Specific Target Interactions C5_Mod->C5_Effect Activity Biological Activity (e.g., Kinase Inhibition, Anticancer) N1_Effect->Activity C5_Effect->Activity

Caption: Key modification sites and their influence on the biological activity of the core scaffold.

Conclusion and Future Directions

The Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific analog series are not extensively reported in the public domain, valuable insights can be gleaned from related indoline and indole structures.

The key takeaways for researchers are:

  • N-1 Position: The methyl carboxylate is a modifiable handle. Converting it to various amides, particularly those with increased lipophilicity, may enhance potency for certain targets.

  • C-5 Position: The 5-amino group is a critical interaction point. Derivatization through acylation, sulfonylation, or alkylation can significantly impact biological activity and selectivity. Small, electron-withdrawing substituents on this amine or attached moieties have shown promise in related scaffolds.

Future research should focus on the systematic exploration of substitutions at both the N-1 and C-5 positions of the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate core. Such studies, coupled with target-based screening and structural biology, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a key building block in medicinal chemistry, forming the core of various pharmacologically active compounds. The efficient synthesis of this molecule is of significan...

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is a key building block in medicinal chemistry, forming the core of various pharmacologically active compounds. The efficient synthesis of this molecule is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering insights into their respective efficiencies based on reported experimental data. We will delve into two primary strategies, evaluating them on criteria such as overall yield, step economy, and the nature of the chemical transformations involved.

Introduction to Synthetic Strategies

The synthesis of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate fundamentally involves three key transformations starting from a readily available precursor like 5-nitroindole:

  • Reduction of the indole C2=C3 double bond to form the indoline core.

  • Reduction of the 5-nitro group to the corresponding amine.

  • N-protection of the indoline nitrogen with a methyl carbamate group.

The sequence of these steps defines the synthetic route and significantly impacts its overall efficiency. This guide will compare two logical synthetic pathways, designated as Route A and Route B, which differ in the order of these key transformations.

Route A: Indole Reduction Followed by N-Protection and Nitro Reduction

Route A prioritizes the formation of the indoline ring system early in the synthesis. This pathway involves the selective reduction of the indole double bond in the presence of a nitro group, followed by N-protection and, finally, reduction of the nitro functionality.

Route A A 5-Nitroindole B 5-Nitroindoline A->B Indole Reduction C Methyl 5-nitroindoline-1-carboxylate B->C N-Methoxycarbonylation D Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate C->D Nitro Reduction Route B A 5-Nitroindole B 5-Aminoindole A->B Nitro Reduction C 5-Aminoindoline B->C Indole Reduction D Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate C->D N-Methoxycarbonylation

Figure 2: Synthetic pathway for Route B.

Step 1: Reduction of 5-Nitroindole to 5-Aminoindole

The reduction of 5-nitroindole to 5-aminoindole is a well-documented transformation with several efficient methods available. This allows for a comparison of different reducing agents and conditions.

Method 1: Catalytic Hydrogenation

This is a common and high-yielding method.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole

5-Nitroindole is dissolved in ethanol, and a catalytic amount of Pd/C (10%) is added. The mixture is stirred under a hydrogen atmosphere at a pressure of 1.0-3.0 MPa and a temperature of 70-95°C for 1-2 hours. After completion, the catalyst is filtered off, and the solvent is evaporated to yield 5-aminoindole. This method has been reported to achieve conversion rates of 96-99%. [1] Method 2: Chemical Reduction with Sodium Borohydride and a Copper Complex

This method offers an alternative to catalytic hydrogenation and can be performed at room temperature.

Experimental Protocol: Copper-Catalyzed Reduction of 5-Nitroindole

In a pressure tube, a copper complex (1 mol%), 5-nitroindole (1.0 equiv), and sodium borohydride (10.0 equiv) are mixed in water. The resulting mixture is stirred at room temperature in the closed vessel until the reaction is complete. The product is then extracted with an organic solvent. This method has been shown to be effective for the reduction of various nitro compounds.

Step 2: Selective Reduction of 5-Aminoindole to 5-Aminoindoline

Similar to Route A, the selective reduction of the indole double bond is a key step. The presence of the basic amino group can influence the reaction. The use of a borane reagent in the presence of trifluoroacetic acid is particularly well-suited for indoles bearing basic nitrogen groups. [2] Experimental Protocol: Reduction of 5-Aminoindole with Borane-Trifluoroacetic Acid

5-Aminoindole is dissolved in trifluoroacetic acid under a nitrogen atmosphere and cooled in an ice bath. A solution of a borane complex (e.g., catechol-borane or BH3-THF) is added dropwise. The reaction is stirred until completion, then quenched, and the product, 5-aminoindoline, is isolated. This method is reported to be rapid and efficient for the reduction of amino-substituted indoles. [2]

Step 3: N-Methoxycarbonylation of 5-Aminoindoline

The final step is the protection of the indoline nitrogen. A key challenge in this step is the potential for reaction at both the indoline nitrogen (N1) and the 5-amino group. Selective N1-acylation can often be achieved under carefully controlled conditions.

Experimental Protocol: Selective N-Methoxycarbonylation of 5-Aminoindoline

5-Aminoindoline is dissolved in a suitable solvent, and one equivalent of a non-nucleophilic base is added. The solution is cooled, and one equivalent of methyl chloroformate is added slowly. The reaction is monitored closely to favor the formation of the N1-protected product. Alternatively, a di-acylation can be performed, followed by selective deprotection of the more labile 5-N-carbamate.

Comparative Analysis

To provide a clear comparison of the two routes, the following table summarizes the key aspects of each synthetic strategy.

FeatureRoute ARoute B
Starting Material 5-Nitroindole5-Nitroindole
Number of Steps 33
Key Challenge Selective reduction of the indole double bond in the presence of a nitro group.Selective N1-methoxycarbonylation in the presence of a 5-amino group.
Potential Advantages Avoids potential side reactions associated with the free amino group in the indole reduction and N-protection steps.The initial nitro reduction is a very high-yielding and well-optimized reaction with multiple available methods. The indole reduction may be facilitated by the presence of the amino group.
Potential Disadvantages The selective reduction of the indole in 5-nitroindole may be challenging and require specific, non-standard reagents.The final N-protection step may suffer from regioselectivity issues, potentially leading to a mixture of products and requiring additional purification or a protection/deprotection sequence.
Overall Yield Dependent on the efficiency of the less-documented selective indole reduction.Potentially high, but may be compromised by the regioselectivity of the final step.

Conclusion and Expert Recommendation

Both Route A and Route B present viable pathways to Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Route A offers a more controlled approach by masking the reactive amino group as a nitro group for the first two steps. The primary hurdle is the selective reduction of the indole ring in the presence of the nitro group. If an efficient and selective method for this transformation can be established, this route is likely to be highly reliable and scalable.

Route B benefits from a very efficient and well-understood initial nitro reduction. However, the final selective N-protection of 5-aminoindoline presents a significant challenge that could impact the overall yield and require more complex purification strategies.

For researchers prioritizing a more predictable and potentially cleaner synthesis, Route A is recommended , provided that a robust protocol for the selective reduction of 5-nitroindole to 5-nitroindoline can be optimized. For situations where the starting material, 5-aminoindole, is readily available or if the challenges of regioselective N-protection can be overcome, Route B offers a competitive alternative with a high-yielding initial step.

Ultimately, the choice of synthetic route will depend on the specific experimental capabilities, the scale of the synthesis, and the desired purity of the final product. Further process development and optimization would be necessary to definitively determine the most efficient route for a given application.

References

  • Google Patents. (n.d.). Reduction of indole compounds to indoline compounds.
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  • ResearchGate. (2025, August 10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. Retrieved January 20, 2026, from [Link]

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  • Google Patents. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid.
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  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved January 20, 2026, from [Link]

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  • NIH. (2024, August 28). Methoxycarbonylation of diisobutylene into methyl isononanoate catalyzed by cobalt complexes dispersed by poly(ionic liquids). Retrieved January 20, 2026, from [Link]

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Validation

A Researcher's Comparative Guide to Biological Target Validation for Novel Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Derivatives

In the landscape of modern drug discovery, the precise identification and validation of a drug's biological target are paramount.[1][2] This crucial phase ensures that a therapeutic candidate modulates a disease-relevant...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise identification and validation of a drug's biological target are paramount.[1][2] This crucial phase ensures that a therapeutic candidate modulates a disease-relevant biological entity, thereby increasing the likelihood of clinical success and minimizing off-target effects.[3] The indole scaffold represents a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] This guide provides a comprehensive framework for the biological target validation of a novel series of compounds: Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate derivatives. Drawing from extensive research, this document will explore experimental strategies, present comparative data, and offer detailed protocols tailored for researchers in drug development.

The versatile indole nucleus is a common feature in molecules that target various protein families.[5] Notably, a significant body of research points towards indole derivatives as potent modulators of protein kinases.[1][3][8][9][10] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] Therefore, this guide will focus on target validation strategies with a strong emphasis on kinase inhibition as a primary hypothesized mechanism of action for our novel indole derivatives.

I. Strategic Approaches for Target Deconvolution

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound.[11] For our novel indole derivatives, a multi-pronged approach is recommended to build a robust body of evidence. We will compare and contrast two main strategies: affinity-based methods and label-free approaches.

A. Affinity-Based Target Identification

These methods rely on the specific binding interaction between the small molecule and its protein target.[12][13]

  • Affinity Chromatography: This classic technique involves immobilizing the novel indole derivative onto a solid support (e.g., agarose beads) to "fish" for its binding partners from a cell lysate.[4][14] Bound proteins are then eluted and identified by mass spectrometry.[14]

    • Causality: The strength of this method lies in its directness. By physically isolating the protein-compound complex, it provides strong evidence of a direct interaction. The choice of linker position on the indole scaffold is critical to avoid disrupting the pharmacophore responsible for target binding.

  • Chemical Proteomics: This approach utilizes chemical probes, often incorporating a photoreactive group and a reporter tag, to covalently label binding proteins in a cellular context. This allows for the capture of transient or lower-affinity interactions that might be missed by traditional affinity chromatography.

B. Label-Free Target Identification

These methods obviate the need for chemical modification of the compound, which can sometimes alter its biological activity.[12]

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble target protein at different temperatures, a "thermal shift" indicates direct target engagement.

    • Causality: CETSA provides evidence of target engagement within the complex milieu of the cell, making it a highly physiologically relevant assay. It is particularly valuable for confirming targets identified by other methods.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that ligand binding can protect a target protein from proteolysis.[15] Cell lysates are treated with the compound followed by a protease. The target protein, stabilized by the compound, will be less susceptible to degradation.[12][15]

    • Causality: Similar to CETSA, DARTS provides evidence of direct binding without modifying the compound. It is a cost-effective and technically straightforward initial screening method.

II. Comparative Experimental Data

To illustrate the target validation process, we present hypothetical data for two lead compounds from the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate series, designated IND-001 and IND-002 , alongside a known multi-kinase inhibitor (Control Kinase Inhibitor) and a negative control compound (Inactive Analog).

Table 1: Kinase Panel Screening (IC50 Values in µM)
Kinase TargetIND-001IND-002Control Kinase InhibitorInactive Analog
PIM1 0.05 0.850.02>100
CDK2 1.20.15 0.10>100
VEGFR2 5.88.20.08>100
SRC 15.622.10.50>100
AKT1 2.50.90.20>100
PI3Kα 25.035.51.5>100

Data Interpretation: The initial kinase panel screen suggests that IND-001 is a potent and selective inhibitor of PIM1 kinase, while IND-002 shows selectivity for CDK2. Both compounds exhibit weaker activity against other kinases compared to the broad-spectrum control inhibitor.

Table 2: Cellular Target Engagement Confirmation (CETSA)
CompoundTargetThermal Shift (ΔTm in °C)
IND-001 PIM1 +4.2
IND-001CDK2+0.5
IND-002 CDK2 +3.8
IND-002PIM1+0.8
Control Kinase InhibitorPIM1+5.1
Control Kinase InhibitorCDK2+4.5
Inactive AnalogPIM1+0.1
Inactive AnalogCDK2+0.2

Data Interpretation: The CETSA results corroborate the kinase profiling data. A significant thermal shift is observed for PIM1 in the presence of IND-001 and for CDK2 with IND-002, confirming direct target engagement in a cellular context.

III. Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for key validation experiments are provided below.

Protocol 1: Affinity Chromatography Pull-Down Assay

Objective: To identify the direct binding partners of IND-001.

Methodology:

  • Immobilization: Synthesize an analog of IND-001 with a linker arm suitable for conjugation to NHS-activated agarose beads.

  • Lysis: Prepare a cell lysate from a relevant cancer cell line (e.g., a line known to overexpress PIM1).

  • Incubation: Incubate the IND-001-conjugated beads with the cell lysate for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins using a high-salt buffer or by competing with an excess of free IND-001.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of IND-001 with its putative target, PIM1, in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or IND-001 at various concentrations.

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble PIM1 in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble PIM1 as a function of temperature to generate melting curves and determine the thermal shift.

IV. Visualization of Workflows and Pathways

Clear visualization of experimental workflows and signaling pathways is essential for understanding the logical flow of the validation process.

Diagram 1: Target Deconvolution Workflow

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Engagement cluster_3 Functional Validation Phenotypic Screen Phenotypic Screen Kinase Panel Kinase Panel Phenotypic Screen->Kinase Panel Affinity Chromatography Affinity Chromatography Kinase Panel->Affinity Chromatography Identify Hits Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry CETSA CETSA Mass Spectrometry->CETSA Confirm Target Western Blot Western Blot CETSA->Western Blot Cellular Assays Cellular Assays Western Blot->Cellular Assays Validate in Cell In Vivo Models In Vivo Models Cellular Assays->In Vivo Models

Caption: A generalized workflow for target validation.

Diagram 2: Simplified PIM1 Kinase Signaling Pathway

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase STAT3 STAT3 Receptor Tyrosine Kinase->STAT3 PIM1 PIM1 STAT3->PIM1 Transcription Bad Bad PIM1->Bad Inhibits Cell Proliferation Cell Proliferation PIM1->Cell Proliferation Apoptosis Apoptosis Bad->Apoptosis IND-001 IND-001 IND-001->PIM1 Inhibits

Caption: Inhibition of PIM1 by IND-001 blocks pro-survival signals.

V. Conclusion and Future Directions

The biological target validation for novel Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate derivatives requires a systematic and multi-faceted approach. By combining initial broad screening with specific target identification and engagement assays, researchers can confidently establish the mechanism of action for these promising compounds. The hypothetical data presented for IND-001 and IND-002 demonstrate a clear path from initial kinase profiling to cellular target confirmation.

Future work should focus on genetic validation methods, such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the identified targets, to further solidify the link between target engagement and the observed cellular phenotype.[3][8] Ultimately, a thorough and rigorous target validation process is the cornerstone of developing safe and effective therapeutics.

References

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

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Comparative

"cross-reactivity studies of ligands derived from Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate"

Introduction: The Imperative of Selectivity in Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2][3][][5] Derivatives of the versatile "Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate" scaffold are no exception, with research suggesting their potential as anti-inflammatory and anti-cancer agents.[1][5] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, chief among them being the characterization of its selectivity. Cross-reactivity, the unintended interaction of a ligand with targets other than the primary one, can lead to off-target toxicities or, in some cases, reveal opportunities for polypharmacology.[6] Therefore, a systematic and rigorous assessment of a ligand's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides a comprehensive framework for conducting cross-reactivity studies on a hypothetical series of ligands derived from the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate core. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a clear methodology for data interpretation and comparison. Our focus will be on a panel of common biological targets for indole-based compounds, including protein kinases, tubulin, cyclooxygenase (COX) enzymes, and xanthine oxidase.

Hypothetical Ligand Panel

For the purpose of this guide, we will consider a hypothetical series of four ligands (L-1 to L-4) derived from the core scaffold, each with distinct substitutions hypothesized to modulate target affinity and selectivity.

LigandR1-Substitution (at 5-amino group)R2-Substitution (at indole nitrogen)
L-1 -H-H
L-2 -COCH3-CH3
L-3 -SO2Ph-H
L-4 -C(O)NH-c-Hex-CH2Ph

Part 1: Primary Target Engagement & Affinity Determination

Before embarking on a broad cross-reactivity screen, it is crucial to confirm engagement with the primary intended target and accurately determine the binding affinity. For our hypothetical series, let's assume the primary target is a protein kinase, a common target for indole derivatives.[1][5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

TR-FRET assays are a robust and sensitive method for quantifying ligand-target binding in a high-throughput format.[6][7][8][9][10] The principle relies on the energy transfer between a donor fluorophore (e.g., a terbium-labeled antibody that binds to a tagged kinase) and an acceptor fluorophore (a fluorescent tracer that binds to the kinase's active site). A test compound that binds to the active site will displace the tracer, leading to a decrease in the FRET signal.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis prep_ligands Prepare serial dilutions of L-1 to L-4 dispense_ligands Dispense ligands into 384-well microplate prep_ligands->dispense_ligands prep_kinase Prepare kinase-tracer-antibody mix in assay buffer add_mix Add kinase-tracer-antibody mix to all wells prep_kinase->add_mix dispense_ligands->add_mix incubate Incubate at room temperature (e.g., 60 minutes) add_mix->incubate read_plate Read plate on TR-FRET enabled plate reader (dual emission) incubate->read_plate calc_ratio Calculate TR-FRET ratio (Acceptor/Donor) read_plate->calc_ratio plot_curve Plot ratio vs. ligand concentration calc_ratio->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50

Caption: Workflow for TR-FRET competitive binding assay.

  • Reagent Preparation:

    • Prepare a 2X stock of the tagged kinase in a suitable kinase assay buffer.

    • Prepare a 2X stock of the fluorescently labeled tracer ligand in the same buffer.

    • Prepare a 2X stock of the terbium-labeled anti-tag antibody.

    • Create a 4X serial dilution of the test ligands (L-1 to L-4) in DMSO, followed by a 1:50 dilution in assay buffer to create a 4X working solution with 2% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X ligand working solution to the appropriate wells. For control wells (0% and 100% inhibition), add 5 µL of assay buffer with 2% DMSO.

    • Prepare the kinase/tracer/antibody master mix by combining the kinase, tracer, and antibody stocks.

    • Add 15 µL of the master mix to all wells.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET capable microplate reader, with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor). A time delay of 100 µs is typically used to reduce background fluorescence.[10]

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the logarithm of the ligand concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Off-Target Screening and Selectivity Profiling

Once the on-target affinity is established, the next critical step is to assess the ligands' interactions with a panel of relevant off-targets. This provides a quantitative measure of selectivity and helps to anticipate potential side effects.

Surface Plasmon Resonance (SPR) for Broad Target Binding

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of molecular interactions.[11][12][13][14][15] It is an invaluable tool for cross-reactivity studies as it can be used to screen ligands against a diverse panel of immobilized protein targets to identify potential off-target binding events.

SPR_Workflow cluster_chip Sensor Chip Preparation cluster_binding Binding Analysis cluster_kinetics Kinetic Analysis (for hits) cluster_analysis Data Analysis immobilize Immobilize target proteins (Kinases, COX-2, etc.) on different flow cells of a sensor chip inject_ligand Inject a single concentration of ligand (e.g., 10 µM) over all flow cells immobilize->inject_ligand regenerate Inject regeneration solution to dissociate bound ligand inject_ligand->regenerate inject_series Inject a series of ligand concentrations over the target and reference flow cells inject_ligand->inject_series For identified hits regenerate->inject_ligand Repeat for all ligands generate_sensorgram Generate sensorgrams (Response Units vs. Time) inject_series->generate_sensorgram determine_kd Fit kinetic data to a binding model to determine ka, kd, and KD generate_sensorgram->determine_kd

Caption: General workflow for an SPR-based cross-reactivity screen.

  • Immobilization of Targets:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target proteins (e.g., a panel of 10 kinases, COX-2, and xanthine oxidase) over separate flow cells at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Screening:

    • Inject a single, high concentration (e.g., 10 µM) of each test ligand (L-1 to L-4) over all flow cells.

    • Monitor the binding response in real-time. A significant increase in response units (RU) on a target-immobilized flow cell compared to a reference flow cell indicates a potential binding event.

    • After each injection, regenerate the sensor surface using a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) or a high salt concentration to remove the bound ligand.

  • Kinetic Analysis for Hits:

    • For any identified ligand-target interactions, perform a full kinetic analysis by injecting a range of ligand concentrations (e.g., 0.1 to 10 µM) over the specific target and reference flow cells.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Functional Assays for Off-Target Activity

Binding does not always equate to functional modulation. Therefore, it is essential to follow up on binding hits with functional assays to determine if the interaction is agonistic, antagonistic, or non-functional.

Many indole-containing compounds are known to interfere with microtubule dynamics, making tubulin a critical off-target to assess.[1][][5][16] A fluorescence-based tubulin polymerization assay is a common method for this purpose.[17][18]

Principle: Purified tubulin is induced to polymerize in the presence of GTP. A fluorescent reporter that binds to microtubules is included in the reaction, and the increase in fluorescence is monitored over time. Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase, while stabilizers may enhance it.

Protocol Outline:

  • Reconstitute lyophilized tubulin in a general tubulin buffer.

  • In a 96-well plate, add the test ligands (L-1 to L-4) at various concentrations. Include known inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) as controls.

  • Initiate polymerization by adding a GTP-containing buffer with the fluorescent reporter to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) every minute for 60-90 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves and calculate the IC50 for inhibitors.

Given the potential anti-inflammatory applications of indole derivatives, assessing their activity on COX-1 and COX-2 is crucial for determining their therapeutic window and potential for gastrointestinal side effects.[3][19][20][21][22][23]

Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. A fluorescent probe is oxidized during this reduction, leading to a measurable increase in fluorescence.

Protocol Outline:

  • In a 96-well plate, add the test ligands (L-1 to L-4) to separate wells for COX-1 and COX-2. Include a non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as controls.

  • Add the respective COX isoenzyme to the wells and incubate briefly.

  • Initiate the reaction by adding arachidonic acid and the fluorescent probe.

  • Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

  • Calculate the rate of reaction and determine the IC50 values for each isoenzyme to assess potency and selectivity.

Xanthine oxidase is another enzyme that has been identified as a target for some indole-based compounds.[24][25][26]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at approximately 295 nm.

Protocol Outline:

  • In a UV-transparent 96-well plate, add the test ligands (L-1 to L-4) at various concentrations. Use allopurinol as a positive control.

  • Add xanthine oxidase solution to the wells and pre-incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the xanthine substrate.

  • Measure the increase in absorbance at 295 nm over time using a microplate spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 values.

Part 3: Data Presentation and Interpretation

The ultimate goal of these studies is to generate a clear and comparative overview of the ligands' selectivity.

Comparative Data Summary

All quantitative data should be summarized in a table for easy comparison. This allows for a rapid assessment of on-target potency versus off-target activity.

LigandPrimary Target Kinase IC50 (nM)Tubulin Polym. IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity IndexXanthine Oxidase IC50 (µM)
L-1 [Data][Data][Data][Data][Data][Data]
L-2 [Data][Data][Data][Data][Data][Data]
L-3 [Data][Data][Data][Data][Data][Data]
L-4 [Data][Data][Data][Data][Data][Data]

(Note: Data fields are placeholders for experimental results.)

Visualizing Signaling Pathways

Understanding the context of the targets is crucial. A diagram of a relevant signaling pathway can help to visualize the potential downstream effects of on- and off-target modulation.

Signaling_Pathway cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (Primary Target Family) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Tubulin Tubulin (Off-Target) Microtubules Microtubules Tubulin->Microtubules Polymerization Cell Division Cell Division Microtubules->Cell Division COX2 COX-2 (Off-Target) Prostaglandins Prostaglandins COX2->Prostaglandins GrowthFactor Growth Factor GrowthFactor->RTK ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins Inflammation

Caption: A simplified signaling pathway showing potential on- and off-targets.

Conclusion

This guide has outlined a systematic approach to the cross-reactivity profiling of novel ligands derived from the Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate scaffold. By combining high-affinity binding assays like TR-FRET and SPR with a panel of robust functional assays, researchers can build a comprehensive selectivity profile for their compounds. This data-driven approach is essential for identifying candidates with the desired therapeutic window, mitigating potential safety liabilities, and ultimately, accelerating the translation of promising molecules from the bench to the clinic. The self-validating nature of these protocols, which include appropriate controls and orthogonal validation steps, ensures the generation of trustworthy and reproducible data, upholding the highest standards of scientific integrity.

References

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved January 20, 2026, from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved January 20, 2026, from [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved January 20, 2026, from [Link]

  • Bertin Bioreagent. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved January 20, 2026, from [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Harvard Medical School. Retrieved January 20, 2026, from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved January 20, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved January 20, 2026, from [Link]

  • Starinshak, L., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Retrieved January 20, 2026, from [Link]

  • Agilent. (n.d.). TR-FRET. Retrieved January 20, 2026, from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved January 20, 2026, from [Link]

  • Oghalai, J. S., et al. (2005). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Journal of the Association for Research in Otolaryngology. Retrieved January 20, 2026, from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved January 20, 2026, from [Link]

  • Shintani, T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology. Retrieved January 20, 2026, from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved January 20, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual - Figure 4: [Principles of TR-FRET...]. Retrieved January 20, 2026, from [Link]

  • Ye, L., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. Retrieved January 20, 2026, from [Link]

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  • Revista Bionatura. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Retrieved January 20, 2026, from [Link]

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Validation

A Comparative Guide to Confirming the Stereochemistry of Chiral Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for chiral molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of established and cutting-edge analytical techniques for confirming the stereochemistry of chiral derivatives of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, a scaffold of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Stereochemical Assignment

The indoline core is a prevalent motif in numerous biologically active compounds. When this scaffold is substituted to create a chiral center, as in the case of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate derivatives, the spatial arrangement of substituents can profoundly impact its interaction with biological targets like enzymes and receptors.[1] An incorrect stereochemical assignment can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe drug candidates. Therefore, rigorous and definitive confirmation of stereochemistry is not merely a characterization step but a critical aspect of the drug discovery and development process.

A Comparative Overview of Key Methodologies

The selection of an appropriate method for stereochemical determination depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the amount of material available, and the specific questions being asked (relative vs. absolute configuration). This section compares the most powerful and commonly employed techniques.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized infrared light.[2][3]Formation of diastereomeric derivatives with distinct NMR chemical shifts.[4]Differential interaction of enantiomers with a chiral stationary phase.[5][6]
Sample Requirement High-quality single crystal (typically >0.1 mm).2-15 mg of recoverable sample (solution or neat liquid).~5 mg of sample per diastereomer.Micrograms to milligrams, depending on detector sensitivity.
Definitiveness Unambiguous determination of absolute configuration.[7][8][9]Reliable determination of absolute configuration by comparison to theoretical calculations.[1][3]Reliable for determining the absolute configuration of specific functional groups.[4][]Primarily for separation and quantification of enantiomers; can infer relative elution order.
Limitations Requires a suitable single crystal, which can be difficult to obtain.[11][12]Requires computational resources and expertise for spectral prediction.[13][14]Requires a suitable functional group for derivatization and can be susceptible to conformational effects.[15]Does not directly provide absolute configuration without a known standard.[16]
Throughput Low; crystallization can be time-consuming.Moderate to high; spectral acquisition is rapid.[14]Moderate; requires synthesis and purification of diastereomers.High; suitable for screening multiple samples.

In-Depth Methodological Analysis

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography provides the most definitive and unambiguous assignment of absolute stereochemistry.[7][8][9] The technique relies on the diffraction of X-rays by the electron clouds of atoms within a well-ordered crystal lattice. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.

Causality of Experimental Choice: When a high-quality single crystal of a chiral derivative of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is available, X-ray crystallography is the preferred method due to its unequivocal results. The presence of atoms heavier than carbon and hydrogen can enhance the anomalous dispersion effect, further increasing the confidence in the absolute configuration assignment.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

    • Slowly evaporate the solvent at room temperature or by vapor diffusion of a less soluble solvent.

    • Alternatively, cool a saturated solution slowly.

    • Visually inspect for single, well-formed crystals of sufficient size.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination:

    • Analyze the Bijvoet pairs in the diffraction data to determine the absolute configuration, often expressed as the Flack parameter.[17] A Flack parameter close to zero for the correct enantiomer confirms the assignment.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) has emerged as a robust alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[1][14] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][3] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.

Causality of Experimental Choice: VCD is an excellent choice when dealing with oils, amorphous solids, or when information about the solution-phase conformation is desired.[3][13] The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum mechanical calculations for a known enantiomer.[1][3]

Experimental Protocol: Vibrational Circular Dichroism

  • Sample Preparation:

    • Dissolve 2-15 mg of the chiral indoline derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.05 M.

  • Spectral Acquisition:

    • Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

    • Acquire the spectra of the neat solvent for background subtraction.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using molecular mechanics or semi-empirical methods.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Boltzmann-average the calculated spectra of the individual conformers based on their relative energies.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major bands confirms the absolute configuration of the enantiomer used in the calculation.[1]

VCD_Workflow cluster_Experimental Experimental cluster_Computational Computational Exp_Sample Chiral Indoline Derivative in Solution VCD_Spec VCD Spectrometer Exp_Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison Comp_Model 3D Model of One Enantiomer DFT_Calc DFT Calculations Comp_Model->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment Moshers_Method cluster_Derivatization Derivatization cluster_Analysis NMR Analysis Chiral_Amine Chiral Indoline Derivative R_Amide (R)-MTPA Amide Chiral_Amine->R_Amide S_Amide (S)-MTPA Amide Chiral_Amine->S_Amide R_MTPA (R)-MTPA Chloride R_MTPA->R_Amide S_MTPA (S)-MTPA Chloride S_MTPA->S_Amide NMR_R ¹H NMR of (R)-Amide R_Amide->NMR_R NMR_S ¹H NMR of (S)-Amide S_Amide->NMR_S Delta_Calc Calculate Δδ = δS - δR NMR_R->Delta_Calc NMR_S->Delta_Calc Assignment Assign Absolute Configuration Delta_Calc->Assignment

Caption: Workflow for Mosher's amide analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation and quantification of enantiomers. [5][6]The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Experimental Choice: Chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of a sample and for preparative separation of enantiomers. [18][19]While it does not directly provide the absolute configuration, it is crucial for ensuring the enantiopurity of the material used in other stereochemical analyses and biological assays.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection and Method Development:

    • Select a chiral stationary phase known to be effective for the separation of similar compounds (e.g., polysaccharide-based columns).

    • Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).

  • Sample Analysis:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

  • Data Interpretation:

    • The two enantiomers will appear as separate peaks in the chromatogram.

    • The ratio of the peak areas corresponds to the enantiomeric ratio of the sample.

Conclusion

The definitive confirmation of stereochemistry for chiral derivatives of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is paramount for advancing drug discovery programs. This guide has provided a comparative overview of the most powerful analytical techniques available. Single-crystal X-ray crystallography remains the gold standard for its unambiguous results. Vibrational Circular Dichroism offers a robust solution-state alternative, while NMR-based methods like Mosher's analysis provide valuable insights for specific functional groups. Chiral HPLC is essential for assessing enantiomeric purity. A judicious selection of these techniques, often in a complementary fashion, will ensure the accurate and reliable stereochemical assignment of these important molecules, thereby enabling confident decision-making in the pursuit of novel therapeutics.

References

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular Dichroism: Principles and Applications. Wiley-VCH. [Link]

  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 211A-234A. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 233-242. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Petrovic, A. G., & Polavarapu, P. L. (2006). Absolute configuration of chiral molecules from vibrational circular dichroism. Current Organic Chemistry, 10(16), 2095-2114. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Mosher method, a workhorse for the determination of the absolute configuration of secondary alcohols and primary amines. Chemical Reviews, 104(1), 17-117. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by liquid chromatography and related technologies. Marcel Dekker. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. [Link]

  • ACS Publications. (2005). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]

  • ResearchGate. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. [Link]

  • ResearchGate. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Springer Nature Experiments. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • NIH. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. [Link]

  • ACS Publications. (2011). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

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Safety & Regulatory Compliance

Safety

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate proper disposal procedures

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide for the proper disposal of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. In the absence of a specific Safety Data...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide for the proper disposal of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach assuming it is hazardous is not only prudent but essential for ensuring laboratory safety and environmental compliance. This guide is structured to provide clear, actionable steps and the scientific rationale behind them.

Hazard Assessment and Characterization

Presumed Hazard Profile:

Hazard CategoryPresumed RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful or toxic.Indole and its derivatives can be harmful if swallowed or absorbed through the skin.[4][5]
Skin Corrosion/Irritation Potential for skin irritation.Amine and indole compounds can be irritants.
Serious Eye Damage/Irritation Potential for serious eye irritation or damage.Many organic compounds, especially amines, can cause severe eye irritation.[4]
Environmental Hazard Potentially harmful to aquatic life.Amine compounds can be toxic to aquatic ecosystems.[3]
Reactivity Unknown, but should be considered potentially reactive with strong oxidizing agents, acids, and bases.[1]The indole nucleus can be susceptible to oxidation, and the amino group can react with acids.

Personal Protective Equipment (PPE)

Before handling Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate or its waste, it is mandatory to wear appropriate PPE to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A laboratory coat must be worn at all times.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential dust or vapors.

Disposal Workflow

The proper disposal of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate waste must follow a systematic procedure to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for waste management.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal Generate Generate Waste (Methyl 5-amino-2,3-dihydro- 1H-indole-1-carboxylate) Characterize Characterize as Hazardous Waste Generate->Characterize Segregate Segregate Waste (Solid vs. Liquid) Characterize->Segregate Container Select Compatible Waste Container Segregate->Container Label Label Container 'Hazardous Waste' Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by Licensed Waste Transporter Store->Pickup

Caption: Disposal workflow for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Step-by-Step Disposal Procedures

Step 1: Waste Segregation
  • Solid Waste: Collect un-used or expired solid Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, as well as contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate should be collected in a separate liquid hazardous waste container.[1] Do not mix with incompatible waste streams.

Step 2: Container Selection and Management
  • Choose a container that is compatible with the chemical waste. For liquid waste, plastic containers are often preferred to minimize the risk of breakage.[1] The container must have a tight-fitting lid.[1]

  • Ensure the container is in good condition, not leaking, and clean on the outside.

  • Keep waste containers closed except when adding waste.

Step 3: Labeling
  • The container must be clearly labeled with the words "Hazardous Waste".[1][6]

  • The label should also include:

    • The full chemical name: "Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate" and any other constituents of the waste stream.

    • The approximate quantity or percentage of the waste.

    • The date of waste generation.[1]

    • The name and contact information of the principal investigator or laboratory supervisor.[1]

    • Appropriate hazard pictograms (e.g., harmful, irritant, environmental hazard).[1]

Step 4: Storage
  • Store the hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).

  • The SAA should be away from general laboratory traffic and incompatible chemicals.[1]

  • Do not store more than 10 gallons of hazardous waste in your lab at any given time.

Step 5: Disposal of Empty Containers
  • Thoroughly empty all contents from the original chemical container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.

  • For containers of highly toxic chemicals (a conservative assumption in this case), the first three rinses must be collected as hazardous waste.

  • After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, provided all chemical residues have been removed.

Step 6: Final Disposal
  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.[3]

  • Provide the waste disposal vendor with all available information about the waste, including its presumed hazards.[1]

  • Follow all institutional and regulatory procedures for the waste manifest and handover.[2]

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2] Academic laboratories may have specific regulations under 40 CFR part 262, subpart K.[6] It is the responsibility of the researcher and their institution to be aware of and adhere to these regulations.

References

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Benchchem. (n.d.). Proper Disposal of 3-Allyl-1H-indole: A Guide for Laboratory Professionals.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
  • Sigma-Aldrich. (2025, October 16). Indole Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). 1H-Indole, 1-methyl- Safety Data Sheet.
  • Acros Organics. (2025, December 20). Indole-2-carboxylic acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). Indole, 99+% Material Safety Data Sheet.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Cayman Chemical. (2025, October 6). Indole-3-carboxaldehyde Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Allyl-1H-indole.
  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
  • Vigon International. (2018, March 21). Indole f&f safety data sheet.
  • Edvotek. (n.d.). Indole Detection Reagent - Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%.

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate

This guide provides essential safety and handling protocols for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. As a research chemical, its toxicological properties may not be fully characterized.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate. As a research chemical, its toxicological properties may not be fully characterized. Therefore, a cautious and proactive approach to safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety. The protocols herein are based on established best practices for handling analogous chemical structures, specifically aromatic amines, which are known for their potential toxicity.[1][2]

Hazard Assessment: Understanding the Risks

Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate is an aromatic amine derivative. Aromatic amines as a class of compounds are known to pose significant health hazards, including potential carcinogenicity, mutagenicity, and toxicity upon exposure.[1][2][3] While specific data for this compound is limited, prudence dictates that it should be handled as a substance with high acute toxicity. The primary routes of exposure are inhalation, skin contact, and ingestion.

A thorough risk assessment is the foundation of safe laboratory work. The American Chemical Society (ACS) advocates for the RAMP framework: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[4][5]

Potential Hazard Basis for Assessment (Based on Analogous Compounds) Primary Risk Mitigation Strategy
Acute Toxicity (Oral, Dermal) Aromatic amines can be harmful if swallowed and toxic in contact with skin.[2][6]Minimize direct contact through proper PPE; prevent ingestion by prohibiting eating/drinking in the lab.[7][8]
Skin Irritation/Corrosion Indole derivatives and aromatic amines are frequently classified as skin irritants.[9][10]Wear appropriate chemical-resistant gloves and a lab coat.[7]
Serious Eye Irritation Analogous compounds are known to cause serious eye irritation.[9][10]Use chemical splash goggles at all times.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[9][10]Handle exclusively within a certified chemical fume hood.[11][12]
Carcinogenicity/Mutagenicity Aromatic amines are a class of compounds with known carcinogenic and mutagenic members.[1][2][3][13]Employ stringent engineering controls (fume hood) and PPE to minimize all routes of exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary barrier against chemical exposure. A hazard assessment is required for each work area to ensure the appropriate selection of hand protection and other PPE.[8] Never wear contaminated gloves or lab coats outside of the laboratory area.[8]

PPE Category Specification & Rationale Relevant Standards/Guidelines
Eye & Face Protection Chemical Splash Goggles. These provide a full seal around the eyes, offering superior protection from splashes, mists, and fine powders compared to safety glasses. They must be worn at all times.OSHA 29 CFR 1910.133
Face Shield (worn over goggles). Required when there is a significant risk of splashing or explosion, such as when handling larger quantities (>5g) or during highly exothermic reactions.ANSI Z.87.1[14]
Hand Protection Nitrile Gloves (Double-Gloving Recommended). Nitrile provides good resistance to a wide range of chemicals for incidental contact. Double-gloving minimizes the risk of exposure from undetected pinholes or tears. Gloves must be inspected before use and changed immediately upon contamination.[14]Consult manufacturer's glove compatibility charts for specific breakthrough times.
Body Protection Flame-Resistant Lab Coat. A fully buttoned lab coat made of a material like Nomex® is recommended, especially if flammable solvents are in use. It should cover the arms and torso completely.[14]Standard laboratory practice.[7][8]
Chemical-Resistant Apron. Worn over the lab coat, this provides an additional layer of protection against spills and splashes, particularly when handling larger volumes.General PPE best practices.
Foot Protection Closed-toe, Closed-heel Shoes. Shoes must fully cover the feet to protect from spills and falling objects. Leather or other non-porous materials are preferred.A fundamental lab safety rule.[15]
Respiratory Protection Not typically required if handled within a certified chemical fume hood. Engineering controls are the primary method of protection.[11][14] A respirator may be necessary only if engineering controls fail or are not available, which would require a formal respiratory protection program including fit-testing and training.OSHA 29 CFR 1910.134

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, pre-defined workflow is critical to minimizing risk. All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation exposure.[7][11]

Step 1: Preparation & Pre-Handling Check

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Don PPE: Put on all required PPE as detailed in the table above (goggles, lab coat, double gloves).

  • Prepare Work Area: Clear the fume hood of all unnecessary items.[7] Place absorbent, plastic-backed pads on the work surface to contain minor spills.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and reagents. Ensure glassware is clean and free of defects.[15]

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.[7][16]

Step 2: Weighing and Transfer

  • Tare Balance: If weighing in the hood, use an analytical balance with a draft shield. Tare the receiving vessel (e.g., a round-bottom flask or vial).

  • Transfer Solid: Carefully transfer the required amount of Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate from the stock container to the tared vessel using a clean spatula.

  • Minimize Dust: Perform the transfer slowly and deliberately to avoid creating airborne dust. Never return excess chemical to the stock container to prevent contamination.[7][17]

  • Secure Containers: Immediately and securely close the stock container.[18]

Step 3: Dissolution and Reaction Setup

  • Add Solvent: Add the desired solvent to the vessel containing the compound. Do this slowly to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

Step 4: Post-Handling Cleanup

  • Decontaminate Tools: Wipe down spatulas and any other contaminated equipment with a suitable solvent (e.g., ethanol) and paper towels. Dispose of the towels in the solid hazardous waste container.

  • Clean Work Area: Wipe down the absorbent pad and the fume hood sash and surface.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and goggles. Finally, remove the inner pair of gloves.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after handling the chemical, even though gloves were worn.[7][8]

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Exit prep_start Start: Enter Lab verify_hood Verify Fume Hood prep_start->verify_hood don_ppe Don Full PPE verify_hood->don_ppe prep_area Prepare Work Area don_ppe->prep_area weigh Weigh Compound prep_area->weigh transfer Transfer & Dissolve weigh->transfer reaction Perform Reaction transfer->reaction decon Decontaminate Tools & Area reaction->decon dispose Dispose of Waste decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling Methyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate.

Emergency & Disposal Plan

Emergency Procedures: Spills and Exposure Preparation is key to a safe response. Ensure a chemical spill kit is readily available.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Use the safety shower if the spill is extensive.

    • Seek immediate medical attention.

  • Eye Exposure:

    • Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

    • Seek immediate medical attention.

  • Small Spill (<1g, contained in fume hood):

    • Ensure proper PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spill (>1g or outside of fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify the institutional Environmental Health & Safety (EHS) office.

    • Prevent entry into the area.

    • Allow only trained personnel to clean up the spill.

G action_node action_node alert_node alert_node spill Spill Occurs personal_exposure Personal Exposure? spill->personal_exposure location Contained in Fume Hood? size Spill > 1g? location->size Yes alert_node_evacuate EVACUATE AREA Alert Colleagues Call EHS/Emergency Services location->alert_node_evacuate No size->alert_node_evacuate Yes action_node_cleanup Use Spill Kit: 1. Cover with Absorbent 2. Scoop into Waste Bag 3. Decontaminate Area size->action_node_cleanup No personal_exposure->location No action_node_exposure Use Eyewash/Shower for 15 min Remove Contaminated Clothing Seek Immediate Medical Attention personal_exposure->action_node_exposure Yes

Caption: Decision-making flowchart for spills and exposures.

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous waste. Never dispose of this chemical down the sink.[7]

  • Solid Waste: All contaminated disposables (gloves, absorbent pads, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and approximate concentration.

  • Empty Containers: The original "empty" container will still contain residue and must be disposed of as hazardous waste. Do not rinse and reuse.

  • Disposal: All waste must be disposed of through your institution's official Environmental Health & Safety (EHS) program. Follow all local, state, and federal regulations.

References

  • Part D: Chemical Safety Procedures for Laboratories. (n.d.). UW-La Crosse. Retrieved from [Link]

  • Chemistry Lab Safety Rules. (n.d.). PozeSCAF. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC. Retrieved from [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Saffron Souk. Retrieved from [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

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  • Safety in Academic Chemistry Laboratories. (2017, March 6). American Chemical Society. Retrieved from [Link]

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  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. (2025, August 9). ResearchGate. Retrieved from [https://www.researchgate.net/publication/230188730_ChemInform_Abstract_Methyl_3-Amino-1H-indole-2-carboxylates_in_the_Synthesis_of_5H-Pyrimido54-b]indole_Derivatives]([Link])

  • The impact of aromatic amines on the environment: risks and damages. (n.d.). IMR Press. Retrieved from [Link]

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  • Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles. (2014). PubMed. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Figshare. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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